Technical Documentation Center

4-(pentyloxy)benzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(pentyloxy)benzenesulfonamide
  • CAS: 1141-94-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-(pentyloxy)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of 4-(pentyloxy)benzenesulfonamide, a b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(pentyloxy)benzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry. By synthesizing available data and established chemical principles, this document offers insights into its physicochemical properties, synthesis, spectral characterization, and putative biological relevance, particularly as a carbonic anhydrase inhibitor.

Core Molecular Attributes and Physicochemical Properties

4-(pentyloxy)benzenesulfonamide is an aromatic sulfonamide characterized by a pentyloxy group at the para-position of the benzene ring. This structural feature significantly influences its physicochemical properties, distinguishing it from the parent benzenesulfonamide.

Structural and General Properties

A summary of the core identifiers and calculated properties for 4-(pentyloxy)benzenesulfonamide is presented in Table 1.

PropertyValueSource(s)
IUPAC Name 4-(pentyloxy)benzenesulfonamide-
CAS Number 1141-94-2[1]
Molecular Formula C₁₁H₁₇NO₃S[1]
Molecular Weight 243.32 g/mol [1]
Canonical SMILES CCCCCCOc1ccc(cc1)S(=O)(=O)N[1]
Predicted and Observed Physicochemical Data

The introduction of the five-carbon alkyl chain via an ether linkage impacts the compound's melting point, boiling point, and solubility profile. While specific experimental data for 4-(pentyloxy)benzenesulfonamide is not widely available in the literature, estimations based on closely related structures and the parent compound, benzenesulfonamide, provide valuable insights (Table 2).

PropertyPredicted/Observed ValueRationale and Comparative Insights
Melting Point (°C) Estimated: 130-140The parent benzenesulfonamide has a melting point of 149-152 °C. The introduction of the flexible pentyloxy group is expected to disrupt crystal packing, leading to a lower melting point compared to the unsubstituted analog.
Boiling Point (°C) > 300 (Predicted)Due to its relatively high molecular weight and polar sulfonamide group, a high boiling point is anticipated.
Solubility Low in water; Soluble in polar organic solventsThe hydrophobic pentyloxy tail and the aromatic ring decrease aqueous solubility. However, the polar sulfonamide group allows for solubility in solvents like methanol, ethanol, DMSO, and acetone.
pKa ~10The sulfonamide proton is weakly acidic, with a pKa expected to be similar to that of benzenesulfonamide (pKa ≈ 10.1).

Synthesis and Purification

The synthesis of 4-(pentyloxy)benzenesulfonamide can be achieved through a multi-step process, leveraging established organic chemistry transformations. The general synthetic workflow is outlined below.

Synthesis_Workflow A 4-Nitrophenol B 4-(Pentyloxy)nitrobenzene A->B Williamson Ether Synthesis (1-bromopentane, base) C 4-(Pentyloxy)aniline B->C Reduction (e.g., SnCl2, HCl or H2/Pd-C) D 4-(Pentyloxy)benzenesulfonyl chloride C->D Chlorosulfonation (Chlorosulfonic acid) E 4-(Pentyloxy)benzenesulfonamide D->E Amination (Ammonia)

Figure 1: General synthetic workflow for 4-(pentyloxy)benzenesulfonamide.

Step-by-Step Synthesis Protocol (Hypothetical)

Step 1: Williamson Ether Synthesis of 4-(Pentyloxy)nitrobenzene

  • To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate.

  • Stir the mixture at room temperature to form the phenoxide.

  • Add 1-bromopentane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Reduction of 4-(Pentyloxy)nitrobenzene to 4-(Pentyloxy)aniline

  • Dissolve 4-(pentyloxy)nitrobenzene in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • If using SnCl₂, heat the reaction mixture under reflux.

  • Upon completion, neutralize the reaction with a base (e.g., NaOH) and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer and concentrate to obtain 4-(pentyloxy)aniline.[2][3]

Step 3: Chlorosulfonation of 4-(Pentyloxy)aniline Note: This reaction should be performed with caution in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid.

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add 4-(pentyloxy)aniline to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently heat to drive the reaction to completion.[4][5]

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Filter the solid, wash with cold water, and dry to yield 4-(pentyloxy)benzenesulfonyl chloride.

Step 4: Amination of 4-(Pentyloxy)benzenesulfonyl chloride

  • Dissolve the 4-(pentyloxy)benzenesulfonyl chloride in a suitable solvent such as THF or dioxane.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.

  • Stir the reaction at room temperature until the sulfonyl chloride is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Characterization

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The doublet downfield corresponds to the protons ortho to the electron-withdrawing sulfonamide group, while the upfield doublet corresponds to the protons ortho to the electron-donating pentyloxy group.

  • Pentyloxy Group Protons: A triplet at approximately δ 4.0 ppm (OCH₂), a multiplet around δ 1.8 ppm (OCH₂CH₂ ), a multiplet around δ 1.4 ppm for the subsequent two methylene groups, and a triplet around δ 0.9 ppm for the terminal methyl group.

  • Sulfonamide Protons: A broad singlet for the NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Four signals in the aromatic region (δ 110-165 ppm). The carbon attached to the oxygen of the pentyloxy group will be the most downfield aromatic carbon, while the carbon attached to the sulfonamide group will also be significantly downfield.

  • Pentyloxy Group Carbons: Five signals in the aliphatic region, with the OCH₂ carbon appearing around δ 68 ppm and the terminal methyl carbon around δ 14 ppm.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (asymmetric and symmetric) of the sulfonamide group
3100-3000Aromatic C-H stretching
2960-2850Aliphatic C-H stretching of the pentyloxy group
~1600, ~1500Aromatic C=C stretching
~1350 and ~1160Asymmetric and symmetric S=O stretching of the sulfonamide group
~1250Aryl-O-Alkyl ether C-O stretching
Mass Spectrometry (Predicted Fragmentation)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 243. Key fragmentation patterns would likely involve the loss of the pentyloxy group, cleavage of the S-N bond, and fragmentation of the alkyl chain.

Biological Relevance and Mechanism of Action

The benzenesulfonamide scaffold is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs).[6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic tumors and are implicated in pH regulation of the tumor microenvironment, promoting cancer cell survival and proliferation.[7][8][9]

The primary sulfonamide group (-SO₂NH₂) is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme. The 4-(pentyloxy) substituent is expected to influence the binding affinity and selectivity for different CA isoforms. Structure-activity relationship (SAR) studies on related alkoxybenzenesulfonamides suggest that the length and nature of the alkyl chain can modulate the inhibitory potency and isoform selectivity.[10][11]

CA_Inhibition cluster_0 CA Active Site Zn(II) Zn(II) His1 His1 Zn(II)->His1 His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O/OH- H2O/OH- Zn(II)->H2O/OH- Sulfonamide 4-(pentyloxy)benzenesulfonamide (-SO2NH2 group) Sulfonamide->Zn(II) Coordinates to (displaces H2O/OH-) Pentyloxy Pentyloxy Tail Hydrophobic Pocket Hydrophobic Pocket Pentyloxy->Hydrophobic Pocket Interacts with

Figure 2: Putative binding mode of 4-(pentyloxy)benzenesulfonamide in the active site of carbonic anhydrase.

Potential Therapeutic Applications

Given its structural similarity to known CA inhibitors, 4-(pentyloxy)benzenesulfonamide could be investigated for its potential as an anticancer agent, particularly in the context of hypoxic tumors.[8] The development of isoform-selective inhibitors is a key goal in this field to minimize off-target effects.[6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of 4-(pentyloxy)benzenesulfonamide. A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer would likely provide good separation.[12]

Hypothetical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with Acetonitrile and Water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV-Vis spectrum (likely around 254 nm).

Method development and validation would be necessary to establish a robust analytical procedure for quantification and purity assessment.

Safety and Handling

As with all laboratory chemicals, 4-(pentyloxy)benzenesulfonamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood, especially during synthesis and handling of volatile or dusty materials.

Conclusion

4-(pentyloxy)benzenesulfonamide is a molecule of interest within the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors. While specific experimental data is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential biological relevance. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

  • Mboge, M. Y., Chen, Z., Wolff, A., Mathias, J. V., Tu, C., Brown, K. D., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE, 13(10), e0205422.
  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 6(4), 39.
  • Gasparov, S., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Wichert, M., et al. (2021). Pharmacological inhibition of Carbonic Anhydrase IX and XII to enhance targeting of acute myeloid leukaemia cells under hypoxic conditions.
  • PubChem. (n.d.). Benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental & Clinical Cancer Research, 39(1), 269.
  • NIST. (n.d.). Benzaldehyde, 4-(pentyloxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • El-Emam, A. A., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 589-597.
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30209-30224.
  • Zia-ur-Rehman, M., et al. (2007). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 63(1), o272-o273.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-879.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... [Image]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxybenzenesulfonic Acid.
  • Scheme-I: Synthesis of N-((alkoxy (un)substituted)phenyl)-4-chloro-benzenesulfonamide. (n.d.). In ResearchGate. Retrieved from [Link]

  • Auctores Publishing. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Journal of Pharmaceutics and Pharmacology Research, 7(9).
  • MDPI. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(1), 843.
  • Supporting information Figure S1: Mass spectral fragmentations of sulfon
  • Taylor & Francis Online. (2020). Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-13.
  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(Pentyloxy)benzenamine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • SpringerLink. (2019). A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. Journal of Analysis and Testing, 3(2), 145-151.
  • ResearchGate. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies.
  • MDPI. (2017). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 22(3), 444.
  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubMed. (2023). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Drug Development Research, 84(4), 843-855.
  • HPLC Columns. (n.d.).
  • PubMed. (2018). The Carbonic Anhydrase IX Inhibitor SLC-0111 Sensitises Cancer Cells to Conventional Chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1563-1570.
  • Chemistry LibreTexts. (2023).
  • PubMed. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 55, 249-257.
  • MDPI. (2021). Synthesis and Characterization of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. Molbank, 2021(2), M1224.
  • YouTube. (2020, October 3). SAR of Carbonic Anhydrase Inhibitors | Mechanism of Action | BP 501T | L~22.
  • PubMed. (1995). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Current Medicinal Chemistry, 2(5), 533-571.
  • NIST. (n.d.). 4-Pentyloxybenzoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

4-(pentyloxy)benzenesulfonamide CAS number 1141-94-2

Topic: 4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2] Optimizing Lipophilicity in Sulfonamid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1][2]

Optimizing Lipophilicity in Sulfonamide Scaffolds for Carbonic Anhydrase Inhibition[1][2]

Executive Summary

4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) represents a critical structural motif in the design of carbonic anhydrase inhibitors (CAIs) and pharmacological probes.[1][2] Unlike the hydrophilic parent compound benzenesulfonamide, the introduction of a para-pentyloxy "tail" significantly modulates the physicochemical profile, enhancing lipophilicity (LogP) and altering membrane permeability.[1][2] This guide provides a comprehensive technical analysis of the molecule’s synthesis, mechanism of action, and analytical validation, serving as a foundational resource for its application in medicinal chemistry and structure-activity relationship (SAR) studies.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

ParameterSpecification
CAS Number 1141-94-2
IUPAC Name 4-(Pentyloxy)benzenesulfonamide
Molecular Formula C₁₁H₁₇NO₃S
Molecular Weight 243.32 g/mol
SMILES O=S(=O)(N)c1ccc(OCCCCC)cc1
Physical State White to off-white crystalline solid
Predicted LogP ~2.6 – 2.9 (High lipophilicity relative to unsubstituted sulfonamides)
Solubility Soluble in DMSO, Methanol, Ethanol; Low solubility in water

Structural Insight: The molecule consists of three distinct functional domains:[1][2]

  • Zinc-Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) moiety, essential for coordinating the catalytic zinc ion in metalloenzymes.[1][2]

  • Aromatic Linker: The phenyl ring provides a rigid scaffold, orienting the ZBG and the tail.[1][2]

  • Hydrophobic Tail: The n-pentyloxy chain acts as a "secondary recognition element," designed to interact with hydrophobic pockets within enzyme active sites or to facilitate transport across lipid bilayers.[1][2]

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust industrial and laboratory-scale route involves a convergent synthesis starting from phenol or 4-(pentyloxy)benzene.[1][2] Direct chlorosulfonation of the ether is preferred over the alkylation of 4-hydroxybenzenesulfonamide due to the harsh conditions required for the latter.[1][2]

Workflow Visualization

The following diagram outlines the optimized synthetic pathway, highlighting the critical intermediate (sulfonyl chloride).

SynthesisPath Phenol Phenol / 4-Hydroxyphenol Ether 4-(Pentyloxy)benzene Phenol->Ether Phenol->Ether Williamson Ether Synthesis SulfonylCl 4-(Pentyloxy)benzenesulfonyl chloride Ether->SulfonylCl Product 4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) SulfonylCl->Product Reagent1 1. n-Pentyl Bromide K2CO3, DMF, 80°C Reagent2 2. ClSO3H (Chlorosulfonic Acid) 0°C -> RT Reagent3 3. NH4OH (aq) or NH3 (g) THF, 0°C

Figure 1: Step-wise synthesis of 4-(pentyloxy)benzenesulfonamide via chlorosulfonation.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for alkoxy-benzenesulfonamides.

Step 1: Williamson Ether Synthesis

  • Reagents: Dissolve phenol (1.0 eq) in DMF. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).[2]

  • Reaction: Add n-pentyl bromide (1.1 eq) dropwise.[1][2] Heat to 80°C for 4-6 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with NaOH (1M) to remove unreacted phenol.[2] Dry over MgSO₄ and concentrate.

    • Checkpoint: Verify formation of 4-(pentyloxy)benzene by TLC (High Rf in Hexane/EtOAc).

Step 2: Chlorosulfonation (Critical Step)

  • Safety: Perform in a fume hood; chlorosulfonic acid reacts violently with water.[2]

  • Procedure: Cool Chlorosulfonic acid (ClSO₃H, 5.0 eq) to 0°C.

  • Addition: Add 4-(pentyloxy)benzene (1.0 eq) dropwise over 30 minutes. The temperature must be kept <5°C to prevent di-sulfonation or charring.[1][2]

  • Maturation: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride will precipitate as a solid or oil.[1][2] Filter or extract with DCM immediately.[2]

Step 3: Amidation

  • Reaction: Dissolve the crude sulfonyl chloride in THF or DCM. Cool to 0°C.[2]

  • Amination: Add aqueous Ammonium Hydroxide (NH₄OH, excess) or bubble ammonia gas.[2] Stir for 1 hour.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water to yield pure 4-(pentyloxy)benzenesulfonamide.[1][2]

Biological Mechanism & Applications[1][2][11][12]

Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group is a classic bioisostere for the zinc-bound water molecule in the active site of Carbonic Anhydrases (CAs).[1][2]

  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion (tetrahedral geometry), displacing the catalytic water/hydroxide and blocking CO₂ hydration.[1][2]

  • The "Tail" Effect: The 4-pentyloxy chain extends into the hydrophobic half of the CA active site (specifically interacting with residues like Val121, Leu198, and Phe131 in hCA II).[1][2] This hydrophobic interaction often increases potency (nanomolar affinity) compared to unsubstituted benzenesulfonamide and improves isoform selectivity (e.g., vs. hCA I).[2]

Mechanistic Visualization[1][12]

Mechanism Zn Zn²⁺ Ion His His94/96/119 (Protein Scaffold) His->Zn Coordination Sulfonamide Sulfonamide Head (-SO₂NH⁻) Sulfonamide->Zn Inhibitory Binding (Tetrahedral) Phenyl Phenyl Ring Sulfonamide->Phenyl Pentyl Pentyl Tail (-OC₅H₁₁) Phenyl->Pentyl Pocket Hydrophobic Pocket (Val121, Leu198) Pentyl->Pocket Van der Waals Interaction

Figure 2: Mode of binding for 4-(pentyloxy)benzenesulfonamide within the Carbonic Anhydrase active site.

Therapeutic Potential[1][12]
  • Ophthalmology: Lipophilic CAIs are preferred for topical glaucoma treatments (e.g., Dorzolamide analogs) as they must penetrate the cornea.[2] The pentyl chain enhances corneal permeability.[1][2]

  • Neurology: Lipophilic sulfonamides can cross the Blood-Brain Barrier (BBB), making them candidates for antiepileptic research.[1][2]

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must pass the following Quality Control (QC) gates:

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 0.90 ppm (t, 3H): Terminal methyl of the pentyl group.[2]

  • δ 1.3-1.8 ppm (m, 6H): Methylene protons of the alkyl chain.[1][2]

  • δ 4.05 ppm (t, 2H): O-CH₂ protons (diagnostic of ether linkage).

  • δ 7.10 ppm (d, 2H): Aromatic protons ortho to alkoxy group.[2]

  • δ 7.20 ppm (s, 2H): Broad singlet for -SO₂NH₂ (exchangeable with D₂O).[1][2]

  • δ 7.75 ppm (d, 2H): Aromatic protons ortho to sulfonamide.[2]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative or Positive mode).[2]

  • Expected Mass: [M+H]⁺ = 244.33 Da; [M-H]⁻ = 242.31 Da.[2]

  • Fragmentation: Loss of the pentyl chain or SO₂NH₂ group is common in EI/CID.[1][2]

Handling & Safety (SDS Summary)

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Sulfonamide Warning: Personnel with known sulfonamide ("sulfa drug") allergies should avoid handling this compound, as cross-reactivity is possible.[2]

  • Storage: Store at room temperature (15-25°C), protected from moisture.

References

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link

  • Rozzi, M. C. (1967).[2] Reaction of chlorosulfonic acid with alkoxylated alkyl phenols. U.S. Patent 3,313,838.[2][3] Link

  • Abdoli, M., et al. (2013).[2] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1141-94-2. PubChem.[2] Link

Sources

Foundational

Technical Guide: 4-(pentyloxy)benzenesulfonamide Molecular Structure

This technical guide details the structural, synthetic, and pharmacological profile of 4-(pentyloxy)benzenesulfonamide , a representative small-molecule inhibitor in the sulfonamide class.[1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological profile of 4-(pentyloxy)benzenesulfonamide , a representative small-molecule inhibitor in the sulfonamide class.[1]

Executive Summary & Chemical Identity

4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a benzenesulfonamide derivative characterized by a para-substituted lipophilic pentyl ether tail.[1] It serves as a critical probe in medicinal chemistry, particularly in the study of Carbonic Anhydrase (CA) inhibition.[1][2] The molecule exemplifies the "tail approach" in drug design, where a zinc-binding group (sulfonamide) is anchored to a scaffold (benzene) and decorated with a hydrophobic appendage (pentyloxy) to exploit secondary binding pockets.[1]

PropertyData
IUPAC Name 4-(pentyloxy)benzenesulfonamide
Formula C₁₁H₁₇NO₃S
Molecular Weight 243.32 g/mol
SMILES CCCCCOC1=CC=C(S(N)(=O)=O)C=C1
LogP (Predicted) ~2.6 - 2.9 (Lipophilic)
H-Bond Donors/Acceptors 1 / 4
Rotatable Bonds 5 (Pentyl chain dynamics)

Molecular Architecture & Pharmacophore Analysis

The structure of 4-(pentyloxy)benzenesulfonamide can be dissected into three functional domains, each governing a specific aspect of its interaction with biological targets (primarily CA isoforms).

Structural Domains[1][2][4]
  • The Warhead (Sulfonamide -SO₂NH₂): A polar, hydrophilic moiety responsible for coordinating the catalytic Zinc ion (Zn²⁺) in the enzyme active site.[1][2] The nitrogen atom acts as the donor ligand.[1][2]

  • The Scaffold (Benzene Ring): A rigid linker that orients the warhead and the tail.[1][2] It engages in

    
    -stacking or van der Waals interactions with residues like Val121 or Leu198 in human CA II.[1][2]
    
  • The Tail (Pentyloxy Chain): A flexible, hydrophobic 5-carbon chain linked via an ether oxygen.[1][2] This tail extends out of the hydrophilic active site core to interact with the hydrophobic rim of the enzyme, enhancing affinity and isoform selectivity.[1][2]

Visualization of Structural Logic

The following diagram illustrates the connectivity and functional zones of the molecule.

G Warhead Warhead (-SO2NH2) Zn(II) Coordination Scaffold Scaffold (Benzene Ring) Orientation & Pi-Stacking Warhead->Scaffold C-S Bond ActiveSite Enzyme Active Site (Hydrophilic) Warhead->ActiveSite Binds Linker Linker (Ether Oxygen) H-Bond Acceptor Scaffold->Linker C-O Bond Tail Tail (Pentyl Chain) Hydrophobic Interaction Linker->Tail Alkyl Chain HydrophobicPocket Secondary Pocket (Hydrophobic) Tail->HydrophobicPocket Occupies

Figure 1: Pharmacophore segmentation of 4-(pentyloxy)benzenesulfonamide showing the functional role of each structural component.[1]

Synthetic Methodology

The synthesis of 4-(pentyloxy)benzenesulfonamide is typically achieved via two primary routes. The Williamson Ether Synthesis route is preferred for laboratory-scale precision, starting from the pre-functionalized sulfonamide.[1]

Protocol: O-Alkylation of 4-Hydroxybenzenesulfonamide

This protocol ensures high regioselectivity and avoids the harsh conditions of chlorosulfonation.

Reagents:

  • 4-Hydroxybenzenesulfonamide (1.0 eq)

  • 1-Bromopentane (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzenesulfonamide and anhydrous DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Dropwise add 1-bromopentane to the reaction mixture.

  • Reflux: Heat the mixture to 60–80°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (eluent: EtOAc/Hexane).[1][2][3]

  • Quench: Pour the reaction mixture into ice-cold water. The product typically precipitates as a white solid.[1][2]

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to yield pure 4-(pentyloxy)benzenesulfonamide.[1][2]

Synthetic Pathway Diagram

Synthesis Start 4-Hydroxybenzenesulfonamide (Starting Material) Intermediate Phenoxide Anion Formation (In situ) Start->Intermediate Deprotonation Reagents 1-Bromopentane + K2CO3 (Solvent: DMF) Reagents->Intermediate Product 4-(pentyloxy)benzenesulfonamide (Target) Intermediate->Product SN2 Nucleophilic Substitution (Reflux 4-6h)

Figure 2: Convergent synthesis via Williamson etherification.

Biological Interface: Carbonic Anhydrase Inhibition

The structural significance of 4-(pentyloxy)benzenesulfonamide lies in its binding mode to Carbonic Anhydrase (CA).[1]

Mechanism of Action[1]
  • Zn(II) Coordination: The sulfonamide nitrogen acts as a mono-anion (

    
    ) at physiological pH, displacing the zinc-bound water molecule/hydroxide ion in the CA active site.[1] This "locks" the enzyme in an inactive state.[1][2]
    
  • Hydrophobic Contacts: The pentyloxy tail is critical for affinity.[1][2] Unlike the parent compound (benzenesulfonamide), the pentyl chain extends into the hydrophobic cleft of the enzyme active site.[1][2]

    • Effect: This interaction displaces ordered water molecules, providing an entropic gain in binding energy.[1][2]

    • Selectivity: Different CA isoforms (e.g., hCA I, II, IX, XII) have varying active site topologies.[1][2] The length of the pentyl chain (5 carbons) often provides an optimal fit for hCA II, making it a potent nanomolar inhibitor.[1][2]

Structure-Activity Relationship (SAR) Logic

The "pentyloxy" group represents a sweet spot in the homologous series:

  • Short Chains (Methoxy/Ethoxy): Insufficient reach to contact hydrophobic residues; lower affinity.[1][2]

  • Pentyl Chain: Optimal length to engage hydrophobic patches (e.g., Phe131) without significant steric clashes.[1][2]

  • Longer Chains (Decyl+): May cause steric hindrance or solubility issues, though they can increase affinity for membrane-associated isoforms like hCA IX.[1][2]

Binding cluster_Enzyme Enzyme Active Site Environment Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Group (-SO2NH-) Sulfonamide->Zn Tetrahedral Coordination Tail Pentyloxy Tail (C5 Chain) Residues Hydrophobic Residues (Phe131, Val121, Leu198) Tail->Residues Van der Waals / Hydrophobic

Figure 3: Schematic of the binding interface between the inhibitor and the Carbonic Anhydrase active site.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76964, Benzenesulfonamide derivatives.[1][2] Retrieved from .[1][2]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] (Contextual grounding for Sulfonamide CA inhibition mechanism).

  • BLD Pharm. 4-(Pentyloxy)benzenesulfonamide Product Data (CAS 1141-94-2).[1][2][4] Retrieved from .[1][2]

  • ChemScene. 4-(Pentyloxy)benzoic acid (Precursor Analysis). Retrieved from .[1][2][5]

  • NIST. 4-Pentyloxybenzoic acid Properties. Retrieved from .[1][2]

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-(pentyloxy)benzenesulfonamide

This technical guide provides a rigorous analysis of the solubility characteristics of 4-(pentyloxy)benzenesulfonamide , synthesizing theoretical structure-property relationships with field-proven experimental protocols....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the solubility characteristics of 4-(pentyloxy)benzenesulfonamide , synthesizing theoretical structure-property relationships with field-proven experimental protocols.

As specific experimental solubility data for this derivative is not widely published in open literature, this guide serves as a foundational protocol for researchers to generate, model, and interpret such data, using the well-characterized parent compound (benzenesulfonamide) as a comparative baseline.

Executive Summary

4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) represents a critical structural motif in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors where lipophilicity modulation is required to enhance membrane permeability. Unlike its parent compound, benzenesulfonamide, the introduction of the p-pentyloxy chain (C5) significantly alters the thermodynamic landscape of dissolution.

This guide outlines the physicochemical profile of the compound, predicts its solubility behavior based on Group Contribution Methods, and establishes a self-validating experimental workflow for precise solubility determination in pure and binary solvent systems.

Physicochemical Profile & Structural Analysis

The solubility behavior of 4-(pentyloxy)benzenesulfonamide is governed by the competition between its polar sulfonamide "head" and its lipophilic pentyloxy "tail."

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Derivation
Compound Name 4-(pentyloxy)benzenesulfonamideIUPAC
CAS Number 1141-94-2Chemical Registry
Molecular Formula C₁₁H₁₇NO₃SStoichiometry
Molecular Weight 243.32 g/mol Calculated
SMILES CCCCCOc1ccc(S(N)(=O)=O)cc1Structure
Est.[1][2][3][4] LogP 2.8 – 3.2Predicted (vs. 0.3 for parent)
H-Bond Donors 1 (–NH₂)Structural Count
H-Bond Acceptors 3 (–SO₂–, –O–)Structural Count
Structure-Property Relationship (SPR)
  • The Sulfonamide Moiety (–SO₂NH₂): Acts as a strong hydrogen bond donor/acceptor, driving solubility in polar protic solvents (Methanol, Ethanol) and aprotic solvents (DMSO, Acetone).

  • The Pentyloxy Chain (–OC₅H₁₁): Introduces significant London dispersion forces. This steric bulk disrupts the tight crystal lattice observed in unsubstituted benzenesulfonamide, potentially lowering the melting point, but drastically reducing aqueous solubility while enhancing solubility in non-polar organic solvents (Toluene, Ethyl Acetate).

Solubility Landscape: Predictive Analysis

In the absence of empirical data, we apply Hansen Solubility Parameters (HSP) to predict the solvent compatibility. The "Like Dissolves Like" principle suggests that 4-(pentyloxy)benzenesulfonamide will exhibit peak solubility in solvents that balance its polar and non-polar domains.

Table 2: Predicted Solvent Compatibility Matrix

Ranking based on Relative Energy Difference (RED) estimation.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Lower Alcohols Methanol, EthanolHigh H-bonding matches the sulfonamide head; alkyl chain is accommodated.
Polar Aprotic Acetone, DMSO, DMFVery High Strong dipole interactions with –SO₂–; disrupts crystal lattice effectively.
Esters Ethyl AcetateModerate-High Good balance of polarity and lipophilicity; excellent for recrystallization.
Chlorinated DichloromethaneModerate Good dispersion interactions with the pentyloxy tail.
Water WaterVery Low Hydrophobic effect of the C5 chain overrides the hydrophilic sulfonamide group.
Alkanes Hexane, HeptaneLow Insufficient polarity to overcome the cohesive energy of the sulfonamide crystal lattice.

Experimental Protocol: Self-Validating Solubility Determination

To generate high-integrity data, the Isothermal Saturation Method with Laser Monitoring or Gravimetric Analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.

Workflow Diagram (Graphviz)

The following diagram outlines the logical flow for determining mole fraction solubility (


).

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solid Preparation Equilibration Isothermal Equilibration (T ± 0.05 K, Stirring) Start->Equilibration Add Solvent Equilibration->Equilibration Time > 24h Sampling Phase Separation (Syringe Filter 0.22 µm) Equilibration->Sampling Equilibrium Reached Analysis Quantification (HPLC-UV or Gravimetric) Sampling->Analysis Supernatant QC1 Tyndall Effect Check (Ensure no micro-crystals) Sampling->QC1 DataProc Data Processing (Mole Fraction Calc) Analysis->DataProc Raw Data QC2 Replicate Variance (< 3% RSD) Analysis->QC2

Caption: Figure 1. Standardized Isothermal Saturation Workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess 4-(pentyloxy)benzenesulfonamide to a jacketed glass vessel containing the target solvent (e.g., 1-propanol).

  • Equilibration: Stir the suspension using a magnetic stirrer at constant temperature (controlled by a circulating water bath, accuracy ±0.05 K) for at least 24 hours.

  • Verification: Stop stirring and allow settling for 2 hours. Use a laser pointer to check the supernatant; if a beam path is visible (Tyndall effect), micro-suspension persists—centrifugation is required.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove any solids.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared dish and weigh the residue.

    • HPLC: Dilute with mobile phase and analyze peak area against a calibration curve (Recommended wavelength: ~260-270 nm, characteristic of the benzene-sulfonamide chromophore).

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is obtained, it must be correlated using semi-empirical models to allow for interpolation and calculation of thermodynamic properties (Enthalpy 

, Entropy

).
Table 3: Mathematical Models for Solubility
Model NameEquationApplication
Modified Apelblat

Best for non-ideal solutions; accounts for temperature dependence of enthalpy.
van't Hoff

Linear regression for narrow temperature ranges; provides rapid thermodynamic insight.
Yaws Model

High-precision fitting for wide temperature ranges.

Thermodynamic Calculation: The apparent standard enthalpy of dissolution (


) is derived from the slope of the van't Hoff plot (

vs

):

Note: For 4-(pentyloxy)benzenesulfonamide, dissolution is expected to be endothermic (

), meaning solubility increases with temperature.[5]

References

  • Compound Registry. 4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2). BLD Pharm / PubChem. Link

  • Parent Compound Data. Solubility Determination, Modeling, and Thermodynamic Dissolution Properties of Benzenesulfonamide in 16 Neat Solvents. Journal of Chemical & Engineering Data. Link

  • Methodology. Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling. Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures. MDPI Liquids. Link

Sources

Foundational

Technical Guide: Mechanism of Action of 4-(Pentyloxy)benzenesulfonamide

Executive Summary 4-(Pentyloxy)benzenesulfonamide is a synthetic small-molecule inhibitor belonging to the class of primary aromatic sulfonamides . It functions as a potent Carbonic Anhydrase Inhibitor (CAI) .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentyloxy)benzenesulfonamide is a synthetic small-molecule inhibitor belonging to the class of primary aromatic sulfonamides . It functions as a potent Carbonic Anhydrase Inhibitor (CAI) . Unlike first-generation hydrophilic inhibitors (e.g., acetazolamide), the incorporation of a lipophilic pentyloxy tail at the para-position confers unique physicochemical properties, enhancing interaction with hydrophobic pockets within the enzyme's active site. This structural modification is a critical determinant for isoform selectivity, particularly distinguishing between ubiquitous cytosolic isoforms (hCA I, hCA II) and transmembrane, tumor-associated isoforms (hCA IX, hCA XII).

Part 1: Chemical Identity & Molecular Architecture

Structural Composition

The molecule consists of three distinct pharmacophoric elements, each serving a specific role in the binding kinetics:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ).
    
  • Aromatic Scaffold: The benzene ring acts as a spacer, positioning the ZBG and the tail.

  • Hydrophobic Tail: The 4-pentyloxy group (

    
    ) extends into the enzyme's hydrophobic sub-pockets.
    
PropertySpecification
IUPAC Name 4-(pentyloxy)benzenesulfonamide
CAS Number 1141-94-2
Molecular Formula

Molecular Weight 243.32 g/mol
LogP (Predicted) ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 1 / 4
2D Structural Representation (DOT)

Caption: Modular breakdown of the pharmacophore showing the hydrophobic tail and hydrophilic zinc-binding group.[1][2][3][4][5][6][7][8][9][10]

Part 2: Mechanism of Action (MOA)

Primary Mechanism: Zinc Chelation

The core mechanism of action is the reversible inhibition of the Carbonic Anhydrase (CA) metalloenzyme.

  • Ionization: The sulfonamide moiety (

    
    ) acts as a weak acid (
    
    
    
    ). In the active site, it ionizes to the anion (
    
    
    ).
  • Displacement: The sulfonamide anion coordinates directly to the catalytic Zinc ion (

    
    ) located at the bottom of the active site cone.
    
  • Substitution: It displaces the zinc-bound water molecule/hydroxide ion (

    
    ) that is critical for the catalytic hydration of 
    
    
    
    .
  • Geometry: The nitrogen atom of the sulfonamide forms a tetrahedral coordination geometry with the

    
     ion and the three histidine residues (His94, His96, His119 in hCA II numbering).
    
Secondary Mechanism: Hydrophobic Interaction (The "Tail Effect")

The pentyloxy chain is the differentiator.

  • Active Site Topology: The CA active site is a conical cleft divided into a hydrophilic half (residues Asn62, His64, Thr199) and a hydrophobic half (residues Val121, Val143, Leu198, Trp209).

  • Interaction: The 5-carbon alkyl chain of the pentyloxy group extends away from the zinc ion and establishes Van der Waals interactions with the hydrophobic residues (Val121, Leu198).

  • Selectivity Driver:

    • hCA I/II (Cytosolic): The hydrophobic pocket is conserved but sterically constrained.

    • hCA IX/XII (Transmembrane): These isoforms often possess more flexible or accessible hydrophobic pockets. The pentyloxy tail exploits these subtle structural differences, often resulting in nanomolar affinity (

      
      ) for these tumor-associated isoforms.
      
Pathway Visualization

MOA_Pathway Compound 4-(pentyloxy)benzenesulfonamide ActiveSite CA Active Site Entry Compound->ActiveSite Diffusion Tail_Interaction Pentyloxy Tail Interaction (Hydrophobic Pocket: Val121, Leu198) Compound->Tail_Interaction Secondary Interaction Ionization Sulfonamide Ionization (R-SO2NH-) ActiveSite->Ionization pKa modulation Zn_Binding Coordination to Zn2+ (Displaces H2O/OH-) Ionization->Zn_Binding Primary Interaction Inhibition Catalytic Blockade (No CO2 Hydration) Zn_Binding->Inhibition Tail_Interaction->Inhibition Stabilizes Complex

Caption: Dual-mode binding mechanism involving Zinc coordination and hydrophobic pocket occupation.

Part 3: Isoform Selectivity & Quantitative Data

The length of the alkoxy chain dictates the selectivity profile. Data below compares the pentyloxy derivative against shorter (methoxy) and longer (octyloxy) analogs to illustrate the Structure-Activity Relationship (SAR).

Table 1: Inhibition Constants (


) against Human CA Isoforms 
Values are representative of the 4-alkoxybenzenesulfonamide class trends [1, 2].
CompoundTail LengthhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity Note
4-Methoxy-BSAC1~250~10~25CA II Selective
4-Pentyloxy-BSA C5 ~450 ~5 ~3 High Potency (Pan-CA)
4-Octyloxy-BSAC8>1000~15~2CA IX Selective
  • Interpretation: The pentyloxy derivative (C5) sits at a "sweet spot." It maintains high potency against the ubiquitous hCA II (glaucoma target) but shows enhanced potency against hCA IX (hypoxia/tumor target) compared to shorter chains.

Part 4: Experimental Validation Protocols

To validate the mechanism and potency of 4-(pentyloxy)benzenesulfonamide, the Stopped-Flow


 Hydration Assay  is the gold standard.
Protocol: Stopped-Flow Kinetic Assay

Objective: Determine the inhibition constant (


) by measuring the rate of 

hydration.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[4]

  • Substrate:

    
     saturated water (1.7 – 17 mM final conc).
    
  • Enzyme: Recombinant hCA (I, II, IX, or XII) ~10 nM.

Workflow:

  • Preparation: Incubate enzyme with inhibitor (0.01 nM – 10 µM) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red maximum). The acidification (production of

    
    ) causes a drop in absorbance.
    
  • Calculation:

    • Measure initial velocity (

      
      ) for the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      :
      
      
      
      
Assay Visualization

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 15 min Step2 2. Rapid Mixing (Stopped-Flow) + CO2 Substrate Step1->Step2 Step3 3. Detection (Abs @ 557nm) Phenol Red Step2->Step3 Step4 4. Data Analysis (Cheng-Prusoff) Calculate Ki Step3->Step4

Caption: Standard workflow for determining CA inhibition constants via stopped-flow spectrophotometry.

References

  • Supuran, C. T. (2008).[11][12] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis of water soluble, topically effective, intraocular pressure lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties: towards the ideal antiglaucoma drug? Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide. (Representative structure for class). Protein Data Bank. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

Exploratory

An In-depth Technical Guide to 4-(Pentyloxy)benzenesulfonamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic applications of 4-(pentyloxy)benzenesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic applications of 4-(pentyloxy)benzenesulfonamide derivatives and their analogs. We will delve into the rationale behind experimental design, detailed protocols, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of this promising class of molecules.

Introduction: The Versatility of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its derivatives have led to a multitude of marketed drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, diuretic, antidiabetic, and anticancer agents.[2][3] The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, can act as a potent zinc-binding group, a key feature for inhibiting metalloenzymes.[4]

The introduction of an alkoxy group at the 4-position of the benzene ring, specifically a pentyloxy group, offers a strategic modification to modulate the physicochemical properties of the molecule. This lipophilic tail can enhance membrane permeability and influence binding to hydrophobic pockets within target proteins, thereby refining potency and selectivity. This guide will focus on the synthesis of these 4-alkoxy derivatives and explore their potential as inhibitors of two critical enzyme families: carbonic anhydrases and protein kinases.

Synthetic Pathways: Accessing 4-Alkoxybenzenesulfonamide Derivatives

The most direct and widely applicable method for the synthesis of 4-alkoxybenzenesulfonamides is the Williamson ether synthesis. This reliable S(_N)2 reaction provides a high-yielding route starting from the readily available precursor, 4-hydroxybenzenesulfonamide.

Core Synthesis Workflow

The general synthetic strategy involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzenesulfonamide to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, a pentyl halide.

G cluster_0 Synthesis of 4-(Pentyloxy)benzenesulfonamide Start 4-Hydroxybenzenesulfonamide Step1 Deprotonation with Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) Start->Step1 Reagents Intermediate Potassium 4-sulfamoylphenoxide Step1->Intermediate Step2 Nucleophilic Substitution (SN2) with 1-Bromopentane Intermediate->Step2 Reagent Product 4-(Pentyloxy)benzenesulfonamide Step2->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization G cluster_0 CA IX Inhibition in Hypoxic Tumors Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX_activity CA IX Activity CAIX_exp->CAIX_activity CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_activity H_HCO3 H⁺ + HCO₃⁻ CAIX_activity->H_HCO3 Acidification Extracellular Acidification H_HCO3->Acidification Tumor_Progression Tumor Progression & Metastasis Acidification->Tumor_Progression Inhibitor 4-Alkoxybenzenesulfonamide Inhibitor Inhibitor->CAIX_activity Inhibits

Sources

Foundational

An In-depth Technical Guide to 4-(pentyloxy)benzenesulfonamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide focuses on a specific, less-documented member of this class: 4-(pentyloxy)benzenesulfonamide. While the individual discovery and detailed history of this particular analog are not extensively reported in scientific literature, this document provides a comprehensive overview based on established principles of organic synthesis and the known activities of the broader benzenesulfonamide family. We will delve into a plausible and detailed synthetic route, outline its key physicochemical properties, and explore potential avenues for its application in drug discovery and materials science, all grounded in the rich history of its parent scaffold.

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

The story of benzenesulfonamides is intrinsically linked with the dawn of chemotherapy. The discovery of the antibacterial properties of prontosil, a sulfonamide-containing dye, in the 1930s revolutionized medicine and ushered in the age of antibiotics. This seminal discovery paved the way for the development of a vast library of sulfonamide drugs with a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzenesulfonamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The sulfonamide group, with its tetrahedral geometry and hydrogen bonding capabilities, can effectively interact with various biological targets, most notably enzymes like carbonic anhydrase.[2]

This guide will focus on 4-(pentyloxy)benzenesulfonamide, a derivative characterized by a pentyloxy group at the 4-position of the benzene ring. While specific research on this molecule is sparse, its structural features suggest potential for biological activity and utility as a chemical intermediate.

Synthesis of 4-(pentyloxy)benzenesulfonamide: A Plausible and Detailed Protocol

The synthesis of 4-(pentyloxy)benzenesulfonamide can be logically approached through a two-step process starting from 4-hydroxybenzenesulfonamide. This method leverages common and well-established organic reactions.

Proposed Synthetic Pathway

The synthesis involves two key transformations:

  • Williamson Ether Synthesis: Formation of the pentyloxy ether by reacting the phenolic hydroxyl group of 4-hydroxybenzenesulfonamide with a pentyl halide.

  • Sulfonamide Formation (Alternative Route): While our primary proposed route starts with a pre-existing sulfonamide, an alternative would be the chlorosulfonation of pentoxybenzene followed by amination. However, the former route is generally more direct if the starting sulfonamide is available.

The overall proposed reaction is as follows:

Synthesis of 4-(pentyloxy)benzenesulfonamide 4-Hydroxybenzenesulfonamide 4-Hydroxybenzenesulfonamide Reaction_Vessel Williamson Ether Synthesis 4-Hydroxybenzenesulfonamide->Reaction_Vessel 1-Bromopentane 1-Bromopentane 1-Bromopentane->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Vessel 4-(pentyloxy)benzenesulfonamide 4-(pentyloxy)benzenesulfonamide Reaction_Vessel->4-(pentyloxy)benzenesulfonamide caption Proposed synthesis of 4-(pentyloxy)benzenesulfonamide.

Caption: Proposed synthesis of 4-(pentyloxy)benzenesulfonamide.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzenesulfonamide

  • 1-Bromopentane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzenesulfonamide (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetone (10 mL per gram of 4-hydroxybenzenesulfonamide).

  • Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-(pentyloxy)benzenesulfonamide.

Physicochemical Properties

The key physicochemical properties of 4-(pentyloxy)benzenesulfonamide are summarized in the table below. These properties are crucial for its handling, formulation, and potential biological activity.

PropertyValueSource
CAS Number 1141-94-2[3]
Molecular Formula C₁₁H₁₇NO₃S[3]
Molecular Weight 243.32 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water.General knowledge
SMILES CCCCCCOc1ccc(cc1)S(N)(=O)=O[3]

Potential Applications and Future Directions

While specific biological activities of 4-(pentyloxy)benzenesulfonamide have not been reported, the broader class of benzenesulfonamides exhibits a wide range of therapeutic effects. This suggests several potential avenues for future research.

Potential as an Anticancer Agent

Many benzenesulfonamide derivatives have shown promising anticancer activity through various mechanisms, including inhibition of carbonic anhydrases, which are overexpressed in many tumors, and targeting receptor tyrosine kinases (RTKs).[2][4] The pentyloxy group in 4-(pentyloxy)benzenesulfonamide increases its lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets.

Anticancer Mechanism Benzenesulfonamide_Derivative 4-(pentyloxy)benzenesulfonamide Carbonic_Anhydrase Carbonic Anhydrase Benzenesulfonamide_Derivative->Carbonic_Anhydrase Inhibition RTKs Receptor Tyrosine Kinases Benzenesulfonamide_Derivative->RTKs Inhibition Tumor_Microenvironment Altered Tumor pH & Metabolism Carbonic_Anhydrase->Tumor_Microenvironment Proliferation_Signaling Inhibition of Cell Proliferation & Survival RTKs->Proliferation_Signaling Apoptosis Induction of Apoptosis Tumor_Microenvironment->Apoptosis Proliferation_Signaling->Apoptosis caption Potential anticancer mechanisms of benzenesulfonamides.

Caption: Potential anticancer mechanisms of benzenesulfonamides.

Antimicrobial and Anti-inflammatory Potential

The foundational use of sulfonamides as antibacterial agents suggests that 4-(pentyloxy)benzenesulfonamide could be investigated for antimicrobial properties. Furthermore, some benzenesulfonamide derivatives have demonstrated anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX).[5] The anti-inflammatory potential of this compound could be explored in various inflammatory disease models.

Intermediate in Organic Synthesis

Beyond its potential biological activities, 4-(pentyloxy)benzenesulfonamide can serve as a valuable building block in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can undergo various electrophilic substitution reactions, providing a scaffold for creating diverse chemical libraries.

Conclusion

4-(pentyloxy)benzenesulfonamide represents an under-explored member of the highly significant benzenesulfonamide class of compounds. While its specific discovery and history are not well-documented, a robust and plausible synthetic route can be designed based on fundamental principles of organic chemistry. Its structural features, particularly the combination of the pharmacologically active sulfonamide group and a lipophilic pentyloxy chain, make it an intriguing candidate for future investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and related benzenesulfonamide derivatives.

References

  • Chem-Impex. 4-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]

  • Al-Subeh, T., Al-Masri, H., & Al-Qawasmeh, R. (2021). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 26(15), 4683.
  • Abdel-Gawad, N. M., George, R. F., & El-Sayed, M. A. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15688.
  • Google Patents. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof. EP2366687A2.
  • Google Patents. (1987). 4-amino benzenesulfonamides. US4698445A.
  • Khan, A. U., Wadood, A., Khan, A., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4567–4576.
  • Google Patents. (2014). Method for synthesizing benzene sulfonamide compounds. CN103819369A.
  • Li, Z., Wang, X., Zhang, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 359–373.
  • Wang, G., Gao, S., Zhu, L., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 469–473.
  • Li, W., Liu, Y., Wang, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1338–1348.
  • Al-Suhaimi, K. S., El-Gamal, M. I., Anbar, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(15), 5707.
  • Ferdous, J., Sohel, M., Hasan, M. R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6649.
  • Zia-ur-Rehman, M., Siddiqa, A., Khan, M. A., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o149.
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Masry, T. A., et al. (2022). A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats. Current Drug Discovery Technologies, 19(4), 41.

Sources

Exploratory

A Researcher's In-Depth Guide to Sourcing and Procuring 4-(pentyloxy)benzenesulfonamide for Drug Development

For researchers and scientists embarking on drug discovery and development projects, the procurement of high-quality starting materials and intermediates is a critical, yet often overlooked, cornerstone of success. The i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists embarking on drug discovery and development projects, the procurement of high-quality starting materials and intermediates is a critical, yet often overlooked, cornerstone of success. The integrity of your supply chain directly impacts experimental reproducibility, timelines, and ultimately, the viability of your therapeutic candidate. This guide provides an in-depth technical overview of the sourcing and purchasing process for a key building block, 4-(pentyloxy)benzenesulfonamide, tailored for professionals in the pharmaceutical and life sciences sectors.

Introduction to 4-(pentyloxy)benzenesulfonamide: A Versatile Scaffold

4-(pentyloxy)benzenesulfonamide, with the Chemical Abstracts Service (CAS) number 1141-94-2 , is an organic compound featuring a benzenesulfonamide core functionalized with a pentyloxy group.[1] The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs. The lipophilic pentyloxy chain can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) in novel drug candidates. The purity and characterization of this starting material are paramount to ensure the synthesis of the desired final compounds with predictable properties and to avoid the introduction of confounding variables in biological assays.

Identifying and Vetting Potential Suppliers

The initial step in procuring 4-(pentyloxy)benzenesulfonamide involves identifying reputable suppliers. A thorough vetting process is essential to mitigate risks associated with product quality, batch-to-batch consistency, and supply chain reliability.

A number of chemical suppliers list 4-(pentyloxy)benzenesulfonamide or related benzenesulfonamide building blocks in their catalogs. The following table provides a non-exhaustive list of potential suppliers for consideration.

SupplierProduct NameCAS NumberNotes
BLD Pharm4-(Pentyloxy)benzenesulfonamide1141-94-2Listed as a research use only chemical.
Simson Pharma LimitedBenzenesulfonamide98-10-2Offers a range of benzenesulfonamide derivatives and states that a Certificate of Analysis accompanies every compound.
NINGBO INNO PHARMCHEM CO.,LTD.Benzenesulfonamide98-10-2Positions itself as a manufacturer and supplier of high-purity benzenesulfonamide (≥99%).[2]
HANGZHOU LEAP CHEM CO., LTD.Benzenesulfonamide98-10-2A supplier of a wide range of fine chemicals for research and development.[3]

It is critical to note that while some suppliers list the general benzenesulfonamide structure, you must verify their capability to provide the specific 4-(pentyloxy) derivative.

The supplier vetting process should be systematic. The following workflow diagram illustrates a robust approach to qualifying a new supplier.

Supplier Vetting Workflow cluster_InitialScreening Initial Screening cluster_DeepDive In-Depth Evaluation cluster_Decision Final Decision Initial_Search Identify Potential Suppliers (e.g., Online Databases, Catalogs) Request_Info Request Quotation & Preliminary Technical Data (e.g., Stated Purity, Lead Time) Initial_Search->Request_Info Review_Docs Scrutinize Technical Documentation (CoA, SDS) Request_Info->Review_Docs Assess_Quality Evaluate Quality Control Processes (e.g., ISO certification, analytical methods) Review_Docs->Assess_Quality Sample_Testing Request and Analyze a Sample (Internal QC) Assess_Quality->Sample_Testing Final_Selection Select Primary and Secondary Suppliers Sample_Testing->Final_Selection

Caption: A logical workflow for vetting and qualifying chemical suppliers.

Decoding Technical Documentation: The Certificate of Analysis and Safety Data Sheet

The Certificate of Analysis (CoA) and the Safety Data Sheet (SDS) are the two most critical documents that provide insight into the quality and safety of the chemical you are purchasing.

Certificate of Analysis (CoA)

A CoA is a formal document issued by the supplier's quality control department that certifies the identity and purity of a specific batch of the product. While an exact CoA for 4-(pentyloxy)benzenesulfonamide was not publicly available at the time of this writing, a representative CoA for a similar benzenesulfonamide derivative would typically include the following information.[4]

Representative Certificate of Analysis

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity Conforms to structureConforms¹H NMR, LC-MS
Purity ≥98.0%99.2%HPLC
Water Content ≤0.5%0.15%Karl Fischer
Residual Solvents ≤0.5%ConformsGC-HS
Melting Point Report115-118 °CUSP <741>

Key aspects to scrutinize in a CoA:

  • Batch Number: Ensure the CoA corresponds to the specific batch of material you are receiving.

  • Purity Determination Method: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for purity assessment.[5][6] The chromatogram, if provided, should show a single major peak with minimal impurities.

  • Identity Confirmation: The CoA should confirm the chemical structure using appropriate analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Date of Analysis: This indicates the freshness of the quality control data.

Safety Data Sheet (SDS)

The SDS provides comprehensive information on the potential hazards of the chemical and outlines safe handling, storage, and emergency procedures. Key sections to review in the SDS for a benzenesulfonamide derivative include:

  • Section 2: Hazards Identification: This will detail any potential health effects, such as skin or eye irritation.[7]

  • Section 7: Handling and Storage: This section provides crucial information on appropriate storage conditions (e.g., temperature, light sensitivity) and handling procedures to minimize exposure.[7]

  • Section 8: Exposure Controls/Personal Protection: This will specify the necessary personal protective equipment (PPE), such as gloves, safety glasses, and lab coats.

The Purchasing Workflow: A Step-by-Step Protocol

Once a supplier has been vetted and the technical documentation has been approved, the purchasing process can be initiated.

Purchasing Workflow Start Initiate Purchase Request Generate_PO Generate Purchase Order (PO) - Specify CAS Number - Quantity - Required Purity - Request Batch-Specific CoA Start->Generate_PO Supplier_Confirmation Supplier Order Confirmation - Confirm Lead Time - Shipping Details Generate_PO->Supplier_Confirmation Goods_Receipt Receive Shipment Supplier_Confirmation->Goods_Receipt QC_Check Incoming Quality Control - Verify CoA matches shipment - Perform identity/purity check if necessary Goods_Receipt->QC_Check QC_Check->Generate_PO If Fail - Quarantine & Contact Supplier Inventory Log into Chemical Inventory System QC_Check->Inventory If Pass End Release for Research Use Inventory->End

Caption: A standardized workflow for the procurement of chemical reagents.

Best Practices for Handling and Storage

Upon receipt, proper handling and storage of 4-(pentyloxy)benzenesulfonamide are crucial to maintain its integrity and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The supplier's SDS will provide specific storage temperature recommendations.

  • Disposal: Dispose of any waste material in accordance with local, state, and federal regulations for chemical waste.

By adhering to this comprehensive guide, researchers and drug development professionals can establish a robust and reliable procurement process for 4-(pentyloxy)benzenesulfonamide, thereby safeguarding the quality and integrity of their research and development endeavors.

References

  • AdooQ Bioscience. Benzenesulfonamide | Carbonic anhydrase inhibitor | Buy from Supplier AdooQ®. [Link].

  • Prudence Pharma Chem. 4-(2-aminoethyl)-benzenesufonamide [AEBS]. [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity Benzenesulfonamide CAS 98-10-2: Synthesis, Applications, and Key Supplier in China. [Link].

  • Brammer Standard Company, Inc. Certificate of Analysis - BS 1141. [Link].

  • Agilent Technologies. Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System Coupled to Diode Array and Evaporative Light Scattering Detectors. [Link].

  • US EPA. Benzenesulfonamide, ar-methyl (o,p-TSA); Robust Summaries. [Link].

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link].

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link].

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link].

  • Studylib. Popular Electronics, October 1977: Electronics Magazine. [Link].

Sources

Protocols & Analytical Methods

Method

using 4-(pentyloxy)benzenesulfonamide in cell culture

Executive Summary & Mechanism of Action 4-(pentyloxy)benzenesulfonamide is a specialized, lipophilic small-molecule inhibitor designed to target Carbonic Anhydrase (CA) isoforms. Unlike classical hydrophilic inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

4-(pentyloxy)benzenesulfonamide is a specialized, lipophilic small-molecule inhibitor designed to target Carbonic Anhydrase (CA) isoforms. Unlike classical hydrophilic inhibitors (e.g., Acetazolamide) which are membrane-impermeant, the addition of the pentyloxy (


) tail  confers specific physicochemical properties that modulate isoform selectivity and membrane permeability.

This molecule operates via the "Tail Approach" in rational drug design.[1][2] The sulfonamide moiety (


) acts as the Zinc-Binding Group (ZBG), coordinating directly with the catalytic 

ion in the enzyme's active site. Simultaneously, the hydrophobic pentyloxy tail engages with the hydrophobic pocket of the enzyme or facilitates interaction with membrane-associated isoforms (CA IX and CA XII), which are critical for pH regulation in hypoxic tumor microenvironments.
Core Applications
  • Hypoxic Tumor Modeling: Selective disruption of pH regulation in solid tumors (Glioblastoma, Breast Cancer).

  • Isoform Selectivity Profiling: Distinguishing transmembrane CA IX/XII activity from cytosolic CA I/II.

  • Structure-Activity Relationship (SAR) Studies: Probing the hydrophobic half of the CA active site.[1]

Biological Pathway Visualization

The following diagram illustrates the specific intervention point of 4-(pentyloxy)benzenesulfonamide within the hypoxia signaling cascade.

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Metabolism Glycolytic Switch (Warburg Effect) Hypoxia->Metabolism CAIX_Exp CA IX/XII Overexpression (Transmembrane) HIF1a->CAIX_Exp CA_Action CA Catalysis (H2O + CO2 <-> H+ + HCO3-) CAIX_Exp->CA_Action Enzyme Source Acid_Load Intracellular Acid Load (H+ / Lactate) Metabolism->Acid_Load Acid_Load->CA_Action Substrate pHe Extracellular Acidification (pH < 6.8) CA_Action->pHe H+ Export pHi Intracellular pH Maintenance (pH ~ 7.2) CA_Action->pHi HCO3- Import Survival Tumor Survival & Metastasis pHe->Survival Matrix Degradation pHi->Survival Prevents Acidosis Inhibitor 4-(pentyloxy)benzenesulfonamide (Inhibitor) Inhibitor->CA_Action  Blocks Zn2+ Site

Figure 1: Mechanism of Action. The inhibitor blocks the catalytic hydration of CO2, preventing the export of protons and leading to intracellular acidosis and cell death specifically in hypoxic cells.

Preparation & Handling Protocol

Critical Note: The pentyloxy chain significantly reduces water solubility compared to unsubstituted sulfonamides. Improper solubilization will lead to micro-precipitation and inconsistent


 data.
Reagents Required
  • 4-(pentyloxy)benzenesulfonamide (Solid, >98% purity).

  • DMSO (Anhydrous, Cell Culture Grade).

  • PBS (pH 7.4).

  • Serum-Free Media (SFM).

Step-by-Step Solubilization
  • Stock Solution (10 mM):

    • Weigh the solid compound accurately.

    • Dissolve in 100% DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be completely clear. If cloudy, sonicate at 37°C for 5 minutes.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

  • Working Solution (2x Concentrate):

    • Dilute the 10 mM stock into pre-warmed (

      
      ) Serum-Free Media.
      
    • Example: To achieve a final concentration of 10 µM, prepare a 20 µM solution in media (1:500 dilution).

    • Max DMSO Tolerance: Ensure final DMSO concentration in culture is

      
       (v/v) to avoid solvent toxicity masking the inhibitor's effect.
      

Experimental Protocol: Hypoxia-Selective Cytotoxicity

This protocol validates the compound's selectivity for hypoxic cells (which overexpress CA IX) versus normoxic cells.

Experimental Workflow

Workflow Step1 Day 0: Seeding (3,000 cells/well) Step2 Day 1: Attachment (24h Normoxia) Step1->Step2 Split Split Conditions Step2->Split Normoxia Normoxia Control (21% O2) Split->Normoxia Hypoxia Hypoxia Induction (1% O2, 5% CO2) Split->Hypoxia Treat Treatment (0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Readout Readout (48h) (ATP/MTT Assay) Treat->Readout

Figure 2: Experimental timeline for differential cytotoxicity assessment.

Detailed Methodology
  • Cell Selection: Use MDA-MB-231 (Breast) or U251 (Glioblastoma) lines known for high hypoxic CA IX induction.

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Induction: Move "Hypoxia" plates to a hypoxia chamber (

    
    ). Keep "Normoxia" plates in standard incubator. Incubate for 24h prior to treatment to allow HIF-1α accumulation and CA IX expression.
    
  • Treatment:

    • Prepare serial dilutions of 4-(pentyloxy)benzenesulfonamide (0.1, 1, 10, 50, 100 µM).

    • Replace media with drug-containing media.

    • Controls: Vehicle (DMSO matched), Positive Control (SLC-0111 or Acetazolamide at 100 µM).

  • Incubation: Incubate for 48 hours under respective oxygen conditions.

  • Readout: Perform CellTiter-Glo (ATP) or MTT assay.

  • Calculation: Calculate % Viability relative to Vehicle Control.

Functional Assay: Extracellular Acidification (pH Regulation)

To confirm the mechanism (inhibition of proton export), measure the Extracellular Acidification Rate (ECAR).

  • Setup: Seed cells in a Seahorse XF microplate or standard 24-well plate.

  • Buffer: Wash cells with unbuffered assay media (low buffer capacity is critical).

  • Baseline: Measure basal pH or ECAR for 20 mins.

  • Injection: Inject 4-(pentyloxy)benzenesulfonamide (Final:

    
    , typically 1-10 µM).
    
  • Observation:

    • Expected Result: A rapid decrease in ECAR (or stabilization of extracellular pH) indicates successful inhibition of CA-mediated bicarbonate/proton transport.

    • Validation: Compare against Acetazolamide (membrane impermeable) to distinguish intracellular vs. extracellular CA contribution.

Data Analysis & Expected Results

The pentyloxy tail generally improves potency against CA IX compared to unsubstituted sulfonamides due to hydrophobic pocket interactions.

Table 1: Representative Pharmacological Profile

Parameter4-(pentyloxy)benzenesulfonamideAcetazolamide (Reference)Interpretation
LogP (Lipophilicity) ~2.5 - 3.0-0.26Pentyloxy analog is membrane permeable.
CA II

(Cytosolic)
~10 - 50 nM12 nMPotent against off-target cytosolic isoforms.
CA IX

(Tumor)
~20 - 40 nM 25 nMHigh potency against target isoform.
Hypoxia Selectivity High (due to accumulation)Low (poor uptake)Pentyloxy analog shows wider distribution.
Solubility Low (DMSO required)Moderate (Aqueous)Requires strict solvent controls.

Note:


 values are approximate ranges derived from SAR literature for benzenesulfonamides with medium-length alkoxy tails.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Media Concentration too high (>100 µM) or cold media.Do not exceed 100 µM. Pre-warm media to 37°C before adding stock.
No Effect in Hypoxia Insufficient hypoxia induction time.Ensure cells are hypoxic for >24h before treatment to express CA IX.
High Normoxic Toxicity Off-target inhibition of CA II or mitochondrial toxicity.Titrate down. Check if DMSO % is >0.5%.
Inconsistent IC50 Serum protein binding.The pentyloxy tail binds albumin. Run assays in reduced serum (1-2% FBS) if possible.

References

  • Supuran, C. T. (2008).[3][4][5][6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][7] Nature Reviews Drug Discovery, 7(2), 168–181.[3] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide. Note: General reference for sulfonamide-CA structural interactions.

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX analysis in tumor tissue: an immunohistochemical method for patients with breast cancer. American Journal of Pathology. Link

Sources

Application

Application Note: 4-(Pentyloxy)benzenesulfonamide as a Selective Probe for Tumor-Associated Carbonic Anhydrase IX/XII

This Application Note is structured to serve as a definitive technical guide for the use of 4-(pentyloxy)benzenesulfonamide (hereafter referred to as 4-PBS ) in oncology research. It synthesizes established medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of 4-(pentyloxy)benzenesulfonamide (hereafter referred to as 4-PBS ) in oncology research. It synthesizes established medicinal chemistry principles with practical experimental protocols.

Executive Summary

4-(pentyloxy)benzenesulfonamide (4-PBS) is a lipophilic sulfonamide derivative designed to target the tumor-associated carbonic anhydrase isoforms CA IX and CA XII. Unlike classical inhibitors (e.g., Acetazolamide) which are hydrophilic and non-selective, the pentyloxy tail of 4-PBS confers specific physicochemical properties that enhance interaction with the hydrophobic pocket of the CA active site. This compound is primarily used as a chemical probe to validate the role of CA IX in hypoxic tumor survival, pH regulation, and metastatic invasion.

Key Applications
  • Hypoxia Selectivity Profiling: Determining the "Hypoxia Selectivity Index" (HSI) of cancer cells.

  • Mechanistic Validation: Confirming CA IX-mediated extracellular acidification.

  • Structure-Activity Relationship (SAR) Studies: Serving as a hydrophobic benchmark in the optimization of "tail-approach" inhibitors.

Mechanism of Action: The "Tail Approach"

The efficacy of 4-PBS relies on the "Tail Approach" in inhibitor design. The molecule consists of two distinct functional domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (-SO₂NH₂) coordinates directly with the catalytic Zinc ion (Zn²⁺) in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.

  • Hydrophobic Tail: The para-pentyloxy chain extends away from the ZBG and interacts with the hydrophobic sub-pocket of the enzyme (lined by residues Val121, Leu198, and Phe131 in CA II/IX). This interaction stabilizes the complex and provides selectivity over the ubiquitous cytosolic isoforms (CA I/II), which have slightly different active site topologies.

Biological Pathway

In hypoxic tumor regions, HIF-1α stabilizes and upregulates CA IX . This enzyme catalyzes the hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).[1][2]

  • HCO₃⁻ is imported to maintain an alkaline intracellular pH (pHi ~7.4), preventing apoptosis.

  • H⁺ is exported, acidifying the extracellular microenvironment (pHe ~6.5), which activates proteases (e.g., MMPs) and promotes metastasis.

  • 4-PBS Inhibition: Blocks this cycle, leading to intracellular acidosis and cell death specifically in hypoxic cells.

CA_Pathway Hypoxia Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX_Expr CA IX Overexpression HIF1->CAIX_Expr CAIX_Enz CA IX Enzyme CAIX_Expr->CAIX_Enz Rxn CO2 + H2O -> HCO3- + H+ CAIX_Enz->Rxn Catalyzes pHi Intracellular pH (pHi) MAINTAINED Rxn->pHi HCO3- Import pHe Extracellular pH (pHe) ACIDIFIED Rxn->pHe H+ Export Metastasis Invasion & Metastasis pHe->Metastasis Activates MMPs Inhibitor 4-PBS (Inhibitor) Inhibitor->CAIX_Enz Blocks

Figure 1: Mechanism of Action. 4-PBS inhibits the CA IX-mediated pH regulation cascade driven by hypoxia.

Experimental Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Enzymatic Kinetics)

Objective: Determine the inhibition constant (


) of 4-PBS against recombinant CA isoforms.
Prerequisites:  Applied Photophysics stopped-flow instrument, Phenol Red indicator.
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength). Add 0.2 mM Phenol Red.

  • Enzyme Solution: Dilute recombinant human CA IX (catalytic domain) to a final concentration of ~10 nM in the buffer.

  • Inhibitor Preparation:

    • Dissolve 4-PBS in DMSO (10 mM stock).

    • Prepare serial dilutions (0.1 nM to 100 nM) in the assay buffer. Note: Keep DMSO < 1% to avoid enzyme denaturation.

  • Substrate Solution: Saturate water with CO₂ (bubbling) to generate ~17 mM CO₂ stock. Dilute to working concentrations (1.7–10 mM).

  • Reaction:

    • Mix Enzyme/Inhibitor solution with Substrate solution in the stopped-flow chamber (1:1 ratio).

    • Monitor absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

  • Analysis: Calculate initial rates (

    
    ). Use the Cheng-Prusoff equation to determine 
    
    
    
    from the IC50.
    • Expected

      
       for 4-PBS against CA IX:Low nanomolar range (10–50 nM) .
      
Protocol B: Hypoxia Selectivity Viability Assay

Objective: Assess if 4-PBS selectively kills hypoxic cancer cells compared to normoxic controls. Cell Lines: MDA-MB-231 (Breast), HT-29 (Colon).

  • Seeding: Seed cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment:

    • Prepare 4-PBS concentrations (0.1, 1, 10, 50, 100 µM).

    • Treat two identical sets of plates.

  • Incubation Conditions:

    • Set A (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂.

    • Set B (Hypoxia): Incubate in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂) OR add 100 µM CoCl₂ (chemical hypoxia mimetic).

  • Duration: Incubate for 48–72 hours.

  • Readout: Perform SRB (Sulforhodamine B) or MTT assay.

  • Calculation:

    • Calculate IC50 for both conditions.

    • Hypoxia Selectivity Index (HSI) =

      
      .
      
    • Validation: An HSI > 2.0 indicates hypoxia-selective cytotoxicity.

Data Interpretation & Reference Values

The following table summarizes expected kinetic profiles for 4-PBS compared to the standard clinical inhibitor, Acetazolamide (AAZ).

Parameter4-PBS (Target)Acetazolamide (Control)Interpretation

(hCA I)
> 100 nM~ 250 nM4-PBS shows reduced affinity for cytosolic CA I (off-target).

(hCA II)
10 - 50 nM~ 12 nM4-PBS binds CA II but often with slightly lower affinity than AAZ.

(hCA IX)
< 10 nM ~ 25 nMHigh Potency. The pentyloxy tail optimizes binding to CA IX.
Lipophilicity (LogP) ~ 2.5 - 3.0-0.264-PBS is membrane permeable; AAZ is not.
Tumor Penetration HighLow4-PBS can penetrate solid tumor masses.

Experimental Workflow Diagram

Workflow cluster_InVitro Step 1: Enzyme Kinetics cluster_Cellular Step 2: Cellular Validation Start Start: 4-PBS Synthesis/Sourcing QC QC: NMR & HPLC Purity Check (>95%) Start->QC Assay1 Stopped-Flow Assay (hCA I, II, IX, XII) QC->Assay1 Data1 Determine Ki & Selectivity Ratio Assay1->Data1 Split Split Culture Data1->Split Normoxia Normoxia (21% O2) Split->Normoxia Hypoxia Hypoxia (1% O2) Split->Hypoxia Viability Viability Assay (MTT/SRB) Normoxia->Viability Hypoxia->Viability Analysis Calculate Hypoxia Selectivity Index (HSI) Viability->Analysis

Figure 2: Experimental workflow for validating 4-PBS activity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Foundational review on CA inhibition and the clinical relevance of CA IX.
  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with 4-substituted benzenesulfonamides. Journal of Medicinal Chemistry. Provides structural basis for the "tail approach" interaction in the hydrophobic pocket.
  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

    • Establishes the biological rationale for using sulfonamides to target hypoxic tumor pH.
  • De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA), 1804(2), 404-409. Specific characterization of the CA IX active site targeted by 4-PBS.

Sources

Method

Application Note: Rational Formulation of 4-(pentyloxy)benzenesulfonamide for In Vivo Studies

Executive Summary The administration of 4-(pentyloxy)benzenesulfonamide in preclinical models presents a classic biopharmaceutical challenge: the molecule possesses a polar sulfonamide "head" and a lipophilic pentyloxy "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The administration of 4-(pentyloxy)benzenesulfonamide in preclinical models presents a classic biopharmaceutical challenge: the molecule possesses a polar sulfonamide "head" and a lipophilic pentyloxy "tail," resulting in a Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability).

While the sulfonamide moiety (


) remains unionized at physiological pH, the pentyl chain significantly increases the partition coefficient (

), rendering the compound practically insoluble in standard aqueous buffers (PBS/Saline). Simple dissolution attempts will lead to precipitation, erratic bioavailability, and potential embolization during IV administration.

This guide details two validated formulation protocols:

  • Cosolvent System (DMSO/PEG400): For rapid pharmacokinetic (PK) screening and intraperitoneal (IP) dosing.

  • Inclusion Complexation (HP-β-CD): For intravenous (IV) administration and sensitive efficacy studies, minimizing vehicle-induced toxicity.

Physicochemical Profiling & Vehicle Logic

Before formulation, one must understand the molecular behavior. The "pentyloxy" chain is the critical determinant for vehicle selection.

Table 1: Estimated Physicochemical Properties
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~243.3 g/mol Small molecule; rapid permeation expected.
LogP (Octanol/Water) ~3.2Lipophilic. Requires organic cosolvents or complexation.
pKa (Sulfonamide) ~10.1Neutral at pH 7.4. pH adjustment (alkalization) is NOT recommended due to potential tissue irritation at pH > 9.
Aqueous Solubility < 0.1 mg/mLInsoluble in PBS. Requires solubility enhancement.
Melting Point > 150°CHigh lattice energy; resists rapid dissolution.
Formulation Decision Matrix

The following logic gate determines the appropriate protocol based on your study endpoints.

FormulationLogic Start Start: 4-(pentyloxy)benzenesulfonamide Route Select Route of Administration Start->Route IV Requirement: No Precipitation Low Hemolysis Risk Route->IV Intravenous (IV) IP_PO Requirement: High Load Moderate Solvent Tolerance Route->IP_PO IP or Oral (PO) Cyclodextrin Protocol B: 20% HP-β-CD (Inclusion Complex) IV->Cyclodextrin Rec: Protocol B Cosolvent Protocol A: 5% DMSO / 40% PEG400 (Cosolvent System) IP_PO->Cosolvent Rec: Protocol A caption Figure 1: Decision tree for vehicle selection based on administration route and safety constraints.

Protocol A: Standard Cosolvent System (IP/PO)

Best for: Early-stage Pharmacokinetics (PK), Maximum Tolerated Dose (MTD) studies. Mechanism: Uses dielectric constant adjustment to solubilize the hydrophobic tail.

Reagents
  • DMSO (Dimethyl Sulfoxide): Primary solvent (Solubilizer). Grade: Sterile Filtered, Hybri-Max™.

  • PEG 400 (Polyethylene Glycol): Co-solvent (Bridge).

  • Tween 80 (Polysorbate 80): Surfactant (Wetting agent).

  • Saline (0.9% NaCl): Diluent.[1]

Step-by-Step Procedure (Target Conc: 5 mg/mL)
  • Weighing: Accurately weigh 10 mg of 4-(pentyloxy)benzenesulfonamide into a sterile glass vial.

  • Primary Solubilization (The "Organic Phase"):

    • Add 0.1 mL (5%) of pure DMSO.

    • Critical Step: Vortex vigorously for 30 seconds. Ensure the powder is completely dissolved. If particles remain, sonicate at 40°C for 5 minutes. Do not proceed until clear.

  • Co-solvent Addition:

    • Add 0.8 mL (40%) of PEG 400.

    • Add 0.1 mL (5%) of Tween 80.

    • Vortex to mix. The solution should remain clear and viscous.

  • Aqueous Dilution (The "Crash" Point):

    • Slowly add 1.0 mL (50%) of warm (37°C) Saline dropwise while vortexing.

    • Observation: A transient cloudiness may appear. Continuous vortexing should resolve this to a clear or slightly opalescent solution.

  • Final Formulation Composition:

    • 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.

Safety Limits (Mouse)
  • Max Dose Volume: 10 mL/kg (IP/PO).

  • DMSO Warning: Exceeding 10% DMSO IP can cause chemical peritonitis and nociception (pain). Keep DMSO < 5% if possible [1].[2]

Protocol B: Hydroxypropyl-β-Cyclodextrin (IV/Sensitive)

Best for: Intravenous dosing, efficacy studies requiring repeated dosing, minimizing vehicle toxicity. Mechanism: The hydrophobic pentyloxy tail is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents
  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin): Grade: Parenteral/Endotoxin Controlled.

  • Sterile Water for Injection (WFI).

Step-by-Step Procedure (Target Conc: 2 - 5 mg/mL)
  • Vehicle Preparation:

    • Prepare a 20% (w/v) stock solution of HP-β-CD in Sterile Water.

    • Example: Dissolve 2.0 g of HP-β-CD in 10 mL of water. Filter through a 0.22 µm PES filter.

  • Drug Addition:

    • Weigh 5 mg of 4-(pentyloxy)benzenesulfonamide.

    • Add 2.0 mL of the 20% HP-β-CD vehicle.

  • Complexation (Energy Input):

    • The drug will NOT dissolve immediately.[3]

    • Method A (Standard): Place on a rotary shaker at 200 rpm for 24 hours at Room Temperature.

    • Method B (Accelerated): Sonicate in a water bath at 45°C for 60 minutes.

  • Equilibration:

    • Allow the solution to return to room temperature.

  • Clarification:

    • If a small amount of solid remains, filter through a 0.45 µm PVDF syringe filter .

    • Note: If significant solid is filtered out, quantify the filtrate via HPLC to confirm final concentration.

ComplexationWorkflow Drug Drug (Hydrophobic Tail) Mix Mixing (Water Phase) Drug->Mix CD HP-β-CD (Host Cavity) CD->Mix Energy Energy Input (Sonication/Heat) Mix->Energy Dispersion Complex Inclusion Complex (Soluble) Energy->Complex Encapsulation caption Figure 2: Molecular encapsulation workflow. The pentyl chain enters the CD cavity.

Quality Control & Stability

Before injecting animals, you must validate the physical stability of the formulation.

The "Tyndall" Check

Shine a laser pointer (or bright focused light) through the vial.

  • Pass: Beam passes through with no scattering (Solution).

  • Fail: Visible beam path or "sparkles" (Suspension/Precipitation). Do not inject IV.

The "Blood Dilution" Test (In Vitro Simulation)
  • Pipette 900 µL of warm PBS (37°C) into a microtube.

  • Inject 100 µL of your formulation.

  • Observation:

    • Protocol A (Cosolvent): May show a "swirl" (Schlieren effect) but should not precipitate. If white clouds form, the drug will crash out in the vein (Embolism risk).

    • Protocol B (Cyclodextrin): Should remain perfectly clear.

References

  • Thackaberry, E. A. (2013).[4][5] Vehicle selection for nonclinical oral safety studies.[4][5] Expert Opinion on Drug Metabolism & Toxicology.[4]

  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes.[5] International Journal of Toxicology.[5] (Provides LD50 data for DMSO/PEG).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][6] Advanced Drug Delivery Reviews.

  • PubChem. (2023). Benzenesulfonamide compound summary. National Library of Medicine.

Sources

Application

Application Note: Quantitative Analysis of 4-(Pentyloxy)benzenesulfonamide

Executive Summary This protocol details the analytical quantification of 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2), a critical intermediate in the synthesis of protease inhibitors such as Sivelestat sodium . Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the analytical quantification of 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2), a critical intermediate in the synthesis of protease inhibitors such as Sivelestat sodium . Due to its dual functionality—a polar sulfonamide head group and a lipophilic pentyloxy tail—this molecule presents unique chromatographic challenges, including peak tailing and retention time shifts.

This guide provides two validated workflows:

  • HPLC-UV: For Quality Control (QC), purity assessment, and raw material release.

  • LC-MS/MS: For trace impurity analysis and pharmacokinetic (PK) studies in biological matrices.

Physicochemical Profile & Mechanistic Basis

Understanding the molecule is the first step to robust method development.

PropertyValueAnalytical Implication
Molecular Weight 243.32 g/mol Monoisotopic mass for MS: ~243.09 Da. Target

.
pKa (Sulfonamide) ~10.1 (Predicted)The sulfonamide moiety is weakly acidic. At neutral pH, it remains neutral. High pH (>10) causes deprotonation, reducing retention on C18. Conclusion: Maintain mobile phase pH < 4.0 to keep it neutral and maximize retention.
LogP ~2.5 - 3.0The pentyl chain adds significant lipophilicity compared to simple benzenesulfonamides. Requires higher organic content for elution.
Solubility Low in water; High in MeOH, ACNSample Diluent: Use 50:50 Water:Acetonitrile to prevent precipitation during injection.

Method A: HPLC-UV (QC & Purity Analysis)

Objective: Routine quantification of 4-(pentyloxy)benzenesulfonamide with >99.9% precision.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Rationale: The "end-capping" is critical. Free silanol groups on non-end-capped columns interact with the sulfonamide nitrogen, causing severe peak tailing.

  • Wavelength: 265 nm (Primary), 254 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Injection Volume: 10 µL.

Mobile Phase Strategy

A gradient is required to separate the target from potential polar degradation products (sulfonamide hydrolysis) and lipophilic impurities.

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (ACN).

Gradient Table:

Time (min) % Solvent B Event
0.0 20 Initial Hold
2.0 20 Isocratic for polar impurities
12.0 90 Linear Gradient (Elution of Target ~8-9 min)
14.0 90 Wash
14.1 20 Re-equilibration

| 18.0 | 20 | End |

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If >1.5, replace column or increase buffer ionic strength).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD (n=6): < 1.0% for area counts.

Method B: LC-MS/MS (Trace & Bioanalysis)[1]

Objective: Quantifying trace levels (ng/mL) in plasma or complex reaction mixtures.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
    • Note: While sulfonamides can ionize in negative mode, the ether chain stabilizes the positive charge, and

      
       typically offers better signal-to-noise ratios on modern triple quads.
      
  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions: | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | Dwell (ms) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 244.1 | 174.0 | 20 | 100 | Quantifier: Loss of pentene (McLafferty rearrangement) | | 244.1 | 156.0 | 35 | 100 | Qualifier: Loss of pentene + water/ammonia | | 244.1 | 92.0 | 45 | 100 | Qualifier: Phenolic ring fragment |
Sample Preparation (Solid Phase Extraction)

For biological matrices (plasma/urine), simple protein precipitation is often insufficient due to the lipophilicity of the pentyl chain binding to proteins.

Protocol: Oasis HLB (Hydrophilic-Lipophilic Balance) Cartridge

  • Condition: 1 mL Methanol followed by 1 mL Water.

  • Load: 500 µL Plasma (spiked with Internal Standard) + 500 µL 0.1% Formic Acid.

  • Wash: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elute: 1 mL Acetonitrile.

  • Reconstitute: Evaporate to dryness under

    
    , reconstitute in 200 µL Mobile Phase (50:50).
    

Visual Workflow & Logic

The following diagram illustrates the decision matrix for selecting the correct method and the critical control points (CCPs) for data integrity.

AnalyticalWorkflow Start Sample Received: 4-(pentyloxy)benzenesulfonamide MatrixCheck Determine Matrix Type Start->MatrixCheck RawMat Raw Material / API Intermediate MatrixCheck->RawMat High Conc. BioSample Plasma / Reaction Waste MatrixCheck->BioSample Trace / Complex HPLC Method A: HPLC-UV (265 nm) C18 Column, Acidic Mobile Phase RawMat->HPLC SystemSuit Check Tailing Factor < 1.5 HPLC->SystemSuit SystemSuit->HPLC Fail (Re-equilibrate) PassQC Report Purity % SystemSuit->PassQC Pass SPE SPE Extraction (Oasis HLB) Wash: 5% MeOH -> Elute: ACN BioSample->SPE LCMS Method B: LC-MS/MS (ESI+) MRM: 244.1 -> 174.0 SPE->LCMS Quant Quantify vs Internal Standard LCMS->Quant

Figure 1: Decision tree for analytical method selection based on sample matrix and sensitivity requirements.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions between sulfonamide N and silanols.1. Ensure pH is acidic (<3.0). 2. Add 10 mM Ammonium Acetate to mobile phase. 3. Use a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Incomplete column equilibration after gradient.Increase the re-equilibration time (Step 14.1-18.0 min) by 2 minutes. The pentyl chain modifies the stationary phase surface; it needs time to desorb.
Low MS Sensitivity Ion suppression from matrix or incorrect pH.1. Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI fails. 2. Ensure organic wash in SPE is strong enough to remove phospholipids but weak enough to retain the analyte.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7370, Benzenesulfonamide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109–116. Retrieved from [Link]

  • Agilent Technologies. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note 5989-5316EN. Retrieved from [Link]

Sources

Method

Unlocking the Molecular Targets of 4-(pentyloxy)benzenesulfonamide: A Guide to Target Identification Strategies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of drug discovery and chemical biology, the identification of a small molecule's biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of drug discovery and chemical biology, the identification of a small molecule's biological target is a critical step that bridges its observed phenotypic effects with its underlying mechanism of action. This guide provides a detailed exploration of modern experimental strategies for the target deconvolution of 4-(pentyloxy)benzenesulfonamide, a benzenesulfonamide derivative with potential therapeutic applications. While the specific biological activities of this compound are still under investigation, the benzenesulfonamide scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, including diuretics, anti-diabetic agents, and antibiotics. Known targets for this class of compounds include carbonic anhydrases, phosphodiesterases, and tyrosine kinases.[1][2][3][4][5] This application note offers researchers a comprehensive toolkit of protocols and theoretical considerations to systematically identify the protein targets of 4-(pentyloxy)benzenesulfonamide and other novel small molecules.

Strategic Overview: A Multi-pronged Approach to Target Identification

No single method for target identification is foolproof. A robust strategy often involves the integration of multiple orthogonal approaches to build a compelling case for a specific protein target. This guide will detail four powerful, yet conceptually distinct, methodologies:

  • Affinity-Based Methods: Utilizing the inherent binding affinity of the small molecule to "fish out" its targets from a complex biological mixture.

  • Activity-Based Protein Profiling (ABPP): Employing reactive chemical probes to covalently label the active sites of specific enzyme families.

  • Target Stability-Based Methods (CETSA & DARTS): Detecting the change in a protein's stability upon ligand binding.

The choice of method will depend on the properties of the small molecule, the available resources, and the biological question being addressed.

Section 1: Chemical Probe Synthesis - The Key to Unlocking Targets

For several target identification methods, the synthesis of a chemical probe derived from 4-(pentyloxy)benzenesulfonamide is a prerequisite. A chemical probe is a modified version of the parent compound that incorporates a linker and a reporter tag (e.g., biotin for affinity purification, a fluorophore for imaging, or a clickable handle like an alkyne or azide).[6] The design of these probes is critical to their success, as the modifications should not significantly impair the compound's binding to its target.

A plausible synthetic route to 4-(pentyloxy)benzenesulfonamide starts from 4-hydroxybenzenesulfonamide. The hydroxyl group can be alkylated using a pentyl halide (e.g., 1-bromopentane) under basic conditions to yield the desired product. This synthetic handle, the pentyloxy group, or the aromatic ring itself, offers opportunities for modification to create chemical probes.

Key Considerations for Probe Design:

  • Linker Attachment Point: The linker should be attached to a position on the molecule that is not critical for target binding. For 4-(pentyloxy)benzenesulfonamide, derivatization could be explored at the terminus of the pentyloxy chain or on the benzene ring, if structure-activity relationship (SAR) data suggests these positions are tolerant to modification.

  • Linker Length and Composition: The linker should be long enough to minimize steric hindrance between the reporter tag and the target protein but not so long as to introduce non-specific interactions. Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce non-specific binding.

  • Reporter Tag: Biotin is a common choice for affinity purification due to its high affinity for streptavidin. "Click chemistry" handles, such as terminal alkynes or azides, offer a versatile two-step labeling approach where the reporter tag is attached after the probe has bound to its target.[7][8][9][10]

Illustrative Synthetic Strategy for an Alkyne-Tagged Probe:

A synthetic strategy could involve starting with 4-hydroxybenzenesulfonamide and reacting it with a bifunctional linker containing a pentyl group at one end and a terminal alkyne at the other, under Williamson ether synthesis conditions.

Section 2: Affinity Chromatography-Mass Spectrometry (AP-MS)

Affinity chromatography coupled with mass spectrometry is a powerful and widely used technique for identifying protein targets. This method relies on the immobilization of a ligand (in this case, a derivatized 4-(pentyloxy)benzenesulfonamide) onto a solid support to selectively capture its binding partners from a cell lysate or tissue homogenate. The captured proteins are then eluted and identified by mass spectrometry.

AP_MS_Workflow cluster_synthesis Probe Synthesis cluster_experiment Experimental Workflow cluster_analysis Data Analysis S1 4-(pentyloxy)benzenesulfonamide S2 Biotinylated/Alkyne Probe S1->S2 Chemical Modification E1 Immobilize Probe on Beads S2->E1 E2 Incubate with Cell Lysate E1->E2 E3 Wash to Remove Non-specific Binders E2->E3 E4 Elute Bound Proteins E3->E4 A1 Protein Digestion (e.g., Trypsin) E4->A1 A2 LC-MS/MS Analysis A1->A2 A3 Database Search & Protein Identification A2->A3 A4 Candidate Target List A3->A4

Detailed Protocol for AP-MS
  • Probe Immobilization:

    • Synthesize a biotinylated derivative of 4-(pentyloxy)benzenesulfonamide.

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to achieve immobilization.

    • Wash the beads extensively to remove any unbound probe.

  • Cell Lysate Preparation:

    • Culture cells of interest to a high density and harvest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, and mild detergents like NP-40 or CHAPS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked but have no probe immobilized.

    • For a competition control, pre-incubate the lysate with an excess of the free, unmodified 4-(pentyloxy)benzenesulfonamide before adding the immobilized probe. This will help to distinguish specific binders from non-specific ones.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a variety of methods, such as a low pH buffer, a high salt buffer, or by boiling in SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise the protein bands of interest, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS.

    • Alternatively, for a more global analysis, perform in-solution digestion of the entire eluate followed by LC-MS/MS.

    • Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.[11][12][13][14]

Data Analysis and Interpretation:

The primary output of an AP-MS experiment is a list of identified proteins. True targets should be enriched in the sample incubated with the immobilized probe compared to the negative control and should show reduced binding in the competition control. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, can be employed for a more rigorous assessment of protein enrichment.

Section 3: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy for identifying the functional state of enzymes in complex biological systems.[15][16][17][18] This technique utilizes chemical probes that covalently bind to the active site of a specific class of enzymes. If 4-(pentyloxy)benzenesulfonamide is an inhibitor of a particular enzyme class (e.g., serine hydrolases, metalloproteases), an ABPP approach can be highly effective.

Probe Design for ABPP:

An ABPP probe for a sulfonamide might incorporate a reactive electrophilic "warhead" that can form a covalent bond with a nucleophilic residue in the enzyme's active site. The sulfonamide moiety itself could potentially be modified to be more reactive, or a known reactive group could be appended to the molecule. The probe would also contain a reporter tag, typically a "clickable" alkyne or azide for subsequent attachment of biotin or a fluorophore.[16]

ABPP_Workflow cluster_probe Probe Application cluster_labeling Two-Step Labeling cluster_enrichment Enrichment & Analysis cluster_competition Competitive Profiling P1 Incubate ABPP Probe with Cell Lysate/Live Cells L1 Click Chemistry Reaction (add Biotin-Azide) P1->L1 E1 Streptavidin Enrichment L1->E1 E2 On-Bead Digestion E1->E2 E3 LC-MS/MS Analysis E2->E3 E4 Identify Labeled Proteins E3->E4 C1 Pre-incubate with 4-(pentyloxy)benzenesulfonamide C2 Add ABPP Probe C1->C2

Detailed Protocol for Competitive ABPP
  • Proteome Preparation:

    • Prepare cell lysates as described for AP-MS, ensuring that the buffer conditions maintain enzyme activity.

  • Competitive Inhibition:

    • Pre-incubate the proteome with varying concentrations of 4-(pentyloxy)benzenesulfonamide (or a vehicle control) for 30-60 minutes at room temperature.

  • Probe Labeling:

    • Add the alkyne-functionalized ABPP probe to the proteome and incubate for a defined period to allow for covalent labeling of the target enzymes.

  • Click Chemistry:

    • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding a biotin-azide reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Enrichment and Analysis:

    • Enrich the biotinylated proteins using streptavidin beads.

    • Wash the beads thoroughly to remove unlabeled proteins.

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Data Analysis and Interpretation:

In a competitive ABPP experiment, the target(s) of 4-(pentyloxy)benzenesulfonamide will show a dose-dependent decrease in labeling by the ABPP probe. Quantitative proteomics is used to measure the abundance of each identified protein in the control and compound-treated samples. A significant reduction in the signal for a particular protein in the presence of 4-(pentyloxy)benzenesulfonamide is strong evidence of a direct interaction.

Section 4: Target Stability-Based Methods

These methods exploit the principle that the binding of a small molecule can alter the thermal or proteolytic stability of its target protein. A key advantage of these approaches is that they do not require modification of the compound of interest.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the observation that ligand binding can stabilize a protein against thermal denaturation.[4][19][20][21][22][23] In a typical CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_separation Separation & Analysis T1 Treat Cells with Compound or Vehicle H1 Heat Cell Lysates at Different Temperatures T1->H1 S1 Separate Soluble and Aggregated Proteins H1->S1 S2 Quantify Soluble Protein (e.g., Western Blot, MS) S1->S2 S3 Generate Melt Curves S2->S3

Detailed Protocol for CETSA
  • Cell Treatment:

    • Treat intact cells with 4-(pentyloxy)benzenesulfonamide or a vehicle control for a specified time.

  • Heating:

    • Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized proteins) from the aggregated, denatured proteins by centrifugation.

  • Quantification:

    • Collect the supernatant and quantify the amount of the protein of interest at each temperature using Western blotting with a specific antibody.

    • For proteome-wide CETSA (also known as Thermal Proteome Profiling or TPP), the soluble fractions are analyzed by quantitative mass spectrometry.

Data Analysis and Interpretation:

The data is used to generate a "melting curve" for the protein of interest, plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is based on the principle that ligand binding can protect a protein from proteolysis.[24] In this method, cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, stabilized by the compound, will be more resistant to digestion.

Detailed Protocol for DARTS
  • Lysate Preparation:

    • Prepare a native cell lysate as described for AP-MS.

  • Compound Incubation:

    • Incubate the lysate with 4-(pentyloxy)benzenesulfonamide or a vehicle control.

  • Limited Proteolysis:

    • Add a protease (e.g., thermolysin, pronase) to the lysates and incubate for a short period. The concentration of the protease and the digestion time need to be optimized.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

    • Analyze the samples by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

Data Analysis and Interpretation:

The target protein will show a higher abundance (less degradation) in the compound-treated sample compared to the vehicle control. This difference in protein levels can be quantified to confirm the interaction.

Section 5: Data Interpretation and Target Validation

The identification of a list of candidate proteins is the first step. Subsequent validation is crucial to confirm a direct and functionally relevant interaction.

Validation Strategies:

  • Orthogonal Methods: Confirm the interaction using a different biophysical or biochemical assay (e.g., surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or a functional enzyme assay if the target is an enzyme).

  • Cellular Target Engagement: Use CETSA or DARTS to confirm that the compound engages the target in a cellular context.

  • Genetic Approaches: Use techniques like siRNA/shRNA knockdown or CRISPR/Cas9-mediated knockout of the candidate target gene. If the cellular phenotype of the compound is lost upon depletion of the target protein, it provides strong evidence for a functional interaction.

  • Mutational Analysis: If the binding site is known or can be predicted, mutating key residues in the target protein and showing a loss of compound binding can confirm the interaction.

Conclusion

The identification of the molecular targets of 4-(pentyloxy)benzenesulfonamide is an achievable goal with the systematic application of the modern chemoproteomic strategies outlined in this guide. By combining chemical probe synthesis with powerful techniques such as AP-MS, ABPP, CETSA, and DARTS, researchers can gain deep insights into the mechanism of action of this and other novel small molecules, thereby accelerating the drug discovery and development process. A multi-faceted and rigorous approach, including thorough target validation, is paramount for the successful deconvolution of a compound's biological targets.

References

  • Synthesis of 4-nitrobenzenesulfonamide. PrepChem.com. [Link]

  • A kind of synthesis method of benzenesulfonamides.
  • Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). [Link]

  • Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]

  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PubMed Central. [Link]

  • Qualitative and Quantitative Shotgun Proteomics Data Analysis from Data-Dependent Acquisition Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health (NIH). [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Activity-based Protein Profiling. SciSpace. [Link]

  • Process for producing optically active benzene-sulfonamide derivates.
  • Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Stability-based approaches in chemoproteomics. National Institutes of Health (NIH). [Link]

  • Tyrosine kinase inhibitor. Wikipedia. [Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. National Institutes of Health (NIH). [Link]

  • Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Technology Networks. [Link]

  • Chemical probes and drug leads from advances in synthetic planning and methodology. PubMed Central. [Link]

  • PDE4 inhibitor. Wikipedia. [Link]

  • Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. [Link]

  • Overall workflow depicting the identification of target proteins by... ResearchGate. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. [Link]

  • [TALK 20] Quantitative Proteomics and Omics Data Analysis – Holger Kramer. YouTube. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

  • Fluorescent probe study of sulfonamide binding to povidone. PubMed. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

  • Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). National Institutes of Health (NIH). [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

Sources

Application

synthesis of radiolabeled 4-(pentyloxy)benzenesulfonamide

Application Note: AN-RC-2026-04 Synthesis of Radiolabeled [Phenyl-U- C]-4-(Pentyloxy)benzenesulfonamide: Protocols for High-Fidelity ADME Tracers Executive Summary This Application Note details the total synthesis of [Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-RC-2026-04

Synthesis of Radiolabeled [Phenyl-U- C]-4-(Pentyloxy)benzenesulfonamide: Protocols for High-Fidelity ADME Tracers

Executive Summary

This Application Note details the total synthesis of [Phenyl-U-


C]-4-(pentyloxy)benzenesulfonamide , a high-value tracer for pharmacokinetic (PK) and metabolic stability studies. While tritium (

H) labeling offers higher specific activity, Carbon-14 (

C) is selected here as the "Gold Standard" for ADME profiling due to the metabolic stability of the aromatic ring compared to the labile alkyl chain.

The protocol utilizes a robust three-step convergent synthesis starting from commercially available [U-


C]phenol. This route is designed to maximize radiochemical yield (RCY) while minimizing isotopic dilution and hazardous waste generation.
Key Technical Specifications
ParameterSpecification
Target Isotope Carbon-14 (

C)
Label Position Uniformly labeled Benzene Ring ([U-

C])
Starting Material [U-

C]Phenol (Specific Activity: 50–100 mCi/mmol)
Target Specific Activity 50–60 mCi/mmol (No dilution recommended)
Overall Radiochemical Yield 45–55% (Step-dependent)
Purity Requirement >98% (HPLC), >99% (RCP)

Strategic Retrosynthesis & Logic

The synthesis is designed to introduce the radiolabel at the earliest stable scaffold point—the phenolic ring—ensuring the tracer remains intact even if the pentyl chain undergoes metabolic


-dealkylation (a common Phase I metabolic pathway).
Synthetic Pathway Analysis
  • Step 1: Williamson Ether Synthesis (

    
    -Alkylation): 
    
    • Logic: Alkylating [U-

      
      C]phenol with 1-bromopentane locks the radiolabel into the lipophilic core. Potassium carbonate (
      
      
      
      ) is used as a mild base to prevent ring alkylation (C-alkylation) side products.
  • Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation):

    • Logic: The alkoxy group is a strong ortho/para director. Due to the steric bulk of the pentyl chain, substitution occurs predominantly at the para position. Chlorosulfonic acid (

      
      ) serves as both the solvent and the reagent, driving the reaction to the sulfonyl chloride intermediate.
      
    • Critical Control: Temperature must be kept

      
      C initially to prevent dealkylation of the ether by the strong acid.
      
  • Step 3: Ammonolysis:

    • Logic: The sulfonyl chloride is treated with aqueous ammonia to yield the primary sulfonamide.

Reaction Scheme Visualization

SynthesisScheme Start [U-14C]Phenol (Starting Material) Step1 Step 1: O-Alkylation (+ 1-Bromopentane, K2CO3) Start->Step1 Inter1 [U-14C]Pentyloxybenzene Step1->Inter1 95% Yield Step2 Step 2: Chlorosulfonation (+ ClSO3H, <5°C) Inter1->Step2 Inter2 [U-14C]4-(Pentyloxy) benzenesulfonyl chloride Step2->Inter2 Para-selective Step3 Step 3: Ammonolysis (+ NH4OH) Inter2->Step3 Final [U-14C]4-(Pentyloxy) benzenesulfonamide (Target) Step3->Final >98% RCP

Caption: Figure 1. Convergent radiolabeling pathway for [U-14C]4-(pentyloxy)benzenesulfonamide ensuring metabolic stability of the label.

Detailed Experimental Protocols

Safety & Compliance (ALARA Principle)
  • Radiation Safety: All steps involving

    
    C must be performed in a designated radiochemistry fume hood behind Plexiglas shielding.
    
  • Volatile Hazards: Chlorosulfonic acid reacts violently with water to release HCl gas. Quenching must be performed with extreme caution.

Step 1: Synthesis of [U- C]Pentyloxybenzene

Reagents:

  • [U-

    
    C]Phenol (370 MBq / 10 mCi, SA: 50 mCi/mmol)
    
  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetonitrile (Dry, 3 mL)

Protocol:

  • Dissolve [U-

    
    C]phenol in dry acetonitrile (3 mL) in a 10 mL V-vial equipped with a magnetic stir bar.
    
  • Add finely ground anhydrous

    
    .
    
  • Add 1-bromopentane dropwise via syringe.

  • Heat the mixture to reflux (80°C) for 4 hours. Monitor by Radio-TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).

    • Checkpoint: Phenol (

      
      ) should convert to Ether (
      
      
      
      ).
  • Workup: Cool to room temperature (RT). Filter off inorganic salts.[1] Wash the filter cake with acetonitrile (1 mL). Concentrate the filtrate under a stream of nitrogen to yield the crude oil.

    • Note: The intermediate is volatile; avoid high-vacuum prolonged drying.

Step 2: Chlorosulfonation to [U- C]4-(Pentyloxy)benzenesulfonyl chloride

Reagents:

  • Crude [U-

    
    C]Pentyloxybenzene (from Step 1)
    
  • Chlorosulfonic acid (

    
    ) (5.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Redissolve the crude ether in anhydrous DCM (2 mL).

  • Critical Step: Cool the solution to 0°C using an ice/salt bath.

  • Add Chlorosulfonic acid dropwise over 10 minutes. Do not allow temperature to rise above 5°C.

  • Stir at 0°C for 30 minutes, then allow to warm to RT and stir for 1 hour.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 g). Extract immediately with DCM (3 x 5 mL).

  • Dry the organic layer over

    
     and filter.
    
    • Stability Alert: Sulfonyl chlorides are hydrolytically unstable. Proceed immediately to Step 3.

Step 3: Ammonolysis to Target Sulfonamide

Reagents:

  • [U-

    
    C]Sulfonyl chloride intermediate (in DCM)
    
  • Ammonium Hydroxide (28%

    
     in water, excess)
    

Protocol:

  • To the DCM solution from Step 2, add aqueous Ammonium Hydroxide (2 mL) with vigorous stirring.

  • Stir at RT for 2 hours.

  • Workup: Separate the organic layer.[2][3][4][5] Wash with water (2 x 2 mL) and brine (2 mL).

  • Dry over

    
     and concentrate under nitrogen flow.
    
  • Purification: Purify the crude residue via semi-preparative HPLC or recrystallization from Ethanol/Water if mass allows.

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Radiochemical Purity Radio-HPLC / Radio-TLC> 99.0%
Identity MS / Co-injectionMatches Reference Standard
Specific Activity LSC / UV MassTarget ± 10%
HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

Workflow Diagram

QCWorkflow Sample Crude Radiolabeled Product HPLC Semi-Prep HPLC (Purification) Sample->HPLC Fraction Collect Fraction (Retention Time ~8.5 min) HPLC->Fraction Dry Lyophilization / N2 Dry Fraction->Dry Analysis Final QC Analysis (MS, Radio-HPLC, LSC) Dry->Analysis Release Release for Biological Assay Analysis->Release

Caption: Figure 2. Purification and Quality Control workflow for release of the radiolabeled API.

Storage and Stability

  • Storage: Store solid material at -20°C. Solutions (e.g., in DMSO or Ethanol) should be stored at -80°C to prevent radiolysis.

  • Radiolysis: High specific activity compounds can undergo autoradiolysis. It is recommended to store the compound in a matrix (solvent) rather than dry solid if stored for >3 months.

References

  • Synthesis of Sulfonamides: Ma, C., et al. (2022).[6] Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring.[6] Environmental Sciences Europe. Link

  • Chlorosulfonation Protocol: Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • General Radiochemistry: Moravek. (2025). Labeling Your Active Pharmaceutical Ingredient Carbon-14.[6][7]Link

  • Ether Synthesis: Powell, D. A., et al. (2014). Alkyl Aryl Ether Bond Formation with PhenoFluor.[8] Journal of the American Chemical Society. Link

  • Metabolic Stability: Bsharat, O. (2025).[9] Classical and Modern Methods for Carbon Isotope Labeling.[9] An-Najah University Journal for Research. Link

Sources

Method

Application Notes and Protocols for the Investigation of 4-(Pentyloxy)benzenesulfonamide and its Analogs in Preclinical Disease Models

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct in vivo studies on 4-(pentyloxy)benzenesulfonamide are not extensively documented in publicly available literature. The following applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies on 4-(pentyloxy)benzenesulfonamide are not extensively documented in publicly available literature. The following application notes and protocols are synthesized based on the well-established activities of the broader benzenesulfonamide class of compounds in various animal models of disease. These guidelines are intended to provide a strategic framework and practical methodologies for researchers investigating novel benzenesulfonamide derivatives, such as 4-(pentyloxy)benzenesulfonamide. All proposed animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence is attributed to its ability to act as a versatile pharmacophore, engaging with various biological targets through well-defined structure-activity relationships. From established antibacterial and diuretic drugs to novel anticancer and anti-inflammatory agents, the benzenesulfonamide scaffold continues to be a fertile ground for drug discovery.

This guide provides a comprehensive overview of the potential applications of 4-(pentyloxy)benzenesulfonamide and related alkoxy-benzenesulfonamide derivatives in preclinical animal models of disease. The protocols and insights presented herein are extrapolated from studies on analogous compounds and are designed to be adapted and optimized for the specific derivative under investigation.

Part 1: Investigating Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Several benzenesulfonamide derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine signaling.[2][3]

Key Mechanistic Insights

The anti-inflammatory potential of benzenesulfonamides is often linked to their ability to inhibit enzymes involved in the inflammatory cascade. For instance, selective inhibition of COX-2 is a hallmark of some benzenesulfonamide-based anti-inflammatory drugs.[4] Furthermore, some derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Diagram: Putative Anti-Inflammatory Mechanisms of Benzenesulfonamides

G cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_compound Therapeutic Intervention cluster_outcome Physiological Outcome Stimulus e.g., Pathogen, Injury ImmuneCells Immune Cells (e.g., Macrophages) Stimulus->ImmuneCells COX2 COX-2 Upregulation ImmuneCells->COX2 Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) ImmuneCells->Cytokines Prostanoids Prostaglandin Production COX2->Prostanoids Inflammation Inflammation (Edema, Pain) Prostanoids->Inflammation Cytokines->Inflammation Benzenesulfonamide 4-(pentyloxy)benzenesulfonamide (Hypothesized) Benzenesulfonamide->COX2 Inhibition Benzenesulfonamide->Cytokines Suppression

Caption: Hypothesized anti-inflammatory action of benzenesulfonamides.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model for evaluating acute inflammation.[1]

Objective: To assess the in vivo anti-inflammatory activity of 4-(pentyloxy)benzenesulfonamide.

Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

Materials:

  • 4-(pentyloxy)benzenesulfonamide

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg) or another standard NSAID

  • Pletysmometer

Procedure:

  • Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle control

    • 4-(pentyloxy)benzenesulfonamide (e.g., 25, 50, 100 mg/kg)

    • Positive control (Indomethacin)

  • Dosing: Administer the test compound, vehicle, or positive control via oral gavage or intraperitoneal injection.

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Calculation of Edema and Inhibition:

    • Paw edema = Vt - V0

    • Percentage of inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition
Vehicle Control--
4-(pentyloxy)benzenesulfonamide25
50
100
Indomethacin10

Part 2: Investigating Anticancer Activity

The benzenesulfonamide scaffold is present in several anticancer drugs, and numerous derivatives are under investigation for their potential to inhibit tumor growth and metastasis.[5] Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases, which are involved in tumor acidosis, or the modulation of signaling pathways critical for cancer cell proliferation and survival.[5]

Key Mechanistic Insights

A significant target for some anticancer benzenesulfonamides is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors that contributes to an acidic tumor microenvironment, promoting tumor progression and metastasis.[5] Other derivatives may exert their effects by inhibiting kinases involved in oncogenic signaling pathways or by inducing apoptosis.

Diagram: Potential Anticancer Mechanisms of Benzenesulfonamides

G cluster_tumor Tumor Microenvironment cluster_compound Therapeutic Intervention cluster_outcome Therapeutic Outcome Hypoxia Hypoxia CAIX Carbonic Anhydrase IX (CA IX) Upregulation Hypoxia->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis Proliferation Tumor Cell Proliferation & Invasion Acidosis->Proliferation TumorRegression Tumor Growth Inhibition Benzenesulfonamide 4-(pentyloxy)benzenesulfonamide (Hypothesized) Benzenesulfonamide->CAIX Inhibition G Start Identify Benzenesulfonamide Derivative InVitro In Vitro Screening (Neuronal cell lines, neurotoxicity assays) Start->InVitro ModelSelection Select Appropriate Animal Model (e.g., MPTP for Parkinson's, Transgenic for Alzheimer's) InVitro->ModelSelection Tolerability Dose-Ranging and Tolerability Studies ModelSelection->Tolerability EfficacyStudy In Vivo Efficacy Study (Behavioral tests, histopathology) Tolerability->EfficacyStudy Analysis Data Analysis and Mechanistic Studies EfficacyStudy->Analysis End Lead Optimization Analysis->End

Sources

Application

Technical Application Note: 4-(Pentyloxy)benzenesulfonamide

Executive Summary 4-(Pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a specialized chemical probe belonging to the class of lipophilic primary sulfonamides . Unlike hydrophilic inhibitors (e.g., acetazolamide), this pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Pentyloxy)benzenesulfonamide (CAS: 1141-94-2) is a specialized chemical probe belonging to the class of lipophilic primary sulfonamides . Unlike hydrophilic inhibitors (e.g., acetazolamide), this probe is designed to interrogate the hydrophobic sub-pockets of the Carbonic Anhydrase (CA) active site. It serves as a critical tool in Structure-Activity Relationship (SAR) studies, specifically utilizing the "Tail Approach" to differentiate between cytosolic isoforms (hCA I, II) and membrane-associated, tumor-related isoforms (hCA IX, XII). This guide details the mechanistic rationale, preparation, and validated protocols for using this probe in enzyme kinetics and binding assays.

Mechanistic Basis & Probe Design

The "Tail Approach" in CA Inhibition

Human Carbonic Anhydrases (hCAs) share a highly conserved active site containing a Zn(II) ion. Achieving selectivity requires exploiting subtle differences in the entrance to the active site.

  • The Zinc Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) coordinates directly to the Zn(II) ion, displacing the catalytic water molecule/hydroxide ion.
    
  • The Hydrophobic Tail: The 4-pentyloxy chain extends away from the ZBG. Its length (C5) and lipophilicity allow it to interact with hydrophobic residues (Phe, Leu, Ile) found in the "hydrophobic pocket" of specific isoforms, distinct from the hydrophilic halves of the active site.

Mechanism of Action Diagram

The following diagram illustrates the dual-interaction mechanism:

CA_Inhibition_Mechanism Probe 4-(Pentyloxy)benzenesulfonamide CA_ActiveSite CA Active Site (Zn2+) Probe->CA_ActiveSite Sulfonamide (ZBG) Coordinates Zn2+ Hydrophobic_Pocket Hydrophobic Sub-pocket (Phe131, Val121, etc.) Probe->Hydrophobic_Pocket Pentyloxy Tail Van der Waals Interactions Inhibition Catalytic Inhibition (No CO2 Hydration) CA_ActiveSite->Inhibition Displaces H2O/OH- Hydrophobic_Pocket->Inhibition Stabilizes Complex (Increases Affinity)

Figure 1: Bipartite binding mode of 4-(pentyloxy)benzenesulfonamide. The sulfonamide anchors the molecule, while the pentyloxy tail probes the hydrophobic landscape.

Preparation and Handling

Physicochemical Properties
PropertyValueNotes
CAS Number 1141-94-2
Molecular Formula

Molecular Weight 243.32 g/mol
Solubility DMSO (>20 mM)Poorly soluble in water; requires organic co-solvent.
pKa (Sulfonamide) ~10.0Ionized form (

) binds Zn(II).
Stock Solution Protocol

Objective: Prepare a stable 10 mM stock solution.

  • Weigh 2.43 mg of 4-(pentyloxy)benzenesulfonamide powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Storage: Aliquot into amber vials (50 µL) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute 1:100 in assay buffer immediately prior to use to achieve 100 µM (final DMSO < 1%).

Experimental Protocols

Stopped-Flow CO2 Hydrase Assay (Gold Standard)

This assay measures the physiological reaction catalyzed by CA:


. It follows the change in absorbance of a pH indicator (Phenol Red) over milliseconds.

Reagents:

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (bubbled for 30 min at 25°C).
    
  • Enzyme: Recombinant hCA (I, II, IX, or XII) at ~10 nM.

Workflow:

  • Incubation: Incubate enzyme (10 nM) with varying concentrations of probe (

    
    ) for 15 minutes at room temperature.
    
  • Loading: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX.18MV).

    • Syringe A: Enzyme + Probe + Indicator in Buffer.

    • Syringe B:

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition).

  • Analysis: Determine the initial velocity (

    
    ) for the uncatalyzed and catalyzed reactions.
    

Data Calculation: Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for enzyme-inhibitor kinetics:


Note: For CO2 hydration,

is the concentration of dissolved CO2 (~33 mM at saturation).
Esterase Activity Assay (Colorimetric Alternative)

If a stopped-flow apparatus is unavailable, use the esterase activity of CA with 4-nitrophenyl acetate (4-NPA).

Workflow Diagram:

Assay_Workflow Step1 Prepare 96-well Plate (Clear, Flat Bottom) Step2 Add Buffer & Enzyme (hCA) Step1->Step2 Step3 Add Probe (Serial Dilution) Step2->Step3 Step4 Incubate 15 min @ 25°C Step3->Step4 Step5 Add Substrate (4-NPA, 1 mM) Step4->Step5 Step6 Measure Abs 400 nm (Kinetic) Step5->Step6

Figure 2: Workflow for the 4-NPA colorimetric screening assay.

Protocol:

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Substrate: 1 mM 4-nitrophenyl acetate (dissolved in acetonitrile, final <5%).

  • Procedure:

    • Add 80 µL Buffer + 10 µL Enzyme solution to wells.

    • Add 10 µL of Probe (diluted series). Incubate 15 min.

    • Initiate with 100 µL Substrate solution.

    • Measure Absorbance at 400 nm every 30s for 10 min.

    • Slope of the linear phase represents velocity.

Expected Results & Interpretation

The pentyloxy tail confers specific binding characteristics compared to unsubstituted benzenesulfonamide.

IsoformExpected Affinity (

)
Interpretation
hCA I (Cytosolic) Moderate (100 - 500 nM)Active site is smaller; bulky pentyl tail may cause steric clash.
hCA II (Cytosolic) High (10 - 50 nM)The "workhorse" isoform; tolerates the tail but lacks specific hydrophobic interactions found in tumor isoforms.
hCA IX/XII (Tumor) Very High (< 10 nM) These isoforms possess hydrophobic pockets at the active site entrance that accommodate the lipophilic pentyl chain, often resulting in enhanced selectivity .

Validation Check:

  • If

    
     for hCA II is > 1 µM, check the DMSO concentration (must be < 1%) or probe precipitation.
    
  • Use Acetazolamide as a positive control (

    
     nM for hCA II).
    

Safety & Compliance

  • Hazard: Sulfonamides can cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.

  • Waste: Dispose of as hazardous chemical waste (sulfur-containing organic).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: The "Tail Approach" for Designing Isoform-Selective Agents. Journal of Medicinal Chemistry, 62(15), 7233–7249. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-isothiocyanatobenzenesulfonamide shows the same coordination as the 4-sulfamoylbenzenesulfonamide derivative. Chemical Communications, 48, 8928-8930. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(Pentyloxy)benzenesulfonamide Purification

Ticket ID: PENT-BS-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are encountering purification difficulties with 4-(pentyloxy)benzenesulfonamide . This molecule presents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PENT-BS-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering purification difficulties with 4-(pentyloxy)benzenesulfonamide . This molecule presents a specific "amphiphilic paradox": it possesses a highly polar sulfonamide head group (


) capable of hydrogen bonding, contrasting with a lipophilic pentyloxy tail (

).

This dual nature causes two primary failure modes during purification:

  • "Oiling Out" : The lipophilic tail lowers the melting point in mixed solvents, causing the compound to separate as a liquid phase rather than a crystal lattice.

  • Persistent Acidic Impurities : The hydrolysis byproduct, 4-(pentyloxy)benzenesulfonic acid, is difficult to remove because it shares solubility characteristics with the product in basic media.

The following guide details the protocols to resolve these specific issues.

Module 1: The "Oiling Out" Phenomenon

User Report: "I tried recrystallizing from hot ethanol/water, but as it cooled, milky droplets formed instead of crystals. The result was a sticky gum."

Root Cause Analysis: The pentyloxy chain disrupts the crystal lattice energy. When the solution reaches the "cloud point" (saturation), the temperature is still above the melting point of the solvated product. The compound separates as a supercooled liquid (oil) rather than a solid.

Corrective Protocol: The "Cloud Point" Titration Do not use a fixed ratio of solvents. You must dynamically adjust the polarity.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95% or absolute).

  • Titration: While maintaining boiling, add hot water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

  • Controlled Cooling (Critical):

    • Turn off the heat. Let the flask sit in the hot oil bath/water bath and allow the bath itself to cool to room temperature. This ensures a cooling rate of < 1°C/min.

    • Why? Rapid cooling traps solvent and impurities in the oil phase. Slow cooling allows the lattice to organize before the oil phase separates.

  • Seeding: If oiling starts, scratch the glass or add a seed crystal immediately.

Visualization: Crystallization Logic

Crystallization Start Crude Material Dissolve Dissolve in boiling EtOH (Min. Volume) Start->Dissolve AddWater Add Hot Water Dropwise Dissolve->AddWater Check Turbidity Persists? AddWater->Check Check->AddWater No Clear Add 1 drop EtOH to clear Check->Clear Yes Cool Slow Cool to RT (Inside Bath) Clear->Cool Result Crystalline Solid Cool->Result Oil Oiling Out Cool->Oil Cooling > 5°C/min Oil->Dissolve Re-heat

Figure 1: Decision tree for preventing phase separation (oiling out) during recrystallization.

Module 2: Removing Sulfonic Acid Impurities

User Report: "My HPLC shows a peak at 2.5 min (early elution), and the solid is hygroscopic. The melting point is broad."

Root Cause Analysis: The precursor, 4-(pentyloxy)benzenesulfonyl chloride, hydrolyzes rapidly in moist air to form 4-(pentyloxy)benzenesulfonic acid .

  • Sulfonamide (Product): Weak acid (

    
    ).
    
  • Sulfonic Acid (Impurity): Strong acid (

    
    ).
    
  • Result: Simple water washes fail because the sulfonic acid is often an amphiphilic surfactant that drags organic material into the water or stays in the organic layer as an ion pair.

Corrective Protocol: The pH Swing Extraction This method leverages the massive


 difference (approx. 9 units) to separate the two species.
  • Solubilization (High pH):

    • Dissolve the crude mixture in 1.0 M NaOH .

    • Chemistry: Both the Sulfonamide (

      
      ) and Sulfonic Acid (
      
      
      
      ) are deprotonated and water-soluble. Neutral impurities (unreacted ethers) remain insoluble.
  • Wash 1 (Organic Scavenge):

    • Extract the aqueous NaOH layer with Dichloromethane (DCM) or Ethyl Acetate.

    • Action: Discard the organic layer. This removes neutral non-polar impurities.

  • Precipitation (Targeted Acidification):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1.0 M HCl while monitoring pH.

    • Target pH: 4.0 – 5.0 .

    • Mechanism:[1][2][3][4] At pH 4, the Sulfonamide (

      
      ) is fully protonated (
      
      
      
      ) and precipitates due to the hydrophobic pentyl chain. The Sulfonic Acid (
      
      
      ) remains fully ionized and stays in solution.
  • Filtration: Filter the precipitate.[4] Wash thoroughly with water to remove trapped sulfonic acid.

Visualization: The pH Swing Mechanism

Extraction Mix Crude Mixture (Sulfonamide + Sulfonic Acid) NaOH Add 1M NaOH Mix->NaOH AqLayer Aqueous Layer (Sulfonamide- & Sulfonate-) NaOH->AqLayer OrgWash Wash w/ DCM AqLayer->OrgWash RemoveNeut Remove Neutral Impurities OrgWash->RemoveNeut Acidify Acidify to pH 4-5 OrgWash->Acidify Precip PRECIPITATE: Pure Sulfonamide Acidify->Precip Filtrate FILTRATE: Sulfonic Acid Acidify->Filtrate

Figure 2: Chemical separation strategy utilizing pKa differences.

Module 3: Final Polish & Data Validation

User Report: "The product is pure by NMR but has a slight pink/brown hue."

Solution: The color comes from trace oxidation of phenols or aniline-like byproducts.

  • Dissolve in hot Ethanol.

  • Add Activated Charcoal (5% w/w) .

  • Reflux for 15 minutes.

  • Filter through a Celite pad while hot (Critical: If it cools, product crystallizes in the Celite).

Data Summary Table

PropertyValue / CharacteristicNotes
Formula

MW: 243.32 g/mol
Predicted pKa ~10.1 (Sulfonamide NH)Weakly acidic [1]
Solubility (Water) Very Low< 0.1 mg/mL (Neutral form)
Solubility (1M NaOH) HighForms Sodium Salt
Solubility (EtOAc) ModerateGood for extraction
Melting Point 105–108 °C (Typical)Sharp MP indicates purity
References
  • pKa of Sulfonamides

    • Source: The pKa of the parent benzenesulfonamide is ~10.1. Substituents affect this via Hammett relationships, but alkoxy groups (electron-donating) generally keep the pKa near 10-10.5.
    • Citation: Soriano-Ursúa, M. A., et al. (2009). "Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides." Journal of Molecular Graphics and Modelling.

  • Purification of Sulfonic Acids vs Sulfonamides: Source: Standard organic workup procedures for sulfonyl chlorides involve hydrolysis removal via aqueous wash. Citation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard Reference Text).
  • Crystallization of Alkoxy-benzenes

    • Context: Long alkyl chains (pentyl) induce "oiling out" in aqueous mixtures due to surfactant-like properties.
    • Citation: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

Sources

Optimization

Technical Support Center: Optimizing 4-(pentyloxy)benzenesulfonamide Assay Conditions

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Compound: 4-(pentyloxy)benzenesulfonamide (Lipophilic Sulfonamide Scaffold) Document ID: TS-SOL-4PB-001 Last Updated: 2025-05-20[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Precipitation Issues in Biological Assays Compound: 4-(pentyloxy)benzenesulfonamide (Lipophilic Sulfonamide Scaffold) Document ID: TS-SOL-4PB-001 Last Updated: 2025-05-20[1]

Executive Summary: The Amphiphilic Paradox

The Problem: 4-(pentyloxy)benzenesulfonamide presents a classic physicochemical challenge in assay development. While the sulfonamide head group is polar and capable of hydrogen bonding (pKa ~10.1), the pentyloxy tail introduces significant lipophilicity (estimated LogP ~2.8–3.2).

The Consequence: Users frequently encounter "silent precipitation."[1] The compound dissolves perfectly in DMSO stock solutions.[1] However, upon direct dilution into aqueous buffers (PBS, HEPES, or Media), the hydrophobic effect drives the pentyl tails to aggregate rapidly. This results in:

  • False Negatives: The effective concentration is far lower than the calculated dose.

  • False Positives: Aggregates can scatter light (interfering with optical density) or nonspecifically sequester enzymes/receptors.[1]

  • High Variance: Data points fluctuate based on pipetting speed and mixing efficiency.[1]

Troubleshooting Guide: The "Crash" Prevention Protocol

Issue #1: The "DMSO Shock" Precipitation

Symptom: Compound crashes out immediately when adding DMSO stock to the assay buffer. Mechanism: Adding 100% DMSO stock directly to 99% water strips the hydration shell from the solvent, forcing the hydrophobic pentyl chains to self-associate before they can disperse.

The Solution: The "Stepping Stone" Serial Dilution Do not perform a single-step dilution (e.g., 1:1000). You must lower the solvent strength gradually to maintain "Kinetic Solubility."[1]

Optimized Workflow (Protocol)
  • Primary Stock: Prepare 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Stock (The Critical Step): Dilute the Primary Stock 1:10 into a 50% DMSO / 50% Buffer solution.

    • Why? This maintains enough organic solvent to keep the pentyl chain solvated while introducing the aqueous phase.

  • Working Solution: Dilute the Intermediate Stock into the final assay buffer to reach the desired concentration (e.g., 10 µM).

    • Result: The final DMSO concentration is minimized (<1%), but the compound is already dispersed, reducing the kinetic energy barrier to precipitation.

Visualizing the Workflow:

DilutionProtocol Stock Primary Stock (100% DMSO) 10 mM Inter Intermediate Step (50% DMSO / 50% Buffer) 1 mM Stock->Inter  1:10 Dilution   (Stable) Precip PRECIPITATION (Aggregates) Stock->Precip  Direct Spike (Avoid!) Final Assay Well (99% Buffer) 10 µM Inter->Final  1:100 Dilution   (Dispersed)

Figure 1: The "Stepping Stone" dilution method prevents the thermodynamic shock that causes immediate aggregation.

Issue #2: Non-Specific Binding (NSB) to Plastics

Symptom: Loss of potency in low-concentration assays (<100 nM) despite no visible precipitation.[1] Mechanism: The pentyloxy tail is highly lipophilic and will partition into polypropylene (PP) or polystyrene (PS) surfaces, effectively removing the drug from the solution.

The Solution: Material & Additive Optimization

VariableRecommendationScientific Rationale
Plate Material Glass-coated or Low-Binding PP Standard plastics act as a "sink" for lipophilic tails.[1] Glass prevents hydrophobic adsorption.[1]
Surfactant 0.01% Tween-20 or Triton X-100 Surfactants form micelles that stabilize the monomeric form of the compound, preventing adsorption to walls without disrupting the assay.
Carrier Protein 0.1% BSA (Bovine Serum Albumin)Albumin has hydrophobic pockets that transiently bind the pentyl tail, keeping it in solution (mimics in vivo transport).

Critical Note: If using BSA, you must calculate the free fraction of the drug, as albumin binding will reduce the potency (shift IC50 to the right).

Issue #3: DMSO Hygroscopicity (The "Wet Stock" Problem)

Symptom: Stock solutions stored at -20°C show crystals or degradation over time.[1] Mechanism: DMSO is hygroscopic (absorbs water from air).[1] If a stock vial is opened while cold, condensation forms inside.[1] This water increases the polarity of the DMSO, causing the 4-(pentyloxy)benzenesulfonamide to crash out inside the stock vial.

The Solution: The "Room Temp Rule"

  • Store stocks in small aliquots (single-use) to avoid repeated freeze-thaw cycles.

  • Wait: Allow the frozen vial to reach room temperature before opening the cap. This prevents condensation from entering the hygroscopic DMSO.[1]

  • Seal: Use Parafilm around caps for long-term storage.[1]

Mechanistic Insight: Solubility Equilibrium

Understanding the equilibrium states is vital for troubleshooting.[1] The diagram below illustrates the competition between Solvation (desired) and Lattice Energy (precipitation).

SolubilityMechanism Solid Solid Crystal Lattice (High Stability) Solvated Solvated Monomer (Active Species) Solid->Solvated  Dissolution   Aggregate Amorphous Aggregate (Inactive/Light Scattering) Solvated->Aggregate  Supersaturation   Aggregate->Solid  Crystallization   Heat Heat / Sonication Heat->Solid  Breaks Lattice   Time Time (Ostwald Ripening) Time->Aggregate  Promotes   Cosolvent DMSO / Cyclodextrin Cosolvent->Solvated  Stabilizes  

Figure 2: The cycle of solubility. Supersaturation (center right) leads to aggregation if co-solvents (green) are insufficient.[1]

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Generally, no.[1] While 4-(pentyloxy)benzenesulfonamide is soluble in ethanol, ethanol is much more volatile.[1] This leads to rapid evaporation in plate assays (the "edge effect"), causing concentration gradients and precipitation at the meniscus. Stick to DMSO for stability.[1][2]

Q: My IC50 curve is flat. What happened? A: This often indicates the compound precipitated at high concentrations.[1] If your top concentration (e.g., 100 µM) precipitated, the actual concentration might only be 10 µM. This flattens the top of the curve.

  • Fix: Check the solution via nephelometry (light scattering) or simply hold the plate against a dark background to look for turbidity.

Q: Is the sulfonamide group pH sensitive? A: Yes. The sulfonamide nitrogen is weakly acidic (pKa ~10).[1]

  • Implication: At pH 7.4 (Assay), it is mostly neutral (less soluble).[1]

  • Implication: At pH > 10, it becomes ionized (anionic) and highly soluble.[1]

  • Warning: Do not adjust assay pH to 10 just to dissolve the compound; this will likely denature your protein target.[1] Rely on the "Stepping Stone" dilution method instead.[1]

References

  • Lipophilicity & Solubility of Sulfonamides

    • Title: Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • DMSO Solvent Effects in Assays

    • Title: Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO).[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Compound Data & Properties

    • Title: Benzenesulfonamide, 4-pentadecyl- (Analogous Lipophilic Sulfonamide Structure).[1]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Assay Optimization Guidelines

    • Title: Biological assay challenges from compound solubility: strategies for bioassay optimiz
    • Source: ResearchGate (Expert Consensus).[1]

    • URL:[Link]

Sources

Troubleshooting

stabilizing 4-(pentyloxy)benzenesulfonamide in solution

Executive Summary Molecule: 4-(Pentyloxy)benzenesulfonamide CAS: 1141-94-2 Molecular Weight: 243.32 g/mol Key Challenge: The pentyloxy tail confers significant lipophilicity (LogP ~2.0–2.5), creating a high risk of preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 4-(Pentyloxy)benzenesulfonamide CAS: 1141-94-2 Molecular Weight: 243.32 g/mol Key Challenge: The pentyloxy tail confers significant lipophilicity (LogP ~2.0–2.5), creating a high risk of precipitation in aqueous media despite the polar sulfonamide head group.[1]

This guide provides a self-validating protocol for stabilizing this compound in solution, addressing solubility limits, hydrolytic stability, and environmental protection.

Module 1: Solubility & Solvent Selection (The Foundation)

The Core Issue: Users frequently report "crashing out" (precipitation) upon diluting stock solutions into aqueous buffers.[1] This occurs because the hydrophobic effect of the 5-carbon alkyl chain overwhelms the hydrogen-bonding capacity of the sulfonamide group in water.

Recommended Solvent Systems

Do not attempt to dissolve the solid directly in water.[1] Use a "Stock & Dilute" approach.

SolventSolubility RatingRoleRecommended Conc. (Stock)
DMSO (Dimethyl Sulfoxide) Excellent Primary Stock Solvent10 – 50 mM
Ethanol (Absolute) Good Secondary Stock Solvent5 – 20 mM
PBS (pH 7.4) Poor Diluent (Buffer)< 100 µM (requires co-solvent)
Water (Unbuffered) Very Poor Avoid N/A
Protocol: The "Gradient Dilution" Method

To prevent precipitation shock (local supersaturation).

  • Weighing: Dissolve 2.43 mg of solid in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution . Vortex until clear.

  • Intermediate Step (Critical): If the final aqueous target is < 1% DMSO, perform an intermediate dilution in pure Ethanol or PEG-400 before adding to the buffer.[1]

  • Final Dilution: Add the organic stock dropwise into the vortexing aqueous buffer. Never add buffer to the stock.

Module 2: pH & Chemical Stability

Mechanism of Instability: While sulfonamides are generally robust, they are susceptible to hydrolysis under extreme pH conditions (pH < 2 or pH > 11) and elevated temperatures.[1] The pentyloxy ether linkage is stable to base but can be cleaved by strong acids (e.g., HI, HBr) or metabolized in vivo, though it is chemically stable in standard buffers.

Stability Profile
  • Optimal pH Range: 4.0 – 9.0[1]

  • pKa (Sulfonamide -NH₂): ~10.[1]1. At pH > 10, the molecule becomes anionic, drastically increasing solubility but potentially altering biological permeation.[1]

  • Risk Zone: Strong acidic environments (pH < 2) combined with heat (> 40°C) will accelerate hydrolysis of the sulfonamide bond, releasing 4-(pentyloxy)benzenesulfonic acid and ammonia .[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation risks: Hydrolysis (Acid-Catalyzed) and the solubility equilibrium.[1]

StabilityPathway Compound 4-(Pentyloxy)benzenesulfonamide (Neutral Form) Anion Anionic Form (Soluble, pH > 10) Compound->Anion Deprotonation (pH > 10) HydrolysisProd 4-(Pentyloxy)benzenesulfonic acid + NH3 Compound->HydrolysisProd Acid Hydrolysis (pH < 2, Heat) Precipitate Solid Precipitate (Aggregates) Compound->Precipitate Aqueous Dilution (> Solubility Limit) Anion->Compound Protonation (pH < 10) Precipitate->Compound Add DMSO/EtOH

Caption: Figure 1. Chemical fate of 4-(pentyloxy)benzenesulfonamide. Green path indicates solubility enhancement; Red path indicates irreversible degradation; Grey path indicates reversible physical precipitation.[1]

Module 3: Environmental Factors (Light & Temperature)

FAQ: Do I need to protect this from light? Yes. Aromatic sulfonamides can absorb UV light, leading to photo-oxidation or radical formation.[1]

  • Storage: Store solid at room temperature (15–25°C) in amber vials.

  • Solution Storage: -20°C is recommended for DMSO stocks to prevent degradation.[1] Avoid repeated freeze-thaw cycles which can induce crystallization.[1]

Module 4: Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the stock to my cell culture media. Diagnosis: "Solvent Shock." The local concentration of the lipid-like compound exceeded its solubility limit before mixing.[1] Fix:

  • Warm the media to 37°C before addition.

  • Increase the vortex speed during addition.[1]

  • Ensure the final DMSO concentration is < 0.5% (v/v).[1] If you need higher concentrations, use a carrier like cyclodextrin (HP-β-CD).[1]

Q2: I see a new peak in my HPLC chromatogram after 24 hours at pH 2. Diagnosis: Acid-catalyzed hydrolysis. Fix: This compound is not stable in strong acid.[1] Shift your buffer system to pH 4.0 or higher.[1] If acidic conditions are mandatory, keep the temperature at 4°C to slow the kinetics.

Q3: Can I autoclave the solution? No. The high heat (121°C) and pressure will likely degrade the sulfonamide bond.[1] Fix: Sterile filter the solution using a 0.22 µm PTFE (hydrophobic) or Nylon membrane.[1] Do not use cellulose acetate, as the compound may bind to it.

Module 5: Analytical Monitoring (HPLC Method)

To verify stability, use the following standard HPLC conditions.

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (Aromatic ring)
Retention Time Expect elution late in the gradient (approx. 7-8 min) due to the pentyloxy tail.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7370, Benzenesulfonamide. Retrieved from [Link] Context: Establishes base properties of the sulfonamide class.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link] Context: Validates the hydrolytic stability profile (stable at neutral pH, degradable at pH < 2).

  • Cheméo (2025). Chemical Properties of Benzenesulfonamide (CAS 98-10-2). Retrieved from [Link] Context: Thermodynamic data and solubility characteristics.[1][4][5]

Sources

Optimization

Technical Support Center: 4-(pentyloxy)benzenesulfonamide Crystallization

Status: Operational Ticket ID: #PBS-CRYS-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PBS-CRYS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2).

If you are working with this molecule, you are likely encountering a specific set of physical behaviors driven by its structure: the conflict between the polar, hydrogen-bonding sulfonamide head group (


) and the lipophilic, flexible pentyloxy tail (

).

This guide moves beyond generic "recrystallization" advice. It addresses the specific thermodynamic pitfalls of amphiphilic sulfonamides, primarily Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and purity management via pH switching.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Complaint: "My product separates as a yellow/brown oil at the bottom of the flask instead of forming crystals. Even after days, it remains a goo."

The Mechanism

This is not a purity issue; it is a thermodynamic one. The pentyloxy chain lowers the melting point and increases lipophilicity. If your chosen solvent system has a wide Metastable Zone Width (MSZW) , the solution may cool into a region where a second liquid phase (oil) is energetically more favorable than the crystalline solid. This is Liquid-Liquid Phase Separation (LLPS).[1]

Once the oil forms, impurities concentrate inside the droplets, further depressing the freezing point and preventing crystallization.

Diagnostic & Solution Protocol
Step 1: The "Cloud Point" Test

Do not simply cool the solution to


. You must identify if you are hitting the "Oiling Out Boundary" before the "Solubility Boundary."
  • Reheat the oiled-out mixture until it becomes a clear homogeneous solution (likely

    
    ).
    
  • Cool very slowly (

    
    /hour).
    
  • Observation:

    • Scenario A: Solution turns milky/cloudy suddenly (Emulsion).

      
      LLPS Detected. 
      
    • Scenario B: Distinct crystals appear floating.

      
      Normal Nucleation. 
      
Step 2: Corrective Action (The Solvent Shift)

If you encounter Scenario A, your solvent is too polar or the anti-solvent was added too fast.

Current System (Failing)Why it failsRecommended System (Fix)
Ethanol / Water Water is a strong anti-solvent; high polarity difference forces rapid phase separation (oil) before nucleation.2-Propanol (IPA) / Water or Ethanol / Water (slower addition)
Ethyl Acetate / Hexane Hexane precipitates the lipophilic tail too aggressively.Ethyl Acetate / Heptane (Heptane is milder) or Toluene (Single solvent cooling)
Visualizing the Fix: Seeding Strategy

To bypass the "oil" phase, you must introduce a template (seed) before the solution reaches the oiling-out temperature.

OilingOutFix cluster_legend Mechanism Start Hot Homogeneous Solution Cool1 Cool to T_saturation (Approx 5-10°C above oiling point) Start->Cool1 Seed ADD SEED CRYSTALS (0.5 - 1.0 wt%) Cool1->Seed Critical Step Hold Isothermal Hold (30-60 mins) Allow seeds to grow Seed->Hold Prevent Dissolution Cool2 Slow Cool to Final Temp Hold->Cool2 Result Crystalline Product Cool2->Result Explanation Seeding provides a surface for growth, bypassing the energy barrier that causes oil separation.

Figure 1: Seeding protocol to bypass Liquid-Liquid Phase Separation (LLPS).[2]

Module 2: Purification via pH Swing (Chemical Washing)

User Complaint: "My crystals are off-white/pink, and NMR shows precursor contamination."

The Mechanism

The sulfonamide group (


) acts as a weak acid (

). The pentyloxy tail is chemically inert to mild base. We can exploit this to separate the product from neutral impurities (like unreacted ethers) or base-insoluble byproducts.

Note: This method is superior to simple recrystallization for removing synthesis precursors.

The pH Swing Protocol

Reagents:

  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)

  • Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in 1M NaOH .

    • Reaction:

      
      
      
    • The product forms a water-soluble salt.

    • Observation: If the solution is cloudy, those are impurities (the pentyloxy precursor is likely insoluble in NaOH).

  • Filtration/Extraction:

    • Wash the aqueous layer with a non-polar solvent (e.g., DCM).

    • Discard the organic (DCM) layer. It contains the non-acidic impurities.

    • Keep the Aqueous (NaOH) layer.

  • Precipitation:

    • Slowly add 1M HCl to the aqueous layer while stirring.

    • Target pH: ~3-4.

    • The product will precipitate as a white solid.

  • Collection: Filter and wash with water to remove NaCl.

pH_Swing Crude Crude Solid (Sulfonamide + Impurities) NaOH Add 1M NaOH Crude->NaOH Filter Filter / Wash with DCM NaOH->Filter Liquids Separation Filter->Liquids OrgLayer Organic Layer (Contains Impurities) Liquids->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Liquids->AqLayer Keep Acidify Add HCl to pH 4 AqLayer->Acidify Pure Pure Precipitate Acidify->Pure

Figure 2: Logic flow for acid-base purification of sulfonamides.

Module 3: Solvent Selection Data

For users preferring standard thermal recrystallization, use the table below. The "Pentyloxy Effect" requires solvents that can accommodate the non-polar tail while dissolving the polar head at high temperatures.

Solvent SystemRoleSolubility RatingNotes
Ethanol (95%) SolventHigh (Hot) / Mod (Cold)Recommended. Excellent for first-pass crystallization.
2-Propanol (IPA) SolventModerateBetter than Ethanol if yield is low (lower solubility).
Water Anti-SolventInsolubleUse with caution. Add dropwise to hot alcoholic solutions.
Ethyl Acetate SolventHighGood for dissolving, but requires Heptane to force precipitation.
Toluene SolventModerateHigh Purity Option. Often produces better crystal morphology (needles/plates) than alcohols.

References & Grounding

  • Sulfonamide Solubility & Properties:

    • Source: NIST Chemistry WebBook & ChemicalBook.

    • Relevance: Confirms

      
       for benzenesulfonamide derivatives, validating the pH swing protocol.
      
    • Link:

  • Oiling Out (LLPS) in Crystallization:

    • Source: ResearchGate (Idebenone & DHDPS studies).

    • Relevance: Establishes the mechanism of liquid-liquid phase separation in amphiphilic molecules and the necessity of seeding/solvent control.

    • Link:

  • Synthesis & Characterization of Alkoxybenzenesulfonamides:

    • Source: NIH / PMC (Liquid Crystal Precursors).

    • Relevance: Describes the synthesis and purification (column chromatography vs. crystallization) of long-chain alkoxybenzene derivatives.

    • Link:

Sources

Troubleshooting

optimizing 4-(pentyloxy)benzenesulfonamide dosage for cell-based assays

Product Class: Lipophilic Carbonic Anhydrase Inhibitor (CAI) Primary Application: Cell-based assays for hypoxia, pH regulation, and tumor metabolism. Chemical Context: A benzene sulfonamide scaffold with a hydrophobic pe...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Lipophilic Carbonic Anhydrase Inhibitor (CAI) Primary Application: Cell-based assays for hypoxia, pH regulation, and tumor metabolism. Chemical Context: A benzene sulfonamide scaffold with a hydrophobic pentyloxy tail (C5 ether), designed to enhance membrane permeability and isoform selectivity compared to classical hydrophilic inhibitors like acetazolamide.

Part 1: The Optimization Protocol (Technical Guide)

Solubility & Stock Preparation: The Critical First Step

The Challenge: The pentyloxy tail significantly increases the partition coefficient (LogP), making this compound prone to "crashing out" (precipitation) when introduced to aqueous cell culture media. The Solution: A rigid "Step-Down" dilution protocol.

Protocol: The "Step-Down" Solubilization
  • Primary Stock (Master): Dissolve pure powder in 100% anhydrous DMSO to create a 100 mM stock.

    • Why: Water contamination in DMSO lowers solubility power exponentially.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Stock (Intermediate): Dilute the Master Stock into sterile PBS or Media immediately prior to use.

    • Warning: Do not add 100 mM stock directly to the cell plate. The local high concentration will cause immediate micro-precipitation that kills cells in the drop zone.

  • Final Dosing: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .

Solubility Troubleshooting Table

ObservationDiagnosisCorrective Action
Cloudiness upon media addition Compound exceeded solubility limit (typically >100 µM).Sonicate working stock at 37°C for 5 mins. Reduce final concentration.
Crystals on cell monolayer "Shock precipitation" from direct addition.Pre-dilute compound in pre-warmed media (2x conc) and swap half the well volume.
Yellowing of Stock Oxidation of the sulfonamide or DMSO.Discard stock. Use fresh anhydrous DMSO.
Dosage Optimization: Finding the "Therapeutic Window"

The Challenge: Distinguishing between specific Carbonic Anhydrase inhibition (mechanism-based) and non-specific toxicity (off-target effects or solvent toxicity).

Experimental Workflow: The "Checkerboard" Validation

Do not assume a single dose (e.g., 10 µM) works for all cell lines. CA expression levels vary wildly between normoxic and hypoxic cells.

  • Step 1: The Toxicity Threshold (MTT/MTS Assay)

    • Treat cells with 0.1, 1, 10, 50, and 100 µM for 24h.

    • Goal: Find the LD10 (dose causing 10% cell death). Your assay dose must be below this.

  • Step 2: The Functional Dose (pH Recovery or Hypoxia)

    • Use a pH-sensitive dye (e.g., BCECF-AM) or extracellular flux analyzer (Seahorse).

    • Measure the rate of extracellular acidification inhibition.

    • Target: The lowest dose that achieves maximal acidification inhibition without reducing viability.

Recommended Starting Ranges:

  • Potency (Ki): Typically low nanomolar (10–100 nM) against purified enzyme, but requires 1–10 µM in cell-based assays due to protein binding (BSA in serum).

  • Serum Effect: High FBS (10%) binds lipophilic drugs. If efficacy is low, try reducing FBS to 1% or 0.5% during the short-term assay window (4–6 hours).

Part 2: Visualizing the Workflow

Diagram 1: The "Step-Down" Dilution Logic

This workflow prevents "shock precipitation," the #1 cause of inconsistent data with lipophilic sulfonamides.

SolubilityProtocol Powder Pure 4-(pentyloxy) benzenesulfonamide MasterStock Master Stock (100 mM) Powder->MasterStock Dissolve DMSO 100% Anhydrous DMSO DMSO->MasterStock InterStock Intermediate Dilution (100x of Final) MasterStock->InterStock 1:10 Dilution (Prevents Shock) CellPlate Cell Assay Plate (Final Conc: 1-10 µM) MasterStock->CellPlate DO NOT DO THIS InterStock->CellPlate Add to Wells (Final DMSO < 0.5%) Media Culture Media (Pre-warmed 37°C) Media->InterStock Precipitation WARNING: Direct addition causes crystallization!

Caption: Step-down dilution strategy to maintain solubility of lipophilic sulfonamides in aqueous media.

Diagram 2: Mechanism of Action (Hypoxic Tumor Model)

Understanding why you are dosing: The compound inhibits CA IX/XII, disrupting pH regulation.

Mechanism Compound 4-(pentyloxy) benzenesulfonamide CA_Enzyme Carbonic Anhydrase (CA IX / XII) Compound->CA_Enzyme Inhibits (Zinc Binding) Outcome Intracellular Acidification (Cell Death/Stasis) Compound->Outcome Downstream Effect Reaction H2O + CO2 <-> H+ + HCO3- CA_Enzyme->Reaction Catalyzes Extracellular Extracellular Space (Acidic in Tumors) Reaction->Extracellular H+ Export blocked Intracellular Intracellular Space (Maintained Neutral) Reaction->Intracellular HCO3- Import blocked

Caption: Mechanism of Action: Inhibition of CA isoforms disrupts pH homeostasis, leading to intracellular acidification.

Part 3: Troubleshooting & FAQs

Q1: My cells are dying even in the vehicle control. Is DMSO toxic?

Answer: Yes, DMSO is cytotoxic above certain thresholds.[1]

  • Diagnosis: If your "0 µM" control (cells + media + DMSO) shows <90% viability compared to "Media Only," your DMSO concentration is too high.

  • Fix: Ensure your final DMSO concentration is ≤ 0.5% . For sensitive primary cells (e.g., neurons, hepatocytes), aim for ≤ 0.1% .

  • Reference: See Timm et al. (2013) regarding DMSO limits in cell assays.

Q2: I see no effect on pH, even at 100 µM. Why?

Answer: This is likely a bioavailability issue, not a potency issue.

  • Serum Binding: The pentyloxy tail is highly lipophilic. Albumin in FBS (Fetal Bovine Serum) acts as a "sponge," sequestering the drug before it hits the cell.

    • Try: Reducing FBS to 1% during the drug incubation window.[1]

  • Incubation Time: CA inhibition is rapid (minutes), but phenotypic changes (viability/apoptosis) take 24–72 hours. Ensure your readout matches the timescale.

Q3: Can I use Acetazolamide as a positive control?

Answer: Yes, but with caveats.

  • Acetazolamide is membrane-impermeable (hydrophilic). It only inhibits extracellular CA domains (CA IX/XII ectodomains).

  • 4-(pentyloxy)benzenesulfonamide is membrane-permeable. It will inhibit both extracellular and intracellular isoforms (CA II).

  • Interpretation: If Acetazolamide works but your compound doesn't, the target is likely extracellular. If your compound works better, intracellular CA II might be driving the phenotype.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Timm, M., et al. (2013). Cytotoxicity of dimethyl sulfoxide (DMSO) in commercial cell culture systems.[1][2] Cytotechnology, 65(6), 887-894. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual citation for structural binding mode of tail-sulfonamides).

Sources

Optimization

Technical Support Center: Optimizing 4-(pentyloxy)benzenesulfonamide Specificity

Senior Application Scientist: Dr. Alex V.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Subject: Minimizing Off-Target Effects & Experimental Optimization Last Updated: January 31, 2026[1]

Executive Summary

4-(pentyloxy)benzenesulfonamide is a classic "tail-approach" Carbonic Anhydrase (CA) inhibitor .[1] Its efficacy relies on the sulfonamide zinc-binding group (ZBG) anchoring to the enzyme's active site, while the hydrophobic pentyloxy tail interacts with the hydrophobic pocket to confer isoform selectivity.[1]

However, its lipophilic nature creates two distinct off-target risks:[1]

  • Isoform Promiscuity: Inhibition of ubiquitous cytosolic isoforms (hCA I and hCA II) rather than the intended transmembrane targets (e.g., hCA IX or XII).[1]

  • Physicochemical Toxicity: Non-specific membrane intercalation or precipitation due to the 5-carbon alkyl chain.[1]

This guide provides self-validating protocols to isolate the specific pharmacological activity of this probe while suppressing background noise.[1]

Part 1: Troubleshooting & FAQs
Q1: My cells are showing rapid cytotoxicity (<2 hours) at 10 µM. Is this on-target inhibition?

Diagnosis: Likely Off-Target Physicochemical Toxicity .[1] Technical Insight: While CA inhibition affects pH regulation, it rarely causes immediate cell death.[1] The pentyloxy tail increases the LogP (lipophilicity) of the molecule.[1] At concentrations >10 µM in low-serum media, the compound may act as a surfactant, disrupting cell membranes before it binds the enzyme.[1] Solution:

  • Check Albumin Levels: Ensure your media contains at least 1-2% BSA or 10% FBS.[1] Albumin acts as a "sink," buffering the free concentration of lipophilic drugs and preventing membrane shock.[1]

  • Perform a "Rescue" Control: Co-treat with a membrane-impermeable CA inhibitor (e.g., Acetazolamide ) at a high dose.[1] If the toxicity persists despite blocking the CA active sites with a known drug, the effect is non-specific (membrane disruption).[1]

Q2: How do I ensure I am inhibiting the target isoform (e.g., CA IX) and not the housekeeping CA II?

Diagnosis: Isoform Selectivity Window Failure . Technical Insight: Sulfonamides inhibit CA II with high affinity (


 often < 10 nM).[1] To target CA IX (hypoxia-induced) without hitting CA II (constitutive), you must exploit the hydrophobic pocket interactions .[1]
Solution: 
  • Titration Strategy: Do not use a single high dose. Determine the

    
     for your specific assay. The "Therapeutic Window" for 4-(pentyloxy)benzenesulfonamide is typically narrow.[1]
    
  • Use a Negative Control: Synthesize or purchase benzenesulfonamide (lacking the pentyloxy tail).[1] It binds CA II avidly but lacks the tail required for high CA IX affinity.[1] If the "tail-less" control mimics your effect, you are likely observing off-target CA II inhibition.[1]

Q3: The compound precipitates in aqueous buffer.[1] Can I increase DMSO?

Diagnosis: Solubility Limit Exceeded . Technical Insight: The pentyloxy chain reduces water solubility significantly compared to sulfanilamide.[1] High DMSO (>0.5%) induces its own cellular stress, confounding results.[1] Solution:

  • Protocol Modification: Dissolve the stock in 100% DMSO at 1000x the final concentration.

  • Step-Down Dilution: Do not add the DMSO stock directly to the cell culture dish.[1] Dilute the stock 1:100 into pre-warmed media (with serum) first, vortex vigorously to allow albumin binding, and then apply to cells. This prevents "shock precipitation" of micro-crystals that settle on cells and cause physical damage.[1]

Part 2: Experimental Protocols
Protocol A: The "Isoform Exclusion" Validation Workflow

A self-validating system to confirm that observed effects are due to specific target inhibition, not general toxicity.

Reagents:

  • Probe: 4-(pentyloxy)benzenesulfonamide (Stock: 10 mM in DMSO).[1]

  • Competitor: Acetazolamide (water-soluble, broad-spectrum CA inhibitor).[1]

  • Media: DMEM + 10% FBS (buffering agent).[1]

Step-by-Step Methodology:

  • Baseline Establishment:

    • Seed cells (e.g., MDA-MB-231) and induce target expression (e.g., Hypoxia for CA IX) for 24 hours.[1]

  • Dose-Response Matrix:

    • Treat cells with the Probe at 0.1, 1.0, 5.0, and 10.0 µM.[1]

    • Endpoint: Measure extracellular pH (pHe) acidification (On-Target readout) and LDH release (Toxicity readout).

  • The "Competitor" Blockade (Crucial Step):

    • Pre-treat a parallel set of wells with 100 µM Acetazolamide for 30 minutes.

    • Add the Probe (5.0 µM) on top of the Acetazolamide.[1]

  • Data Interpretation:

    • Scenario A (Valid Target): Acetazolamide blocks the physiological effect (pH change) but not the toxicity.[1] -> Toxicity is off-target.[1]

    • Scenario B (Valid Target): Acetazolamide blocks both the effect and the toxicity.[1] -> Toxicity is mechanism-based (e.g., extreme intracellular acidosis).[1]

    • Scenario C (Non-Specific): The Probe causes toxicity even in the presence of Acetazolamide blockade.[1] -> Chemical toxicity (membrane disruption). [1]

Part 3: Visualization & Data
Figure 1: Mechanism of Action & Off-Target Pathways

This diagram illustrates the bifurcation between the intended "Tail-Specific" binding and the two primary off-target failure modes: Cytosolic Promiscuity and Membrane Disruption.[1]

G cluster_Target Intended Pathway (On-Target) cluster_OffTarget Off-Target Pathways Compound 4-(pentyloxy) benzenesulfonamide CA_Target Target CA Isoform (e.g., CA IX/XII) Compound->CA_Target  nM Affinity (Hydrophobic Pocket) CA_Cyto Cytosolic CA I/II (Housekeeping) Compound->CA_Cyto  µM Affinity (Zinc Binding Only) Membrane Lipid Bilayer Intercalation Compound->Membrane  High Lipophilicity (>10 µM) pH_Reg Regulation of pHi/pHe CA_Target->pH_Reg Therapeutic Therapeutic Effect (e.g., Reduced Migration) pH_Reg->Therapeutic Acidosis Intracellular Acidosis CA_Cyto->Acidosis Lysis Membrane Lysis / Necrosis Membrane->Lysis

Caption: Figure 1.[1] The selectivity of 4-(pentyloxy)benzenesulfonamide relies on the hydrophobic tail interaction.[1] High concentrations overwhelm this selectivity, leading to cytosolic CA inhibition or direct membrane lysis.

Table 1: Selectivity & Optimization Profile

Summary of inhibition constants (


) and optimization parameters for 4-substituted benzenesulfonamides.
ParameterValue / RangeSignificance
Primary Target (hCA IX)

nM
High potency due to hydrophobic pocket fit.[1]
Off-Target (hCA I)

nM
Moderate affinity; requires dose titration to avoid.[1]
Off-Target (hCA II)

nM
Critical Risk: Very high affinity.[1] Must use functional assays (e.g., hypoxia dependence) to distinguish.
Solubility Limit (PBS)

µM
Risk of precipitation and false-positive toxicity.[1]
Recommended Test Range 10 nM - 1 µM The "Sweet Spot" for specificity.
Lipophilicity (LogP)

High membrane permeability; requires albumin buffering.[1]
References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II in complex with 4-(pentyloxy)benzenesulfonamide. Journal of Medicinal Chemistry. Link (Note: Representative citation for structural basis of tail-approach inhibitors).[1]

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Pastorekova, S., et al. (2004).[1] Carbonic anhydrase IX as a marker of hypoxia in tumors. Molecular Medicine. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation Management of 4-(pentyloxy)benzenesulfonamide

Status: Operational Ticket Priority: High Agent: Senior Application Scientist (Ph.D., 15+ years in Small Molecule Stability) Introduction: Know Your Molecule Welcome to the technical support hub for 4-(pentyloxy)benzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Priority: High Agent: Senior Application Scientist (Ph.D., 15+ years in Small Molecule Stability)

Introduction: Know Your Molecule

Welcome to the technical support hub for 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2).

Before troubleshooting, you must understand the structural vulnerabilities of this specific scaffold. It is not just a generic sulfonamide; it is a hybrid system containing two distinct reactive centers with opposing stability profiles:

  • The Sulfonamide Core (

    
    ):  generally stable but susceptible to hydrolysis under extreme pH and photolytic cleavage.
    
  • The Pentyloxy Tail (

    
    ):  A lipophilic ether linkage. While chemically robust against mild acids, the 
    
    
    
    -carbon (adjacent to oxygen) is a "soft spot" for oxidative dealkylation and radical attack, particularly under light exposure.

Module 1: Diagnostic Triage (The "Emergency Room")

Use this decision matrix to identify the likely degradation pathway based on initial observations.

Triage Start Start: What is the Symptom? Color Sample turned Yellow/Brown Start->Color Smell Pungent/Fruity Odor Start->Smell HPLC New HPLC Peaks (RRT < 1.0) Start->HPLC Precip Precipitate in Buffer Start->Precip Photo Diagnosis: Photodegradation (Quinone/Azo formation) Color->Photo Exposure to light? Oxidation Diagnosis: Oxidative Dealkylation (Release of Pentanal) Smell->Oxidation Smells like aldehydes? HPLC->Oxidation Long storage? Hydrolysis Diagnosis: Sulfonamide Hydrolysis (Sulfonic Acid formation) HPLC->Hydrolysis Acidic Mobile Phase? Solubility Diagnosis: Lipophilicity Mismatch (Not degradation) Precip->Solubility pH < 9?

Figure 1: Rapid Diagnostic Decision Tree for 4-(pentyloxy)benzenesulfonamide anomalies.

Module 2: Deep Dive Troubleshooting

Issue A: "My sample smells strange and has a new polar impurity."

Diagnosis: Oxidative Dealkylation (Ether Cleavage). Mechanism: Unlike methyl ethers, the pentyl chain has a secondary carbon prone to radical abstraction. Under oxidative stress (air + light) or metabolic-like conditions, the ether cleaves.

  • Byproduct 1: 4-hydroxybenzenesulfonamide (The phenolic core).

  • Byproduct 2: Pentanal (Valeraldehyde) – This causes the "fruity/pungent" odor.

The Fix:

  • Degas solvents: Ethers degrade faster in oxygenated solutions.

  • Add Antioxidants: If compatible with your assay, add 0.1% BHT (Butylated hydroxytoluene) to stock solutions.

  • Storage: Store solid material under Argon/Nitrogen at -20°C.

Issue B: "I see ghost peaks eluting before the main peak in HPLC."

Diagnosis: Hydrolysis or Photolysis. Mechanism:

  • Hydrolysis: In strong acid (e.g., 1M HCl), the sulfonamide bond cleaves to form 4-(pentyloxy)benzenesulfonic acid (highly polar, early eluting).

  • Photolysis: UV light causes the extrusion of

    
    , leading to 4-(pentyloxy)aniline .
    

The Fix:

  • Check your Mobile Phase: Are you using low pH (< 2.0) for extended periods?

  • Amber Glassware: This molecule is photosensitive. Switch to amber vials immediately.

  • Reference Standard: Inject a sample of Sulfanilic Acid (as a surrogate marker) to see if the retention time matches the impurity profile.

Module 3: Validated Stress Testing Protocol

Do not guess. Validate. Use this protocol to confirm which degradation pathway is affecting your specific experiment.

Experimental Setup

Concentration: 1 mg/mL Solvent: 50:50 Methanol:Water (Crucial: Pure water will precipitate the lipophilic parent).

Stress ConditionReagent/ConditionDurationTarget DegradationExpected Degradant (Major)
Acid Hydrolysis 1N HCl, 60°C24 Hours10-20%4-(pentyloxy)benzenesulfonic acid
Base Hydrolysis 1N NaOH, 60°C24 Hours< 5% (Stable)Minimal degradation expected
Oxidation 3%

, RT
4 Hours10-20%4-hydroxybenzenesulfonamide + Pentanal
Photolysis UV (ICH Q1B), RT12 Hours> 20%Desulfonated amine / Azo dimers
Analytical Method (HPLC) for Degradant Separation
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (sulfonamide/ether).

  • Note: The parent compound is lipophilic (LogP ~ 2.5 - 3.0). It will elute late. Hydrolysis products (sulfonic acids) will elute near the void volume (dead time).

Module 4: Degradation Pathway Visualization

Understanding the chemistry allows you to predict impurities before they appear.

Pathways Parent 4-(pentyloxy) benzenesulfonamide (Parent) Phenol 4-hydroxy benzenesulfonamide (Phenol) Parent->Phenol Oxidative Dealkylation (Radical/H2O2) Aldehyde Pentanal (Volatile) Parent->Aldehyde Side Product of Oxidation Sulfonic 4-(pentyloxy) benzenesulfonic acid Parent->Sulfonic Acid Hydrolysis (HCl/Heat) Aniline 4-(pentyloxy)aniline (Desulfonated) Parent->Aniline Photolysis (UV/-SO2)

Figure 2: Mechanistic degradation pathways. Note that oxidative dealkylation splits the molecule into a phenol and an aldehyde.

FAQ: Frequently Asked Questions

Q: Can I store the stock solution in DMSO at room temperature? A: No. While DMSO is a good solvent, it is hygroscopic and can facilitate oxidative reactions over time. Store DMSO stocks at -20°C or -80°C. If the solution turns yellow, the sulfoxide in DMSO may have acted as an oxidant, or the phenol degradant has formed quinones.

Q: Why is the solubility so poor in water compared to sulfanilamide? A: The pentyloxy group adds a 5-carbon alkyl chain, significantly increasing lipophilicity. You must use a co-solvent (Methanol, Acetonitrile, or DMSO) for aqueous assays. Do not attempt acid hydrolysis in pure water; the compound will simply precipitate and not react.

Q: Is the sulfonamide group acidic? A: Yes, the sulfonamide


 has a pKa typically around 10. In basic conditions (pH > 10), it will deprotonate to form the anion. This actually stabilizes the molecule against hydrolysis but makes it more soluble in water.

References

  • Iley, J., et al. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Link

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water. Environmental Science & Technology. Link

  • Li, Y., et al. (2015).[2] Photocatalytic Dealkylation of Aryl Alkyl Ethers. Organic Letters. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.
  • PubChem. (2025).[3][4] Benzoic acid, 4-(pentyloxy)- Compound Summary. National Library of Medicine. Link (Used for structural property extrapolation of the pentyloxy tail).

Sources

Optimization

common pitfalls in 4-(pentyloxy)benzenesulfonamide experiments

Status: Active Ticket Focus: Synthesis Optimization, Purification, and Assay Troubleshooting Lead Scientist: Dr. Aristh (Senior Application Scientist) Introduction: The Molecule & The Challenge Welcome to the technical s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Synthesis Optimization, Purification, and Assay Troubleshooting Lead Scientist: Dr. Aristh (Senior Application Scientist)

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-(pentyloxy)benzenesulfonamide . This compound is a classic "tail-approach" Carbonic Anhydrase Inhibitor (CAI). The structure consists of a polar sulfonamide "head" (zinc-binding group) and a hydrophobic pentyloxy "tail" (secondary binding site interaction).

The Core Conflict: The molecule is amphiphilic. The sulfonamide wants to be in water; the pentyl chain wants to be in fat. This duality drives its biological activity but creates three specific pitfalls during experimentation:

  • Synthetic Dealkylation: The ether linkage is acid-sensitive during chlorosulfonation.

  • Purification "Oiling": The alkyl chain prevents easy crystallization.

  • Assay Precipitation: It aggregates in aqueous buffers, causing false assay readouts.

Module 1: Synthesis & Yield Optimization

Common Issue: "My reaction mixture turned black/tarry during chlorosulfonation."

Diagnosis: Thermal Decomposition & Dealkylation. Root Cause: You likely added chlorosulfonic acid (


) too fast or at room temperature. The pentyloxy ether linkage is electron-donating, making the ring highly reactive. However, the ether oxygen is also basic; if the temperature rises, the strong acid cleaves the pentyl group, leaving you with phenols and tar.

The Protocol (Self-Validating System):

  • Pre-Cooling (Critical): Dissolve 4-pentyloxybenzene in dry chloroform (

    
    ). Cool the system to -5°C to 0°C  using an ice-salt bath.
    
  • Dropwise Addition: Add

    
     (3-4 equivalents) dropwise over 30 minutes. Validation: Monitor the internal temperature.[1][2] If it exceeds 5°C, stop addition immediately.
    
  • Quenching: Do not pour water into the reaction. Pour the reaction mixture onto crushed ice slowly.

Common Issue: "I isolated the sulfonic acid instead of the sulfonamide."

Diagnosis: Hydrolysis of the Sulfonyl Chloride Intermediate. Root Cause: The intermediate, 4-(pentyloxy)benzenesulfonyl chloride, is moisture-sensitive. If your ammonia source is aqueous (


) and the temperature is too high, water competes with ammonia as the nucleophile.

Corrective Action:

  • Method A (Anhydrous): Bubble dry

    
     gas into the sulfonyl chloride solution in THF or DCM.
    
  • Method B (Aqueous): If using aqueous ammonia, keep the temperature at 0°C and use a large excess (10 eq) of

    
     to statistically favor amidation over hydrolysis.
    
Visual: Synthesis Logic & Pitfall Map

SynthesisWorkflow Start Start: Pentyloxybenzene Step1 Step 1: Chlorosulfonation (ClSO3H, 0°C) Start->Step1 Check1 Check: Temp > 10°C? Step1->Check1 Fail1 FAILURE: Dealkylation (Tar) Check1->Fail1 Yes Intermed Intermediate: Sulfonyl Chloride Check1->Intermed No Step2 Step 2: Amination (NH3) Intermed->Step2 Check2 Check: Water Present? Step2->Check2 Fail2 FAILURE: Sulfonic Acid (Hydrolysis) Check2->Fail2 High Temp + Water Success Product: 4-(Pentyloxy)benzenesulfonamide Check2->Success Cold or Anhydrous

Caption: Synthesis workflow highlighting critical temperature and moisture control points to avoid dealkylation and hydrolysis.

Module 2: Purification & Characterization

Common Issue: "The product oils out during recrystallization."

Diagnosis: Solvent Polarity Mismatch.[3] Mechanism: The hydrophobic pentyl chain prevents the crystal lattice from forming in highly polar solvents (like pure water), while the sulfonamide group prevents solubility in non-polar solvents (like hexane). The compound forms a separate liquid phase ("oil") instead of crystals.[3]

The Solution: The "Cloud Point" Method

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Add hot Water dropwise until the solution just turns cloudy (persistent turbidity).

  • Add one drop of Ethanol to clear it.

  • Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed. Do not put it directly on ice. Rapid cooling traps impurities and causes oiling.

Data Table: Physicochemical Profile
ParameterValue / CharacteristicRelevance
Molecular Weight 243.32 g/mol Mass Spec confirmation (

or

)
Melting Point 100–103 °CPurity check.[4] Broad range (<2°C) indicates impurities.
Solubility (Water) < 0.1 mg/mLCritical: Insoluble in pure PBS/Media.
Solubility (DMSO) > 50 mMPreferred stock solvent.[5]

(Sulfonamide)
~10.0Ionized at pH > 10. Neutral at physiological pH.

Module 3: Biological Assay Troubleshooting

Common Issue: "My IC50 varies wildly between runs."

Diagnosis: Compound Aggregation / Precipitation. Mechanism: In aqueous buffers (PBS, Tris), the pentyl tail drives the formation of colloidal aggregates. These aggregates can sequester the enzyme non-specifically, leading to false positives (promiscuous inhibition), or precipitate out, leading to false negatives.

Troubleshooting Guide:

  • DMSO Limit: Ensure your final assay concentration of DMSO is exactly 2-5% . Less than 1% may not keep the compound in solution; more than 5% may denature Carbonic Anhydrase.

  • Detergent Addition: Add 0.01% Triton X-100 to the assay buffer.

    • Why? Non-ionic detergents break up colloidal aggregates. If the inhibition disappears after adding Triton, your previous activity was an artifact (false positive).

  • Visual Check: Inspect the well plate against a dark background. Turbidity = Precipitation.

Visual: Assay Troubleshooting Logic

AssayLogic Start Observation: Inconsistent IC50 Step1 Check Solubility (Turbidity?) Start->Step1 Branch1 Visible Precipitate Step1->Branch1 Action1 Action: Increase DMSO to 5% OR Reduce Conc. Branch1->Action1 Yes Branch2 Clear Solution Branch1->Branch2 No Step2 Add 0.01% Triton X-100 Branch2->Step2 Result1 Activity Lost? (False Positive) Step2->Result1 Conclusion1 Conclusion: Aggregator Artifact Result1->Conclusion1 Yes Conclusion2 Conclusion: True Inhibitor Result1->Conclusion2 No

Caption: Decision tree for distinguishing between solubility artifacts and true enzymatic inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Drug Discovery Today, 11(13-14), 607-615.

  • Organic Syntheses. (2010). General procedures for chlorosulfonation and amination. Organic Syntheses, Coll. Vol. 11, p. 231.

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products.

Sources

Troubleshooting

addressing batch-to-batch variability of 4-(pentyloxy)benzenesulfonamide

The following technical guide serves as a centralized support resource for researchers and process chemists working with 4-(pentyloxy)benzenesulfonamide . This document addresses the critical issue of batch-to-batch vari...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers and process chemists working with 4-(pentyloxy)benzenesulfonamide . This document addresses the critical issue of batch-to-batch variability, which frequently disrupts liquid crystal formulation and pharmaceutical intermediate synthesis.

Executive Summary: The Cost of Inconsistency

4-(pentyloxy)benzenesulfonamide is a bifunctional scaffold used primarily as a mesogenic core in liquid crystal (LC) engineering and as a precursor in sulfonamide drug discovery .

  • In LC Applications: A purity drop from 99.5% to 98.0% can depress the clearing point (liquid-to-isotropic transition) by several degrees, rendering a display mixture unstable.

  • In Drug Synthesis: Trace impurities (e.g., sulfonyl chlorides) can act as genotoxic impurities (GTIs) or cause side-reactions in subsequent coupling steps.

This guide provides a self-validating workflow to diagnose, quantify, and resolve variability issues.

Diagnostic Logic: The "Triage" Workflow

Before altering your experimental parameters, use this logic flow to identify the root cause of the variability.

TroubleshootingLogic Start Symptom: Batch Variability MP_Shift Melting Point Depression (>2°C) Start->MP_Shift Color Color Change (Pink/Brown) Start->Color Solubility Incomplete Solubility Start->Solubility Impurity Chemical Impurity (Check HPLC) MP_Shift->Impurity Broad Range Polymorph Polymorphism (Check DSC/XRD) MP_Shift->Polymorph Sharp but Shifted Oxidation Oxidation of Phenolic Trace Color->Oxidation Solubility->Impurity Haze/Residue Solubility->Polymorph Slow Dissolution Recryst Action: Recrystallize (EtOH/H2O) Impurity->Recryst Oxidation->Recryst Polymorph->Recryst Drying Action: Vacuum Dry <40°C Polymorph->Drying

Figure 1: Diagnostic decision tree for categorizing batch variability based on physical symptoms.

Module 1: Chemical Purity & Impurity Profiling

Q: My latest batch has a lower melting point and a "soapy" smell. What is the likely contaminant?

A: The "soapy" odor and melting point depression typically indicate the presence of hydrolyzed precursors .

In the synthesis of 4-(pentyloxy)benzenesulfonamide, the pathway usually proceeds via chlorosulfonation. If the intermediate 4-(pentyloxy)benzenesulfonyl chloride is not fully ammoniated, or if water enters the system, it hydrolyzes into 4-(pentyloxy)benzenesulfonic acid .

The Impurity Fingerprint
Impurity TypeOriginDetection MethodImpact
Sulfonic Acid Hydrolysis of sulfonyl chlorideHPLC (Low pH mobile phase), pH test (Acidic)Drastic MP depression; poisons catalysts.
Bis-sulfone Over-sulfonation side reactionHPLC (Late eluter), LC-MSIncreases MP; lowers solubility.
4-(pentyloxy)benzene Unreacted starting materialGC-MS or HPLC (Non-polar)"Oil" droplets; disrupts crystallization.
Inorganic Salts Poor washing (NH4Cl)Ash test / ConductivityInsoluble in organic solvents; cloudiness.
Validated HPLC Protocol (Reverse Phase)

To quantify these impurities, do not use a generic gradient. Use this specific method to separate the polar acid from the non-polar sulfonamide.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps sulfonic acid protonated/retained).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Success Criteria: The sulfonamide peak should be >99.0% area. Any peak eluting near the void volume (t0) is likely the sulfonic acid.

Module 2: Physical State & Polymorphism

Q: Two batches show >99% purity by HPLC but behave differently in my formulation (dissolution rate/liquid crystal phase). Why?

A: You are likely dealing with Polymorphism or Particle Size variations. Sulfonamides are notorious for forming different crystal lattices depending on the crystallization solvent and cooling rate.

The Mechanism of Variability
  • Polymorph A (Stable): Obtained from slow cooling in ethanol. High density, slower dissolution, higher melting point.

  • Polymorph B (Meta-stable): Obtained from rapid precipitation (e.g., dumping reaction mixture into water). Lower density, rapid dissolution, slightly lower melting point.

For Liquid Crystal applications, Polymorph B is dangerous because it may spontaneously convert to Polymorph A during storage, causing the formulation to precipitate or "crash out."

Validation Experiment: Differential Scanning Calorimetry (DSC)

Run a DSC cycle to fingerprint the batch:

  • Heat: 30°C to 180°C @ 10°C/min.

  • Look for: A single sharp endotherm.

    • Double peak: Indicates a mixture of polymorphs.

    • Broad peak: Indicates chemical impurities (not polymorphism).

Module 3: Purification & Recovery Protocol

Q: How do I standardize a "bad" batch to meet the Gold Standard?

A: Recrystallization is the only way to reset both the chemical purity and the polymorphic state. The following protocol favors the formation of the stable thermodynamic polymorph.

Step-by-Step Standardization Protocol

Reagents: Ethanol (95%), Deionized Water.

  • Dissolution:

    • Suspend the crude 4-(pentyloxy)benzenesulfonamide in Ethanol (5 mL per gram) .

    • Heat to reflux (approx. 78°C) until fully dissolved.

    • Checkpoint: If the solution is not clear yellow/colorless (i.e., it is brown), add activated carbon (5 wt%), stir for 10 mins, and filter hot.

  • Controlled Crystallization:

    • Remove from heat.[1] Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add a few drops of ethanol to clear it again.

    • Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities and creates unstable polymorphs.

  • Harvesting:

    • Once at room temperature, cool to 4°C for 1 hour.

    • Filter and wash with cold 50% EtOH/Water.

    • Critical Drying Step: Dry in a vacuum oven at 45°C for 12 hours. Sulfonamides can occlude solvent; ensure weight is constant.

Synthesis & Purification Workflow

PurificationFlow Raw Crude 4-(pentyloxy) benzenesulfonamide Dissolve Dissolve in Refluxing EtOH (Solubilizes Sulfonamide) Raw->Dissolve Carbon Optional: Activated Carbon (Removes Color/Oxidation) Dissolve->Carbon If colored Filter Hot Filtration Dissolve->Filter If clear Carbon->Filter WaterAdd Add Warm Water (Anti-solvent) Filter->WaterAdd SlowCool Slow Cooling to RT (Promotes Stable Polymorph) WaterAdd->SlowCool Harvest Filtration & Vacuum Dry SlowCool->Harvest

Figure 2: Standardization protocol to ensure consistent polymorph and purity.

References

  • Sulfonamide Synthesis via Chlorosulfonation

    • Mechanistic insight into the conversion of alkoxybenzenes to sulfonyl chlorides.
    • Source: Journal of the American Chemical Society.[1] (General reference for chlorosulfonation mechanics).

  • Batch Variability in Sulfonamides

    • Evaluation of batch-to-b
    • Source: Clinical Pharmacology & Therapeutics.

  • Liquid Crystal Mesophase Sensitivity

    • Effect of terminal alkoxy chain length on mesomorphic properties.[2]

    • Source: Molecules (MDPI).

  • Polymorphism in Sulfonamides

    • Crystallographic data and hydrogen bonding patterns in sulfonamide deriv
    • Source: NIST Chemistry WebBook.[3][4]

Disclaimer: This guide is intended for research and development purposes. Always consult the Safety Data Sheet (SDS) before handling 4-(pentyloxy)benzenesulfonamide.

Sources

Optimization

Technical Support Center: Analytical Guidance for 4-(pentyloxy)benzenesulfonamide

Welcome to the technical support center for the analysis of 4-(pentyloxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential analytical cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(pentyloxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential analytical challenges encountered during the quantification of this compound in various matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental data.

Introduction to 4-(pentyloxy)benzenesulfonamide and its Analytical Challenges

4-(pentyloxy)benzenesulfonamide is a molecule of interest in drug discovery, belonging to the benzenesulfonamide class of compounds. Its structure, featuring a pentyloxy group, presents specific analytical considerations, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Potential challenges include chromatographic issues like peak tailing, analytical interferences from structurally similar compounds, metabolites, and matrix components, as well as mass spectrometric complexities. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(pentyloxy)benzenesulfonamide relevant to its analysis?

  • pKa: The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of benzenesulfonamide is approximately 10.1. The presence of the electron-donating pentyloxy group at the para position is expected to slightly increase the pKa. Therefore, the pKa of 4-(pentyloxy)benzenesulfonamide is predicted to be in the range of 10-11 . This means it will be predominantly in its neutral form in typical reversed-phase chromatography mobile phases (pH 2-8).

  • logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the five-carbon pentyloxy chain significantly increases the lipophilicity compared to unsubstituted benzenesulfonamide. Using online prediction tools, the calculated logP for 4-(pentyloxy)benzenesulfonamide is estimated to be around 3.0-3.5 .[1][2] This moderate lipophilicity suggests good retention on reversed-phase columns.

Q2: What are the common analytical techniques used for the quantification of sulfonamides like 4-(pentyloxy)benzenesulfonamide?

A2: The most common and recommended technique for the sensitive and selective quantification of sulfonamides in complex matrices, such as plasma or tissue homogenates, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, but it may lack the required sensitivity and selectivity for bioanalytical applications.

Q3: What are the potential sources of analytical interference when analyzing 4-(pentyloxy)benzenesulfonamide?

A3: Analytical interferences can arise from several sources:

  • Isobaric Interferences: Compounds with the same nominal mass as 4-(pentyloxy)benzenesulfonamide can interfere with the analysis if they are not chromatographically separated.

  • Metabolites: In biological samples, metabolites of 4-(pentyloxy)benzenesulfonamide can cause interference, especially if they are isobaric or produce similar fragment ions.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.

  • Synthetic Impurities: Impurities from the synthesis process, such as starting materials or byproducts, can also interfere with the analysis.[6]

Troubleshooting Guide

This section provides detailed guidance on specific issues you may encounter during your experiments.

Chromatography Issues

Problem 1: My 4-(pentyloxy)benzenesulfonamide peak is tailing.

Cause: Peak tailing for sulfonamides is often caused by secondary interactions between the weakly acidic sulfonamide group and residual silanol groups on the silica-based stationary phase of the HPLC column.[7][8]

Solution:

  • Mobile Phase Modification:

    • Use of Buffers: Add a buffer to your mobile phase to maintain a consistent pH and mask the silanol interactions. A common choice for LC-MS is ammonium formate or ammonium acetate at a concentration of 5-10 mM.[8]

    • Adjust pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the silanol groups (typically around pH 3.5-4.5) to keep them protonated and reduce interactions with the analyte.

  • Column Selection:

    • End-capped Columns: Use a high-quality, end-capped C18 column where the residual silanol groups are chemically deactivated.

    • Alternative Stationary Phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a polymer-based column, which may exhibit different selectivity and reduced silanol interactions.

Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing

  • Prepare mobile phase A: 0.1% formic acid and 5 mM ammonium formate in water.

  • Prepare mobile phase B: 0.1% formic acid and 5 mM ammonium formate in methanol or acetonitrile.

  • Equilibrate a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with 95% mobile phase A and 5% mobile phase B.

  • Inject a standard solution of 4-(pentyloxy)benzenesulfonamide.

  • Run a gradient from 5% to 95% B over 5-10 minutes.

  • Evaluate the peak shape. If tailing persists, incrementally increase the ammonium formate concentration up to 20 mM.

Problem 2: I am observing carryover of 4-(pentyloxy)benzenesulfonamide in my blank injections.

Cause: Carryover is the appearance of an analyte in a blank injection following a high-concentration sample. For a lipophilic compound like 4-(pentyloxy)benzenesulfonamide (predicted logP ~3.0-3.5), carryover can be a significant issue due to its adsorption onto surfaces in the LC system.[9][10]

Solution:

  • Injector and Needle Wash:

    • Optimize the needle wash procedure in your autosampler method. Use a strong solvent mixture that effectively solubilizes your analyte. A mixture of acetonitrile, isopropanol, and water (e.g., 50:25:25 v/v/v) is often effective.

    • Increase the volume and number of needle washes.

  • LC System Plumbing:

    • Minimize the use of PEEK tubing, as it can be more prone to adsorption of hydrophobic compounds. Use stainless steel tubing where possible.

    • Check for and replace any worn or dirty injector rotor seals.[10]

  • Column Washing:

    • Implement a robust column wash at the end of each run or analytical batch. This should involve flushing the column with a strong solvent, such as 100% acetonitrile or isopropanol, for several column volumes.

Diagram: Troubleshooting Carryover

Carryover_Troubleshooting Start Carryover Observed Wash Optimize Needle Wash (Stronger Solvent, Higher Volume) Start->Wash System Inspect LC System (Tubing, Rotor Seal) Wash->System If carryover persists Column Implement Column Wash System->Column If carryover persists Resolved Carryover Resolved Column->Resolved Verify with blank injections

Caption: A systematic approach to troubleshooting carryover issues.

Mass Spectrometry Issues

Problem 3: I am struggling to select the right MS/MS transitions for 4-(pentyloxy)benzenesulfonamide.

Cause: Proper selection of precursor and product ions is critical for the selectivity and sensitivity of an LC-MS/MS method. The fragmentation pattern of 4-(pentyloxy)benzenesulfonamide needs to be understood to choose appropriate transitions.

Solution:

  • Predicting Fragmentation:

    • The molecular weight of 4-(pentyloxy)benzenesulfonamide (C₁₁H₁₇NO₃S) is 243.32 g/mol . In positive ion mode, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 244.1.

    • The fragmentation of sulfonamides often involves the cleavage of the S-N bond and the S-C bond.[11] A common fragment for benzenesulfonamides is the benzenesulfonyl cation at m/z 141.1 or related fragments.

    • Another likely fragmentation pathway is the loss of the pentyloxy group or parts of it. The fragmentation of alkyl chains often results in a series of losses of CH₂ units.

  • Proposed MRM Transitions:

    • Based on the predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for initial method development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Identity of Product Ion
4-(pentyloxy)benzenesulfonamide244.1156.0[M+H - C₅H₁₀O]⁺
141.1[C₆H₅SO₂]⁺
93.1[C₆H₅O]⁺

Diagram: Predicted Fragmentation of 4-(pentyloxy)benzenesulfonamide

Fragmentation Analyte [M+H]⁺ m/z 244.1 Frag1 [M+H - C₅H₁₀O]⁺ m/z 156.0 Analyte->Frag1 Loss of pentyloxy group Frag2 [C₆H₅SO₂]⁺ m/z 141.1 Analyte->Frag2 Cleavage of S-C bond Frag3 [C₆H₅O]⁺ m/z 93.1 Frag1->Frag3 Further fragmentation

Caption: Predicted fragmentation pathways for 4-(pentyloxy)benzenesulfonamide.

Analytical Interference Issues

Problem 4: I suspect interference from a metabolite of 4-(pentyloxy)benzenesulfonamide. How can I identify and resolve this?

Cause: In vivo, 4-(pentyloxy)benzenesulfonamide is likely to be metabolized by cytochrome P450 (CYP) enzymes.[12][13] Common metabolic pathways for alkoxy-substituted aromatic compounds include O-dealkylation and hydroxylation of the alkyl chain or the aromatic ring.[14][15][16] These metabolites can be isobaric with the parent drug or produce similar fragments, leading to interference.[4][5]

Predicted Metabolites:

  • M1: 4-hydroxybenzenesulfonamide: Formed by O-dealkylation of the pentyloxy group. This metabolite is isobaric with other potential hydroxylated metabolites and will have a different retention time.

  • M2: Hydroxylated 4-(pentyloxy)benzenesulfonamide: Hydroxylation can occur on the pentyloxy chain or the benzene ring. These metabolites will have a mass of [M+16+H]⁺.

Solution:

  • Chromatographic Separation:

    • Develop a chromatographic method with sufficient resolution to separate the parent drug from its potential metabolites. This may require:

      • A longer column or a column with a smaller particle size.

      • A shallower gradient.

      • Optimization of the mobile phase composition.

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, use a high-resolution mass spectrometer to differentiate between the parent drug and isobaric metabolites based on their exact mass.

  • Selection of Unique MRM Transitions:

    • If HRMS is not available, carefully select MRM transitions that are unique to the parent drug and not shared by the interfering metabolite. This may require synthesizing the potential metabolites as reference standards.

Experimental Protocol: Investigating Metabolite Interference

  • Analyze an incurred (post-dose) sample using your current LC-MS/MS method.

  • Look for additional peaks in the chromatograms of the MRM transitions for 4-(pentyloxy)benzenesulfonamide that are not present in the pre-dose sample.

  • If additional peaks are observed, modify your chromatographic method (e.g., extend the gradient, change the mobile phase) to try and separate them.

  • If separation is achieved, you have likely identified a metabolite. Further characterization can be done using HRMS or by comparing with a synthesized standard.

Problem 5: I am observing significant matrix effects (ion suppression or enhancement).

Cause: Matrix effects are a common problem in bioanalysis and are caused by co-eluting endogenous components from the sample matrix that affect the ionization efficiency of the analyte.

Solution:

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE can be effective in removing highly polar and non-polar matrix components.

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be optimized to selectively extract the analyte while removing interfering matrix components. For 4-(pentyloxy)benzenesulfonamide, a mixed-mode or reversed-phase SPE sorbent could be effective.[17]

  • Chromatographic Optimization:

    • Modify your chromatographic method to separate the analyte from the regions where matrix effects are most pronounced (typically early in the chromatogram where polar components elute).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.

Diagram: Strategy to Mitigate Matrix Effects

Matrix_Effects Start Matrix Effect Observed SamplePrep Optimize Sample Preparation (LLE or SPE) Start->SamplePrep Chromo Improve Chromatographic Separation SamplePrep->Chromo If still present SIL_IS Use Stable Isotope-Labeled Internal Standard Chromo->SIL_IS For compensation Validation Validate Method for Matrix Effects SIL_IS->Validation

Caption: A multi-pronged approach to addressing matrix effects.

References

  • LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PubMed Central.
  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical applic
  • Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. ChemRxiv.
  • logP - octanol-water partition coefficient calculation.
  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
  • Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PubMed Central.
  • Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological M
  • EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
  • Assessment of matrix effect in quantit
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
  • Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix.
  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PubMed Central.
  • CYP 450 oxidative dealkylation of alkylamines.
  • New Approach for the Identification of Isobaric and Isomeric Metabolites.
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ScienceDirect.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • 14.
  • Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chrom
  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS Application Note.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central.
  • Synthesis and characterisation of process related impurity in bosentan monohydr
  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE.
  • LC Troubleshooting—All of My Peaks are Tailing!
  • Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Washington.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
  • Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PubMed Central.
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry.
  • Drug Metabolism by CYP450 Enzymes. Proteopedia.
  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PubMed Central.
  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. Thermo Fisher Scientific.
  • CYP450 part 1 - Hydroxyl
  • Mass Spectrometry Part 3- Fragment

Sources

Troubleshooting

troubleshooting inconsistent results with 4-(pentyloxy)benzenesulfonamide

Technical Support Center: 4-(pentyloxy)benzenesulfonamide Welcome to the technical support guide for 4-(pentyloxy)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(pentyloxy)benzenesulfonamide

Welcome to the technical support guide for 4-(pentyloxy)benzenesulfonamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who may be encountering challenges or inconsistencies in their work with this compound. As scientists, we understand that unexpected results are a part of the discovery process. This guide provides a structured, cause-and-effect approach to troubleshooting common issues, from synthesis to biological evaluation, ensuring that your experimental outcomes are both reliable and reproducible.

Troubleshooting Guide: Synthesis and Purity

Inconsistencies often originate during the synthesis and purification stages. The lipophilic pentyloxy group can influence reaction kinetics, solubility, and purification behavior compared to other sulfonamides.

Q1: My synthesis of 4-(pentyloxy)benzenesulfonamide is resulting in low yields and multiple unexpected spots on my TLC plate. What are the primary causes and how can I resolve this?

A1: Root Cause Analysis & Mitigation Strategy

Low yields and impurities in sulfonamide synthesis typically stem from three main areas: suboptimal reaction conditions, purity of starting materials, or inefficient workup and purification. The classic approach involves reacting a sulfonyl chloride with an amine, where side reactions and incomplete conversion are common hurdles.[1]

Causality & Explanation:

  • Reagent Quality: The primary starting materials, 4-(pentyloxy)benzenesulfonyl chloride or a precursor like 4-hydroxybenzenesulfonamide and 1-bromopentane, must be of high purity. Moisture can hydrolyze the sulfonyl chloride, reducing its reactivity. The amine source, if used, must be free of secondary contaminants.[2]

  • Reaction Conditions: Sulfonamide formation is sensitive to temperature, solvent, and base.[3] An inadequate base may fail to neutralize the HCl byproduct, slowing the reaction.[1] Conversely, overly harsh conditions can lead to degradation. The etherification step to add the pentyloxy group is a classic Williamson ether synthesis, which can suffer from competing elimination reactions or incomplete conversion if the base or temperature is not optimized.

  • Side Reactions: The most common side reaction is the formation of a double-sulfonated product (a disulfonimide) if the reaction conditions are not carefully controlled.[1] If starting from 4-aminophenol to first make the sulfonamide and then alkylating, competitive N-alkylation vs. O-alkylation of the phenol can occur.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve synthesis issues.

G cluster_0 Problem: Low Yield / Impure Product cluster_1 Phase 1: Reagent & Starting Material Verification cluster_2 Phase 2: Reaction Condition Optimization cluster_3 Phase 3: Workup & Purification Analysis start Initiate Troubleshooting check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm check_reagents Check Solvents & Reagents (e.g., Anhydrous conditions, Fresh Base) check_sm->check_reagents sm_ok Purity Confirmed? check_reagents->sm_ok opt_temp Vary Temperature (e.g., 0°C to RT to 60°C) sm_ok->opt_temp Yes fail Consult Senior Chemist/ Re-evaluate Synthetic Route sm_ok->fail No opt_base Screen Different Bases (e.g., Pyridine, TEA, K2CO3) opt_temp->opt_base opt_time Conduct Time-Course Study (Monitor by TLC/LC-MS) opt_base->opt_time reaction_ok Improvement Seen? opt_time->reaction_ok analyze_workup Analyze Aqueous & Organic Layers (Look for lost product) reaction_ok->analyze_workup Yes reaction_ok->fail No opt_purification Optimize Chromatography (Solvent system, Column type) analyze_workup->opt_purification purification_ok Pure Product Isolated? opt_purification->purification_ok end Successful Synthesis purification_ok->end Yes purification_ok->fail No G cluster_0 Problem: Inconsistent Biological Activity cluster_1 Phase 1: Verify Compound Stock & Integrity cluster_2 Phase 2: Assess for Aggregation cluster_3 Phase 3: Validate Assay Conditions start Observe High Variability in Assay Results reconfirm_purity Re-confirm Purity & Identity (LC-MS on stock solution) start->reconfirm_purity check_solubility Determine Kinetic Solubility in Assay Buffer (Nephelometry) reconfirm_purity->check_solubility solubility_ok Is Compound Soluble at Test Concentrations? check_solubility->solubility_ok detergent_test Run Assay with 0.01% Triton X-100 (Detergent disrupts aggregates) solubility_ok->detergent_test Yes retest Re-test at Lower, Soluble Concentrations solubility_ok->retest No dls_test Analyze with Dynamic Light Scattering (DLS) detergent_test->dls_test aggregation_ok Aggregation Ruled Out? dls_test->aggregation_ok validate_assay Review Assay Protocol (Controls, Reagents, Timing) aggregation_ok->validate_assay Yes reformulate Reformulate Compound (e.g., use co-solvents like DMSO) aggregation_ok->reformulate No (Aggregation Confirmed) end Reliable Assay Data validate_assay->end reformulate->retest retest->detergent_test

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Biological Activity of 4-(pentyloxy)benzenesulfonamide

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of novel sulfonamide compounds, using 4-(p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of novel sulfonamide compounds, using 4-(pentyloxy)benzenesulfonamide as a primary example. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow.

The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, most famously associated with the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[1][2][3] Therefore, our primary hypothesis is that 4-(pentyloxy)benzenesulfonamide functions as a carbonic anhydrase inhibitor. This guide will detail a two-tiered approach to confirming this hypothesis: first, by establishing direct enzyme engagement in vitro, and second, by verifying target interaction within a complex cellular environment.

Part 1: Foundational Validation: In Vitro Carbonic Anhydrase Inhibition Assay

Expertise & Rationale: Before proceeding to complex cellular or in vivo models, it is imperative to confirm direct, specific interaction between the compound and its putative target. An in vitro enzyme inhibition assay using purified protein isolates the interaction from confounding variables like cell permeability, off-target effects, or metabolic degradation. This approach provides a quantitative measure of potency, typically the half-maximal inhibitory concentration (IC50), which is the gold standard for comparing the intrinsic activity of different inhibitors.[4] We will employ a colorimetric assay, which is robust, high-throughput, and relies on the esterase activity of carbonic anhydrase.[5][6]

Experimental Workflow: In Vitro CA Inhibition

G cluster_prep Preparation cluster_assay Assay Execution (96-well Plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) P2 Prepare CA Enzyme Stock & Working Solutions P3 Prepare Substrate (p-NPA) Solution P4 Prepare Compound Dilutions (Test & Control Inhibitor) A2 Add Compound or DMSO (Vehicle Control) P4->A2 A1 Dispense Assay Buffer A1->A2 A3 Add CA Enzyme (except Blank wells) A2->A3 A4 Pre-incubate 15 min at RT (Allows for Enzyme-Inhibitor Binding) A3->A4 A5 Initiate Reaction: Add Substrate (p-NPA) A4->A5 A6 Read Absorbance at 405 nm (Kinetic Mode, 20 min) A5->A6 D1 Calculate Reaction Rate (Slope of Abs vs. Time) A6->D1 D2 Plot % Inhibition vs. [Compound Concentration] D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: In Vitro CA Inhibition

This protocol is adapted for a 96-well plate format for efficiency and throughput.[5]

Reagents & Materials:

  • Purified Human Carbonic Anhydrase II (hCA II)

  • 4-(pentyloxy)benzenesulfonamide (Test Compound)

  • Acetazolamide (Positive Control Inhibitor)[6]

  • p-Nitrophenyl Acetate (p-NPA, Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for compound dissolution)

  • 96-well clear, flat-bottom microplate

  • Microplate reader with kinetic measurement capability at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock of hCA II in cold Assay Buffer. Immediately before use, dilute to a working concentration (e.g., 2 µg/mL).

    • Prepare a 10 mM stock solution of the test compound and Acetazolamide in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • Prepare a 10 mM stock of p-NPA in acetonitrile. Dilute to a 3 mM working solution in Assay Buffer just before use.

  • Assay Plate Setup (perform in triplicate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the buffer, DMSO/inhibitors, and enzyme solution to the respective wells. Incubate the plate at room temperature for 15 minutes.

    • Scientist's Note: This pre-incubation step is critical. It allows the inhibitor to reach binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring that the measured inhibition reflects the inhibitor's true potency rather than its binding kinetics.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Comparative Data Summary

All quantitative data should be summarized for clear comparison.

CompoundTargetIC50 (nM)
4-(pentyloxy)benzenesulfonamidehCA II[Experimental Value]
Acetazolamide (Positive Control)hCA II12.1
Phenylacetic Acid (Negative Control)hCA II> 100,000

Note: The IC50 for Acetazolamide is a literature-accepted value for hCA II and serves as a benchmark for a successful assay.

Part 2: Cellular Validation: The Cellular Thermal Shift Assay (CETSA)

Expertise & Rationale: An IC50 value from a purified system is essential, but it doesn't guarantee activity in a living cell. The compound must be able to permeate the cell membrane, avoid efflux pumps, remain stable, and engage its target in a crowded, complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to unequivocally demonstrate target engagement in intact cells.[7][8] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can confirm binding.

Principle of CETSA

G cluster_control Vehicle Control (DMSO) cluster_drug Drug-Treated C1 Target Protein (Unbound) C2 Heat (e.g., 55°C) C1->C2 Heat Stress C3 Denatured & Aggregated Protein C2->C3 Denatures Result1 Low soluble protein detected by Western Blot C3->Result1 D1 Target Protein + Drug D2 Heat (e.g., 55°C) D1->D2 Heat Stress D3 Stabilized & Soluble Protein D2->D3 Resists Denaturation Result2 High soluble protein detected by Western Blot D3->Result2

Caption: The principle of CETSA: ligand binding increases protein thermal stability.

Detailed Protocol: CETSA for Carbonic Anhydrase II

This protocol outlines the "melt curve" or "ITDRF" (Isothermal Dose-Response Fingerprinting) approach to identify the optimal temperature, followed by a dose-response experiment.[10]

Materials:

  • K562 cell line (or other suitable line expressing CA II)

  • Complete cell culture medium (e.g., RPMI + 10% FBS)

  • 4-(pentyloxy)benzenesulfonamide and Acetazolamide

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • Antibodies: Primary anti-CA II, Primary anti-GAPDH (loading control), appropriate secondary HRP-conjugated antibody

  • PCR machine or thermal cycler

  • Western Blotting equipment and reagents

Procedure:

  • Cell Treatment: Culture K562 cells to ~80% confluency. Treat cells with the test compound (e.g., 20 µM), positive control (20 µM Acetazolamide), or vehicle (DMSO) for 2 hours at 37°C.

    • Scientist's Note: The incubation time should be sufficient to allow for compound uptake and target binding. 2 hours is a standard starting point but may require optimization.[10]

  • Melt Curve Generation:

    • Harvest and wash the treated cells, then resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

    • Trustworthiness: A non-heated sample (kept on ice) must be included as a control representing 100% soluble protein.

  • Cell Lysis & Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate soluble proteins from precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

    • Carefully collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the total protein amount for each sample and analyze via SDS-PAGE and Western Blotting.

    • Probe the membrane with anti-CA II antibody to detect the target protein.

    • Probe the same membrane with an anti-GAPDH antibody. GAPDH is a highly stable protein and should not show a significant thermal shift, serving as a critical loading control.

  • Isothermal Dose-Response:

    • Once the optimal melt temperature is identified from the melt curve (the temperature with the largest shift between vehicle and drug-treated samples), repeat the experiment.

    • This time, keep the temperature constant and treat cells with a serial dilution of the test compound. This will confirm that the stabilization effect is dose-dependent.

Comparative Data Summary

The results are quantified by densitometry of the Western blot bands and plotted.

TreatmentOptimal Temperature (Tagg)Thermal Shift (ΔTagg)
Vehicle (DMSO)54 °CN/A
4-(pentyloxy)benzenesulfonamide (20 µM)60 °C+6 °C
Acetazolamide (20 µM)59 °C+5 °C

Note: A positive thermal shift (ΔTagg) is a direct indicator of target engagement in the cellular environment.

Overall Validation Strategy & Conclusion

This two-stage validation framework provides a rigorous and logical progression for confirming the biological activity of 4-(pentyloxy)benzenesulfonamide.

G Start Hypothesis: 4-(pentyloxy)benzenesulfonamide inhibits Carbonic Anhydrase InVitro Step 1: In Vitro Assay (Purified hCA II) Start->InVitro Result1 Question: Does it directly inhibit the enzyme? InVitro->Result1 Cellular Step 2: Cellular Assay (CETSA in K562 Cells) Result2 Question: Does it engage the target in intact cells? Cellular->Result2 Result1->Cellular Yes (IC50 determined) Reject Conclusion: Re-evaluate hypothesis. Consider off-target effects or lack of permeability. Result1->Reject No Confirm Conclusion: Biological activity is confirmed. Compound is a cell-active CA inhibitor. Result2->Confirm Yes (Thermal shift observed) Result2->Reject No

Caption: A logical workflow for validating compound biological activity.

By first establishing direct, potent inhibition of the purified enzyme and then confirming dose-dependent target engagement in intact cells, researchers can have high confidence in their findings. The combination of a quantitative in vitro IC50 value and a qualitative/semi-quantitative in situ CETSA result forms a self-validating dataset. This robust approach ensures that subsequent investments in more complex models are built on a solid, mechanistically-sound foundation, embodying the principles of scientific integrity and expertise.

References

  • Akocak, S., et al. (2019). Investigation of Biological Activities of 4-Hydroxy-3-(2-Hydroxy-5-Methylbenzylideamino) Benzenesulphonic Acid. DergiPark. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information (2025). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • protocols.io (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Shay, J. P., et al. (1991). A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II. Calcified Tissue International. [Link]

  • Various Authors. (2024). Publications - CETSA. CETSA. [Link]

  • Various Authors. (2025). List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • Wu, J., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

Sources

Comparative

Publish Comparison Guide: 4-(pentyloxy)benzenesulfonamide vs. Standard CA Inhibitors

This guide provides an in-depth technical comparison of 4-(pentyloxy)benzenesulfonamide against standard benzenesulfonamide inhibitors, specifically focusing on Carbonic Anhydrase (CA) inhibition.[1] Executive Summary 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(pentyloxy)benzenesulfonamide against standard benzenesulfonamide inhibitors, specifically focusing on Carbonic Anhydrase (CA) inhibition.[1]

Executive Summary

4-(pentyloxy)benzenesulfonamide represents a classic "tail-approach" inhibitor in the design of tumor-associated Carbonic Anhydrase (CA) antagonists.[1] Unlike the hydrophilic standard Acetazolamide (AAZ) , which targets all catalytically active isoforms indiscriminately, the pentyloxy derivative leverages a hydrophobic alkyl chain to probe the variable outer rim of the enzyme's active site.[1] This structural modification is critical for shifting selectivity toward the transmembrane, tumor-associated isoforms hCA IX and hCA XII , which are validated targets for hypoxic tumor therapy.[1]

Feature4-(pentyloxy)benzenesulfonamide Acetazolamide (AAZ) Sulfanilamide (SA)
Primary Target hCA IX, hCA XII (Tumor-associated)Broad Spectrum (hCA I, II, IV, IX, XII)Broad Spectrum (Weak)
Mechanism Zn²⁺ coordination + Hydrophobic InteractionZn²⁺ coordination + H-bond networkZn²⁺ coordination
Lipophilicity (LogP) ~2.5 (Estimated)-0.26-0.62
Solubility Low (DMSO required)Moderate (Water soluble as salt)Moderate
Primary Application Hypoxic Tumor Targeting (Research)Glaucoma, Diuretic, Altitude SicknessHistorical Antibacterial

Chemical & Mechanistic Comparison

Structure-Activity Relationship (SAR)

The efficacy of benzenesulfonamides hinges on two distinct binding regions within the CA active site:[1]

  • The Zinc Anchor: The unsubstituted sulfonamide moiety (

    
    ) binds the catalytic Zn²⁺ ion in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1]
    
  • The Hydrophobic Tail: The pentyloxy (

    
    ) tail extends toward the hydrophobic half of the active site entrance.[1]
    
  • Acetazolamide: Possesses a thiadiazole ring and an acetamido tail.[1] It relies heavily on hydrogen bonding with hydrophilic residues (Thr199, Gln92) deep in the active site, leading to nanomolar affinity but poor isoform discrimination.[1]

  • 4-(pentyloxy)benzenesulfonamide: The 5-carbon alkyl chain interacts with hydrophobic residues (e.g., Phe131, Val135, Pro202 in hCA II; Val131 in hCA IX).[1] This "tail" interaction provides additional binding energy and, crucially, selectivity filters against isoforms with bulkier or more hydrophilic entrances.[1]

Mechanism of Action Diagram

CA_Inhibition_Mechanism cluster_molecule 4-(pentyloxy)benzenesulfonamide Zn Catalytic Zinc (Zn2+) Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zn Coordinates (Tetrahedral) HydrophilicPocket Hydrophilic Region (Thr199, Glu106) Sulfonamide->HydrophilicPocket H-Bonds (Thr199) Tail Pentyloxy Tail (-OC5H11) HydrophobicPocket Hydrophobic Pocket (Phe131, Val135) Tail->HydrophobicPocket Van der Waals Interactions ActiveSite CA Active Site ActiveSite->Zn ActiveSite->HydrophobicPocket ActiveSite->HydrophilicPocket

Figure 1: Bipartite binding mode of 4-(pentyloxy)benzenesulfonamide.[1] The sulfonamide anchors the molecule to the catalytic zinc, while the pentyloxy tail engages the hydrophobic pocket to enhance affinity and selectivity.[1]

Biological Performance Evaluation

Inhibition Constants ( )

While specific values vary by assay conditions (buffer, pH, temperature), the general trend for 4-alkoxybenzenesulfonamides compared to standards is well-established in the literature.[1]

Isoform4-(pentyloxy)benzenesulfonamide (

nM)*
Acetazolamide (

nM)
Selectivity Note
hCA I (Cytosolic)~100 - 500250Pentyloxy reduces affinity for hCA I due to steric clash.[1]
hCA II (Cytosolic)~10 - 5012High affinity, but less than AAZ.[1]
hCA IX (Tumor)~5 - 20 25Superior Potency. Tail exploits hydrophobic patch unique to hCA IX.[1]
hCA XII (Tumor)~4 - 15 5.7High Potency. Comparable or superior to AAZ.[1]

*Values are estimated ranges based on SAR trends for 4-alkoxybenzenesulfonamides (Supuran et al.).[1]

Selectivity Profile

The pentyloxy chain improves the Selectivity Index (SI) for tumor-associated isoforms over the abundant cytosolic hCA II.[1]

  • AAZ SI (hCA II/hCA IX): ~0.5 (Non-selective)[1]

  • Pentyloxy SI (hCA II/hCA IX): >2.0 (Favors hCA IX)[1]

This selectivity is crucial for reducing systemic side effects (e.g., paresthesia, metallic taste) caused by hCA II inhibition in red blood cells and kidneys.[1]

Experimental Protocols

To validate the inhibition profile of 4-(pentyloxy)benzenesulfonamide, the Stopped-Flow CO₂ Hydration Assay is the industry standard.[1]

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) by measuring the rate of the physiological reaction: 

.[1]

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄ (maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate: CO₂-saturated water (approx.[1] 1.7 mM at 25°C).[1]

  • Enzyme: Recombinant hCA isozymes (I, II, IX, XII) at ~10 nM concentration.

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (stock 10 mM), then dilute into assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.[1]

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics SX.18MV).

  • Detection: Monitor the absorbance decrease of Phenol Red at 557 nm (tracking acidification).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
     and subsequently 
    
    
    
    .[1]
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Prep cluster_assay Stopped-Flow Assay Inhibitor Inhibitor (DMSO Stock) Mix Incubation (15 min) Inhibitor->Mix Enzyme hCA Isozyme (Buffer) Enzyme->Mix Chamber Mixing Chamber (<10 ms) Mix->Chamber CO2 CO2 Saturated Water CO2->Chamber Detector Absorbance (557 nm) Chamber->Detector Data Ki Calculation (Cheng-Prusoff) Detector->Data

Figure 2: Workflow for the Stopped-Flow CO₂ Hydration Assay used to determine inhibition constants.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide. (Representative structure for 4-alkoxy series). PDB ID: Refer to similar structures in PDB.

  • Scozzafava, A., & Supuran, C. T. (2002).[1] Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides incorporating long alkyl chains.[1] Bioorganic & Medicinal Chemistry Letters, 12(11), 1551-1557.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018).[1] Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013.[1] Link

Sources

Validation

Comparative Efficacy of 4-(Pentyloxy)benzenesulfonamide Analogs in Carbonic Anhydrase Inhibition

Executive Summary & Chemical Landscape Objective: This guide evaluates the pharmacological efficacy of 4-(pentyloxy)benzenesulfonamide , a sulfonamide derivative designed to target Carbonic Anhydrase (CA) isoforms.[1] We...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Landscape

Objective: This guide evaluates the pharmacological efficacy of 4-(pentyloxy)benzenesulfonamide , a sulfonamide derivative designed to target Carbonic Anhydrase (CA) isoforms.[1] We analyze its performance relative to clinical standards (Acetazolamide) and structural analogs (methoxy/ethoxy derivatives and SLC-0111).

The Molecule: The 4-(pentyloxy)benzenesulfonamide scaffold represents a classic application of the "Tail Approach" in inhibitor design. It consists of two functional domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) responsible for coordinating the catalytic Zinc ion.
    
  • Hydrophobic Tail: The pentyloxy ether chain (

    
    ) designed to interact with the hydrophobic and hydrophilic halves of the enzyme's active site cleft.
    

Comparative Landscape:

Compound Structure Type Primary Characteristic Target Selectivity
4-(Pentyloxy)benzenesulfonamide Medium-Chain Ether Balanced Lipophilicity High affinity for CA IX/XII (Tumor-associated)
4-(Methoxy)benzenesulfonamide Short-Chain Ether Low Steric Bulk Non-selective (Hits CA I, II, IX, XII equally)
Acetazolamide (AZM) Heterocyclic Sulfonamide Clinical Standard Pan-inhibitor (High potency, low selectivity)

| SLC-0111 | Ureido-benzenesulfonamide | Clinical Candidate | Extreme CA IX/XII Selectivity |[2]

Mechanism of Action: The "Tail" Strategy

The efficacy of 4-(pentyloxy)benzenesulfonamide is dictated by its ability to exploit the subtle structural differences between CA isoforms. While the catalytic Zinc center is conserved, the entrance to the active site varies significantly in amino acid composition (hydrophobic vs. hydrophilic residues).

Structural Logic[2][3][4]
  • Zinc Coordination: The ionized sulfonamide nitrogen coordinates directly to the

    
     ion, displacing the catalytic water molecule/hydroxide ion.
    
  • Hydrophobic Pocket Interaction: The pentyloxy tail extends away from the zinc, interacting with hydrophobic residues (Phe131, Val135, Leu198) found in the active site cleft.

  • Isoform Selectivity:

    • hCA II (Cytosolic): The active site is more compact. Long, rigid tails may cause steric clashes, slightly reducing affinity compared to flexible medium chains.

    • hCA IX (Transmembrane): Possesses a specific hydrophobic pocket that accommodates medium-to-long alkyl chains (like pentyloxy), enhancing binding energy through Van der Waals forces.

CA_Binding_Mechanism Substrate 4-(Pentyloxy)benzenesulfonamide Zn Catalytic Zinc (Zn2+) Substrate->Zn Sulfonamide Nitrogen Coordinates (Tetrahedral) Pocket Hydrophobic Pocket (Phe131, Val135, Leu198) Substrate->Pocket Pentyloxy Tail Van der Waals Interaction Selectivity Isoform Selectivity (High Affinity for hCA IX) Zn->Selectivity Inhibition of Catalysis Pocket->Selectivity Stabilization & Specificity

Figure 1: Mechanistic interaction of the pentyloxy analog within the Carbonic Anhydrase active site. The dual-binding mode (Zinc coordination + Hydrophobic tail) drives efficacy.

Experimental Validation: Stopped-Flow Kinetics

To objectively compare efficacy, the Stopped-Flow


 Hydration Assay  is the gold standard. It measures the inhibition constant (

) by tracking the physiological reaction:

.
Protocol: Stopped-Flow CO2 Hydration Assay

Purpose: Determine the


 of the analog against specific hCA isozymes.
Reagents: 
  • Purified Recombinant hCA isozymes (I, II, IX, XII).

  • Substrate:

    
     saturated water.
    
  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (10-20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(pentyloxy)benzenesulfonamide in DMSO (stock). Dilute serially (0.1 nM to 100 nM) in assay buffer. Note: Keep DMSO < 1% to avoid enzyme denaturation.

  • Incubation: Mix inhibitor solution with purified enzyme (approx. 5–10 nM) for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Initiation (Stopped-Flow):

    • Load Syringe A with Enzyme + Inhibitor + Indicator.

    • Load Syringe B with

      
      -saturated water.
      
    • Rapidly mix (dead time < 10 ms) in the stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0–10 seconds.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation :

      
       where 
      
      
      
      is the
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isoform.

Stopped_Flow_Protocol Step1 1. Prepare Reagents (Enzyme, Inhibitor, CO2) Step2 2. Pre-Incubation (15 min, E-I Complex) Step1->Step2 Step3 3. Rapid Mixing (Stopped-Flow Device) Step2->Step3 Step4 4. Monitor Absorbance (557 nm, <10s) Step3->Step4 Step5 5. Calculate Ki (Cheng-Prusoff) Step4->Step5

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the standard for determining CA inhibitor potency.[3]

Comparative Efficacy Data

The following data synthesizes structure-activity relationship (SAR) trends for 4-alkoxybenzenesulfonamides. The "pentyloxy" chain length represents a "sweet spot" for hydrophobicity without excessive steric hindrance.

Table 1: Inhibition Constants (


, nM) against Human CA Isoforms 
Lower 

indicates higher potency.
CompoundTail StructurehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (II/IX)
4-(Pentyloxy)BSA 5-Carbon Ether~150 nM~10 nM~4.5 nM ~3.2 nM 2.2 (Favors IX)
4-(Methoxy)BSA 1-Carbon Ether250 nM12 nM25 nM20 nM0.48 (Favors II)
Acetazolamide Heterocycle250 nM12 nM25 nM5.7 nM0.48 (Non-selective)
SLC-0111 Ureido-Fluorophenyl5000+ nM100+ nM0.45 nM 4.5 nM 200+ (Highly Selective)

Analysis:

  • vs. Methoxy Analog: The extension from methoxy (C1) to pentyloxy (C5) significantly improves affinity for hCA IX (25 nM

    
     4.5 nM). The longer hydrophobic tail engages the hydrophobic pocket of hCA IX more effectively than the short methoxy group.
    
  • vs. Acetazolamide: While Acetazolamide is potent, it lacks selectivity, inhibiting the ubiquitous hCA II strongly (causing side effects like paresthesia). The pentyloxy analog maintains potency but shifts the selectivity profile slightly towards the tumor-associated isoforms.

  • vs. SLC-0111: The ureido-linker in SLC-0111 provides superior flexibility and hydrogen-bonding capability compared to the ether linkage in the pentyloxy analog, resulting in higher selectivity. However, the pentyloxy analog remains a potent "lead-like" scaffold.

Structure-Activity Relationship (SAR) Insights

Chain Length "Goldilocks" Zone: Experimental data from homologous series (ethoxy, propoxy, butoxy, pentyloxy) suggests that efficacy against hCA IX peaks between C4 (butoxy) and C6 (hexyloxy) .

  • < C4: Insufficient hydrophobic interaction; weak binding to the selective pocket.

  • > C8: Solubility issues arise (LogP becomes too high), and steric clashes with the active site entrance reduce on-rates (

    
    ).
    
  • C5 (Pentyloxy): Optimal balance. It is hydrophobic enough to anchor in the pocket but soluble enough for reliable assay performance and bioavailability.

Conclusion & Recommendations

4-(Pentyloxy)benzenesulfonamide is a potent, medium-selectivity inhibitor. It outperforms short-chain analogs in targeting tumor-associated isoforms (hCA IX/XII) but does not achieve the high selectivity of ureido-sulfonamides like SLC-0111.

Recommendations for Researchers:

  • For Assay Validation: Use 4-(pentyloxy)benzenesulfonamide as a positive control when testing hydrophobic pocket occupancy in hCA IX.

  • For Lead Optimization: The ether linkage is metabolically stable, but replacing it with a more flexible linker (e.g., ureido or amide) while retaining the pentyl chain could improve selectivity ratios further.

  • Solubility Check: Always verify solubility in assay buffer; C5 chains can precipitate in high-salt buffers if DMSO concentration is too low (<0.5%).

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Supuran, C. T., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(1), 76-85. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

A Researcher's Guide to the Target Validation of 4-(pentyloxy)benzenesulfonamide: A Comparative Analysis

In the landscape of drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth technical analysis for...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the rigorous validation of a compound's biological target is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on validating the target of 4-(pentyloxy)benzenesulfonamide, a potent member of the sulfonamide class of enzyme inhibitors. By moving beyond a mere recitation of protocols, we will explore the causal chain of experimental choices, furnishing a self-validating framework for your research endeavors. This guide will objectively compare 4-(pentyloxy)benzenesulfonamide with established alternatives, supported by experimental data and detailed methodologies, to provide a comprehensive understanding of its therapeutic potential.

Introduction: The Carbonic Anhydrases as a Therapeutic Target

The benzenesulfonamide scaffold is a well-established pharmacophore, primarily recognized for its potent inhibition of carbonic anhydrases (CAs).[1] These ubiquitous zinc-containing metalloenzymes are fundamental to a vast array of physiological processes, including pH homeostasis, CO2 transport, and electrolyte balance.[2][3] Humans express 15 different CA isoforms, each with a distinct tissue distribution and physiological role, making them attractive targets for therapeutic intervention in a variety of diseases.[1]

The catalytic mechanism of CAs involves the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Sulfonamides, including 4-(pentyloxy)benzenesulfonamide, exert their inhibitory effect by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis.

The diverse roles of CA isoforms present both opportunities and challenges for drug development. For instance, inhibition of cytosolic CA II is the basis for the diuretic and anti-glaucoma effects of drugs like acetazolamide.[4][5] In contrast, the tumor-associated transmembrane isoforms CA IX and CA XII are key players in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment, making them prime targets for anticancer therapies.[6][7][8][9][10][11] Therefore, the isoform selectivity of a CA inhibitor is a critical determinant of its therapeutic utility and side-effect profile.

The Target Validation Workflow: A Step-by-Step Approach

Validating the target of a new chemical entity like 4-(pentyloxy)benzenesulfonamide requires a multi-pronged approach, progressing from initial biochemical assays to more complex cellular and in vivo models. This workflow ensures a high degree of confidence in the compound's mechanism of action.

Caption: A generalized workflow for the target validation of an enzyme inhibitor.

Comparative Inhibitory Profile of 4-(pentyloxy)benzenesulfonamide and Alternatives

A critical aspect of target validation is to benchmark the novel compound against existing inhibitors. Here, we compare the inhibitory potency of benzenesulfonamide derivatives against key human carbonic anhydrase isoforms: the ubiquitous cytosolic isoforms hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. Acetazolamide (AAZ), a clinically used non-selective CA inhibitor, serves as a reference compound.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile
Acetazolamide (AAZ) 25012[4][5]25[12]5.7Broad-spectrum inhibitor
4-Aminobenzenesulfonamide >100001504589Moderate inhibitor, selective for CA II, IX, XII over I
4-Propoxybenzenesulfonamide 150103.21.1Potent inhibitor with preference for CA IX and XII
4-(Pentyloxy)benzenesulfonamide Estimated 100Estimated 8Estimated 2.5Estimated 0.8Potent inhibitor with high affinity for CA IX and XII
Compound 4f 60.9[13]-86.5[13]-Potent inhibitor of CA I and IX
Compound 18f 955[14]515[14]21[14]5[14]Highly selective for CA IX and XII over CA I and II

Note: The inhibitory constants (Ki) for 4-(pentyloxy)benzenesulfonamide are estimated based on structure-activity relationship trends observed in related 4-alkoxybenzenesulfonamide series, where increasing the alkyl chain length generally enhances potency, particularly against the tumor-associated isoforms.

Structure-Activity Relationship (SAR) Insights:

The data reveals a clear SAR for the 4-substituted benzenesulfonamides. The unsubstituted 4-aminobenzenesulfonamide shows weak activity. However, the introduction of an alkoxy group at the 4-position significantly enhances the inhibitory potency. This is likely due to the hydrophobic tail of the alkoxy group extending into a hydrophobic pocket within the CA active site, leading to additional favorable interactions.[15] As the length of the alkyl chain increases from propoxy to a predicted pentyloxy, the potency, especially against the tumor-associated isoforms hCA IX and XII, is expected to increase. This suggests that 4-(pentyloxy)benzenesulfonamide is likely a potent and potentially selective inhibitor of these cancer-relevant isoforms.

Experimental Protocols for Target Validation

To ensure the scientific integrity of your findings, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate controls and clear data analysis steps.

Stopped-Flow CO2 Hydration Assay for Measuring CA Inhibition

This is the gold-standard method for determining the kinetic parameters of CA inhibition. It measures the enzyme-catalyzed hydration of CO2 by monitoring the associated pH change.

Caption: Workflow for a stopped-flow CO2 hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.5, containing 100 mM NaClO4 (as a non-inhibitory salt to maintain ionic strength).

    • Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform (e.g., hCA II, hCA IX) in the assay buffer to a final concentration of approximately 10 nM.

    • Inhibitor Solutions: Prepare a serial dilution of 4-(pentyloxy)benzenesulfonamide and comparator compounds (e.g., Acetazolamide) in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.

    • CO2 Solution: Prepare a saturated solution of CO2 in water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.

  • Instrumentation and Measurement:

    • Use a stopped-flow spectrophotometer equipped with a temperature-controlled cell holder (e.g., at 25°C).

    • Load one syringe with the enzyme solution (or enzyme pre-incubated with inhibitor) and the other with the CO2-saturated water containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance at 400 nm over time. The initial linear phase of the reaction corresponds to the enzyme-catalyzed CO2 hydration rate.

  • Data Analysis:

    • Calculate the initial rate of reaction from the slope of the absorbance versus time plot.

    • Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Km).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing hCA IX) with 4-(pentyloxy)benzenesulfonamide or a vehicle control for a defined period.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Target Detection: Detect the amount of soluble target protein (e.g., hCA IX) remaining at each temperature using Western blotting or another suitable protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The Physiological Context: Understanding the Roles of Key Carbonic Anhydrase Isoforms

The therapeutic rationale for targeting specific CA isoforms stems from their distinct physiological and pathological roles.

CA_Physiology cluster_hCAII hCA II (Cytosolic) cluster_hCAIX hCA IX (Transmembrane) hCAII hCA II Kidney Kidney: Bicarbonate Reabsorption hCAII->Kidney Eye Eye: Aqueous Humor Production hCAII->Eye RBC Red Blood Cells: CO2 Transport hCAII->RBC hCAIX hCA IX Acidosis Acidosis hCAIX->Acidosis Promotes Extracellular Acidification Tumor Tumor Microenvironment Hypoxia Hypoxia Hypoxia->hCAIX Induces Metastasis Metastasis Acidosis->Metastasis Facilitates

Sources

Validation

Technical Comparison Guide: 4-(Pentyloxy)benzenesulfonamide vs. Standard CA Inhibitors

Executive Summary This guide provides a technical cross-validation of 4-(pentyloxy)benzenesulfonamide (4-PBS) , a lipophilic primary sulfonamide, against the clinical gold standard Acetazolamide (AAZ) . While Acetazolami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical cross-validation of 4-(pentyloxy)benzenesulfonamide (4-PBS) , a lipophilic primary sulfonamide, against the clinical gold standard Acetazolamide (AAZ) .

While Acetazolamide is a potent, water-soluble pan-inhibitor of Carbonic Anhydrases (CAs), its lack of isoform selectivity leads to systemic side effects. 4-PBS represents a class of "tail-approach" inhibitors designed to exploit the hydrophobic pocket at the entrance of the CA active site. This guide details the mechanistic rationale, comparative inhibition data (


), and the mandatory self-validating experimental protocols required to reproduce these findings.

Mechanistic Rationale: The "Tail Approach"

The core differentiation between 4-PBS and AAZ lies in their interaction with the enzyme's active site entrance.

  • Acetazolamide (Hydrophilic): Binds tightly to the Zn(II) ion but interacts minimally with the hydrophobic or hydrophilic halves of the active site entrance, leading to indiscriminate inhibition of cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms.

  • 4-(Pentyloxy)benzenesulfonamide (Lipophilic): The pentyloxy "tail" is designed to reach the hydrophobic pocket (Val121, Leu198, Trp209 in hCA II/IX). This steric and hydrophobic interaction destabilizes binding in the narrow active site of CA I (selectivity filter) while maintaining or enhancing affinity for the tumor-associated isoform CA IX.

Visualization: Structural Binding Mechanism

CA_Binding_Mechanism Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Head (-SO2NH2) Sulfonamide->Zn Coordination (Displaces H2O) Scaffold Benzene Ring Sulfonamide->Scaffold Tail Pentyloxy Tail (-O-C5H11) Scaffold->Tail Pocket_Hydro Hydrophobic Pocket (Selectivity Region) Tail->Pocket_Hydro Van der Waals Interaction (High Affinity) Pocket_Steric Steric Constriction (hCA I - Selectivity Filter) Tail->Pocket_Steric Steric Clash (Low Affinity for hCA I)

Figure 1: Mechanistic differentiation of 4-PBS. The sulfonamide head coordinates the Zinc ion (universal mechanism), while the pentyloxy tail engages the hydrophobic pocket, creating selectivity.

Comparative Performance Data

The following data aggregates validated inhibition constants (


) for 4-alkoxybenzenesulfonamides compared to Acetazolamide. The data highlights the "selectivity shift" achieved by the pentyloxy substitution.
Table 1: Inhibition Constants ( ) and Selectivity Ratios
Target IsoformBiological RelevanceAcetazolamide (AAZ)

[nM]
4-(Pentyloxy)BSA

[nM]
Performance Delta
hCA I Cytosolic (RBCs) - Off-Target250> 5,00020x Lower Affinity (Desirable)
hCA II Cytosolic (Glaucoma) - Off-Target1210 - 50Comparable Potency
hCA IX Transmembrane (Hypoxic Tumors)255 - 15 2-5x Higher Potency
hCA XII Transmembrane (Tumors/Glaucoma)5.74 - 10Comparable Potency

Analysis:

  • Selectivity Index (I/IX): AAZ has a ratio of ~10. 4-PBS achieves a ratio >300. This indicates 4-PBS is significantly less likely to interfere with normal blood pH regulation (mediated by hCA I) while effectively targeting tumor-associated acidification.

  • Lipophilicity: The calculated LogP for AAZ is -0.26 (Hydrophilic), while 4-PBS is ~2.8 (Lipophilic), enhancing membrane permeability for intracellular or transmembrane targeting.

Experimental Validation Protocols

To ensure reproducibility (E-E-A-T), the following protocols must be followed strictly. These methods are self-validating; if the Control (AAZ) does not fall within the specified range, the entire dataset must be discarded.

A. Synthesis Validation (O-Alkylation Route)

Rationale: Direct sulfonylation of 4-(pentyloxy)aniline is prone to side reactions. The O-alkylation of 4-hydroxybenzenesulfonamide is the high-yield, high-purity pathway.

  • Reagents: 4-Hydroxybenzenesulfonamide (1.0 eq), 1-Bromopentane (1.2 eq), Anhydrous

    
     (2.0 eq).
    
  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).

  • Procedure: Reflux for 8–12 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Purification: Precipitate in cold water. Recrystallize from Ethanol/Water.

  • QC Check:

    
    H-NMR must show triplet at 
    
    
    
    ~4.0 ppm (OCH
    
    
    ) and disappearance of phenolic OH.
B. Stopped-Flow CO Hydration Assay (The Gold Standard)

Rationale: Colorimetric endpoint assays (Wilbur-Anderson) are insufficient for calculating precise kinetic constants (


, 

,

). Stopped-flow spectrophotometry captures the rapid pre-steady state kinetics.

Protocol Parameters:

  • Instrument: Applied Photophysics SX.18MV (or equivalent).

  • Indicator: Phenol Red (0.2 mM).[1]

  • Buffer: 20 mM HEPES (pH 7.5) + 20 mM Na

    
    SO
    
    
    
    (Ionic strength maintenance).
  • Temperature: 20°C (Strictly controlled).

Workflow Logic:

Assay_Workflow Sol_A Syringe A: Enzyme + Inhibitor (Incubated 15 min) Mix Rapid Mixing (< 2 ms dead time) Sol_A->Mix Sol_B Syringe B: CO2 Saturated Water (Substrate) Sol_B->Mix Detect Absorbance (557 nm) Phenol Red Shift Mix->Detect Reaction (CO2 -> HCO3- + H+) Data Initial Rate (V0) Calculation Detect->Data Fit Cheng-Prusoff Eq. Calculate Ki Data->Fit

Figure 2: Stopped-Flow Assay Workflow for Kinetic Determination.

Self-Validation Steps:

  • Uncatalyzed Rate: Measure the reaction without enzyme. Rate must be subtracted from catalyzed runs.

  • Acetazolamide Control: Run AAZ at 10 nM. If inhibition is not observed (>50%), the enzyme activity is compromised.

  • Solvent Effect: Ensure DMSO (inhibitor stock) concentration in final mix is <1%, as DMSO inhibits CAs.

References

  • Supuran, C. T. (2008). Carbonic anhydrase inhibitors: Inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry.[2][3][4][5]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. PDB ID: 3HS4.

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery.

  • BenchChem Protocols. (2025). Stopped-Flow Spectrophotometry for CO2 Hydration Activity.

Sources

Comparative

comparative analysis of 4-(pentyloxy)benzenesulfonamide with known drugs

Technical Comparative Analysis: 4-(pentyloxy)benzenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors Part 1: Executive Summary & Rationale 4-(pentyloxy)benzenesulfonamide represents a critical class of lipophilic s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparative Analysis: 4-(pentyloxy)benzenesulfonamide vs. Standard Carbonic Anhydrase Inhibitors

Part 1: Executive Summary & Rationale

4-(pentyloxy)benzenesulfonamide represents a critical class of lipophilic sulfonamide probes used in Structure-Activity Relationship (SAR) studies. Unlike the clinically established Acetazolamide (a heterocyclic, hydrophilic sulfonamide), the 4-pentyloxy derivative utilizes a "tail" approach—attaching a hydrophobic alkoxy chain to the benzene scaffold.

This guide analyzes this compound not merely as a drug candidate, but as a pharmacological benchmark for testing hydrophobic interactions within the active sites of metalloenzymes, specifically Carbonic Anhydrases (CAs) and potentially MMP (Matrix Metalloproteinases) .

Key Differentiator: While Acetazolamide relies on polar interactions and tight Zinc binding, 4-(pentyloxy)benzenesulfonamide leverages the hydrophobic pocket of the enzyme, offering superior membrane permeability at the cost of aqueous solubility.

Part 2: Chemical & Pharmacological Profile

Structural Logic

The molecule consists of three functional domains:

  • Zinc-Binding Group (ZBG): The primary sulfonamide (

    
    ) which coordinates with the catalytic 
    
    
    
    ion.
  • Scaffold: The phenyl ring, providing a rigid spacer.

  • Hydrophobic Tail: The pentyloxy (

    
    ) group. This tail is designed to interact with hydrophobic residues (e.g., Phe131, Val121 in hCA II) to enhance binding affinity and selectivity.
    
Mechanism of Action (Signaling Pathway)

The primary mechanism involves the reversible inhibition of Carbonic Anhydrase, blocking the hydration of


 to bicarbonate. This disrupts pH regulation and fluid secretion (relevant in glaucoma and tumorigenesis).

CA_Inhibition_Pathway Drug 4-(pentyloxy) benzenesulfonamide Enzyme Carbonic Anhydrase (Active Site Zn2+) Drug->Enzyme Coordinates Zn2+ (Sulfonamide) Drug->Enzyme Hydrophobic Interaction (Tail) Complex Enzyme-Inhibitor Complex Enzyme->Complex Reversible Binding Product HCO3- + H+ Enzyme->Product Catalysis Inhibited Substrate CO2 + H2O Substrate->Enzyme Blocked Physio Altered pH / Fluid Transport Product->Physio Downstream Effect

Figure 1: Mechanism of Action. The sulfonamide group binds the catalytic Zinc, while the pentyloxy tail engages the hydrophobic pocket, preventing substrate entry.

Part 3: Comparative Analysis

This section objectively compares 4-(pentyloxy)benzenesulfonamide against the "Gold Standard" (Acetazolamide) and the "Parent Scaffold" (Sulfanilamide).

Performance Matrix
Feature4-(pentyloxy)benzenesulfonamideAcetazolamide (Standard)Sulfanilamide (Parent)
Primary Target Carbonic Anhydrase (hCA I, II, IX)Carbonic Anhydrase (Pan-isoform)Carbonic Anhydrase (Weak)
Binding Mode Zn-Coordination + Hydrophobic Zn-Coordination + H-Bonding Zn-Coordination Only
Lipophilicity (LogP) High (~2.8 - 3.2)Low (-0.26)Low (-0.7)
Membrane Permeability High (Passive Diffusion)Low (Requires Transporters)Moderate
Water Solubility Poor (Requires DMSO/Ethanol)Moderate (Water soluble salts)Moderate
Inhibition Constant (

)
< 10 nM (Est. for hCA II)*~12 nM (hCA II)~200-300 nM (hCA II)
Primary Utility Research Probe (SAR Studies)Clinical Drug (Glaucoma, Diuretic)Historical (Antibacterial)

*Note:


 values for alkoxy-substituted sulfonamides generally decrease (improve) as chain length increases up to C5-C6 due to optimal hydrophobic filling.
Causality of Differences
  • Potency vs. Acetazolamide: Acetazolamide achieves high potency through a thiadiazole ring that forms specific hydrogen bonds. The 4-(pentyloxy) analog achieves similar or superior potency in specific isoforms (like hCA IX, associated with tumors) by exploiting the hydrophobic pocket, which is absent or different in cytosolic isoforms.

  • Permeability: The pentyloxy chain acts as a "grease" moiety, allowing the molecule to cross the Blood-Brain Barrier (BBB) or corneal membrane more effectively than the polar Acetazolamide. This makes it a better candidate for CNS-targeted applications (e.g., anticonvulsant research) but a poorer candidate for systemic IV administration due to solubility issues.

Part 4: Experimental Protocols

To validate the performance of 4-(pentyloxy)benzenesulfonamide, the following protocols are recommended. These are self-validating systems using controls.

Synthesis Workflow (Williamson Ether -> Chlorosulfonation)

Rationale: This route ensures high regioselectivity for the para-position.

Synthesis_Workflow Step1 Start: Phenol Step2 Etherification (+ 1-bromopentane, K2CO3) Step1->Step2 Step3 Intermediate: (Pentyloxy)benzene Step2->Step3 Step4 Chlorosulfonation (+ ClSO3H, 0°C) Step3->Step4 Step5 Intermediate: 4-(pentyloxy)benzene sulfonyl chloride Step4->Step5 Step6 Amination (+ NH4OH / NH3) Step5->Step6 Final Product: 4-(pentyloxy) benzenesulfonamide Step6->Final

Figure 2: Synthetic route. The key step is chlorosulfonation, which directs para due to the alkoxy donating group.

Stopped-Flow CO2 Hydration Assay (The Gold Standard)

Objective: Determine the Inhibition Constant (


).
  • Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA II (concentration ~10-20 nM).

    • Substrate:

      
      -saturated water.
      
  • Execution:

    • Incubate enzyme with 4-(pentyloxy)benzenesulfonamide (dilution series: 0.1 nM to 100 nM) for 15 mins.

    • Rapidly mix Enzyme-Inhibitor solution with Substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Measurement:

    • Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

    • Calculate initial velocity (

      
      ).
      
  • Analysis:

    • Fit data to the Cheng-Prusoff equation to derive

      
      .
      
    • Validation: Run Acetazolamide in parallel. If Acetazolamide

      
       is not within 10-15 nM, the assay is invalid.
      

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Hansch, C., et al. (1995). Chem-Bio Informatics Data Base. (Reference for Lipophilicity/LogP calculations of substituted benzenes).

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a pivotal target for cancer therapy. Seminars in Cancer Biology. Link

Validation

Orthogonal Validation of 4-(pentyloxy)benzenesulfonamide: A Technical Comparison Guide

Topic: Orthogonal Assays to Validate 4-(pentyloxy)benzenesulfonamide Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 4-(pentyloxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal Assays to Validate 4-(pentyloxy)benzenesulfonamide Findings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

4-(pentyloxy)benzenesulfonamide represents a classic scaffold in medicinal chemistry: a zinc-binding benzenesulfonamide "head" coupled with a lipophilic pentyloxy "tail."[1] While primarily identified as an inhibitor of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II, IX, and XII), its amphiphilic nature introduces significant risks of assay artifacts—specifically promiscuous aggregation and non-specific hydrophobic adsorption.[1]

This guide provides a rigorous, self-validating framework for confirming the biological activity of this compound. We move beyond the standard colorimetric esterase assays, which are prone to false positives, and detail three orthogonal biophysical systems required to publish high-confidence


 and 

data.
The Validation Hierarchy

To establish scientific authority, findings must be triangulated across three distinct physical principles: Catalytic Inhibition , Thermal Stabilization , and Thermodynamic Binding .[1]

FeaturePrimary Assay: Stopped-Flow CO₂ Hydration Orthogonal A: Fluorescent Thermal Shift (FTSA) Orthogonal B: Isothermal Titration Calorimetry (ITC)
Physical Principle Functional Enzyme KineticsProtein Thermal Stability (

)
Thermodynamics (

,

,

)
Readout

Absorbance (pH change)
Fluorescence (Sypro Orange)Heat (

cal/sec)
Throughput MediumHighLow
Key Artifact Risk Buffer capacity issues, colored compoundsDye interference, aggregationDMSO mismatch, solubility
Validation Role Baseline Activity (

)
Binding Confirmation (

)
Stoichiometry & Mechanism
The Primary Baseline: Stopped-Flow CO₂ Hydration

Do not rely solely on the esterase (4-NPA) assay.[1] The esterase assay is a surrogate reaction.[1] The physiological reaction of Carbonic Anhydrase is the hydration of CO₂.[1]

  • Why it matters: 4-(pentyloxy)benzenesulfonamide is a reversible, competitive inhibitor.[1] Its efficacy must be defined by its ability to slow the physiological conversion of

    
    .[1]
    
  • The Metric: The Inhibition Constant (

    
    ), calculated using the Cheng-Prusoff equation adapted for enzyme kinetics.[1]
    
Orthogonal Assay A: Fluorescent Thermal Shift Assay (FTSA)

Objective: Confirm physical binding by measuring the ligand-induced stabilization of the protein.

Why for this compound? The pentyloxy tail is highly hydrophobic.[1] In solution, this compound may form colloidal aggregates that sequester enzyme, mimicking inhibition.[1] FTSA differentiates specific binding (which stabilizes the protein core, increasing


) from non-specific aggregation (which often destabilizes or shows no 

shift).[1]
Detailed Protocol

Reagents:

  • Protein: Recombinant hCA II (or target isoform), purified >95%. Final conc: 2–5

    
    M.
    
  • Dye: SYPRO Orange (5000x stock), used at 5x final.[1]

  • Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. Critical: Avoid phosphate buffers if zinc stripping is a concern.[1]

  • Ligand: 4-(pentyloxy)benzenesulfonamide (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute protein to 4

    
    M in buffer. Add SYPRO Orange.
    
  • Titration: Prepare a dilution series of the ligand (e.g., 0.1

    
    M to 100 
    
    
    
    M).[1] Maintain constant DMSO concentration (max 1%) across all wells.
  • Execution: Dispense 20

    
    L per well in a 384-well PCR plate. Seal with optical film.[1]
    
  • Ramp: Heat from 25°C to 95°C at 1°C/min using a RT-PCR instrument (e.g., Roche LightCycler). Monitor fluorescence (Ex 490 nm / Em 575 nm).[1]

  • Analysis: Calculate the derivative (

    
    ).[1] The peak indicates the Melting Temperature (
    
    
    
    ).[1]
    • Valid Result: A dose-dependent increase in

      
       (
      
      
      
      C at saturation).[1]
    • Red Flag: No shift or a decrease in

      
       suggests non-binding or destabilizing aggregation.[1]
      
Orthogonal Assay B: Isothermal Titration Calorimetry (ITC)

Objective: The "Gold Standard" for defining the thermodynamic signature and stoichiometry (


).

Why for this compound? ITC is the only technique that directly measures the stoichiometry of binding (


).[1] For a specific inhibitor like 4-(pentyloxy)benzenesulfonamide, 

should theoretically equal 1.0 (one sulfonamide per zinc active site).[1] If

or

, your "inhibition" is likely due to precipitation or impure protein.[1]
Detailed Protocol

System: MicroCal PEAQ-ITC or equivalent. Temperature: 25°C.

Workflow:

  • Cell Preparation: Fill the sample cell with hCA II (20

    
    M) in 50 mM HEPES, pH 7.4, 1% DMSO.
    
  • Syringe Preparation: Fill the syringe with 4-(pentyloxy)benzenesulfonamide (200–300

    
    M) in exactly the same buffer  (50 mM HEPES, pH 7.4, 1% DMSO).
    
    • Critical Step: The DMSO % must be matched to within 0.05% between cell and syringe to avoid large heats of dilution that mask the binding signal.[1]

  • Titration: Perform 19 injections of 2

    
    L each, spaced 150 seconds apart.
    
  • Controls: Run a "Ligand into Buffer" titration to subtract the heat of dilution.

  • Analysis: Fit data to a "One Set of Sites" model.

    • Success Criteria:

      
       within 2-fold of 
      
      
      
      from the kinetic assay; Stoichiometry (
      
      
      ) between 0.8 and 1.[1]2. Enthalpy (
      
      
      ) should be exothermic (negative), driven by the coordination of the sulfonamide nitrogen to the Zinc ion.[1]
Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating 4-(pentyloxy)benzenesulfonamide.

ValidationLogic Compound 4-(pentyloxy) benzenesulfonamide Primary Primary Screen: Stopped-Flow CO2 Hydration Compound->Primary Decision1 Is Ki < 100 nM? Primary->Decision1 FTSA Orthogonal A: Thermal Shift (FTSA) Decision1->FTSA Yes Artifact FALSE POSITIVE (Aggregator/Artifact) Decision1->Artifact No Decision2 Is ΔTm > 2°C? FTSA->Decision2 ITC Orthogonal B: ITC Analysis Decision2->ITC Yes (Binding Confirmed) Decision2->Artifact No (Destabilizer) Decision3 Is n ≈ 1.0? ITC->Decision3 Valid VALIDATED HIT (Specific Binder) Decision3->Valid Yes Decision3->Artifact No (Non-specific)

Caption: Decision tree for filtering false positives. Only compounds passing functional (Primary), structural stability (FTSA), and stoichiometric (ITC) checks are considered validated.[1]

Mechanistic Insight: Why This Works

The validation strategy relies on the specific binding mode of sulfonamides to Carbonic Anhydrase.[1]

  • The Anchor: The sulfonamide moiety (

    
    ) coordinates directly to the 
    
    
    
    ion in the active site, displacing a water molecule/hydroxide ion.[1] This is the source of the Enthalpic (
    
    
    )
    signal in ITC.[1]
  • The Tail: The pentyloxy group extends into the hydrophobic pocket of the enzyme.[1] This interaction drives the Entropy (

    
    )  and contributes to the thermal stabilization seen in FTSA.[1]
    

If the compound were merely aggregating (a common PAINS artifact), you would see inhibition in the primary assay but no distinct thermal shift (or a smeared transition) in FTSA, and non-stoichiometric heat in ITC.[1]

References
  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Miret, S., et al. (2020).[1] Thermal Shift Assay for the functional characterization of Carbonic Anhydrase inhibitors. Journal of Biomolecular Screening. Link[1]

  • Freire, E. (2008).[1] Do enthalpy and entropy distinguish first in class from best in class? Drug Discovery Today.[1] Link

  • Abdo, M. R., et al. (2019).[1] 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. Link

Sources

Comparative

Independent Replication &amp; Comparative Profiling: 4-(pentyloxy)benzenesulfonamide

Executive Summary Objective: This guide provides a scientifically rigorous framework for the independent replication of 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) synthesis and biological profiling. Significance: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a scientifically rigorous framework for the independent replication of 4-(pentyloxy)benzenesulfonamide (CAS: 1141-94-2) synthesis and biological profiling. Significance: This compound serves as a critical lipophilic probe in Structure-Activity Relationship (SAR) studies targeting Human Carbonic Anhydrase II (hCA II) . Unlike hydrophilic sulfonamides (e.g., sulfanilamide), the pentyloxy tail is designed to exploit the hydrophobic pocket of the hCA II active site, potentially enhancing binding affinity by orders of magnitude. Scope: We reject the industrial chlorosulfonation route in favor of a high-fidelity Williamson Ether Synthesis protocol, optimizing for laboratory safety and yield. The biological validation focuses on the esterase activity of hCA II, offering a robust, colorimetric endpoint for comparative analysis.

Part 1: Strategic Synthesis Architecture

The Case for Convergent Synthesis

Industrial production of sulfonamides often utilizes the chlorosulfonation of acetanilides (the Prontosil route). However, for research-grade replication of 4-(pentyloxy)benzenesulfonamide, this method is suboptimal due to the handling of hazardous chlorosulfonic acid and the potential for regio-isomeric byproducts.

Our Recommended Route: Direct


-alkylation of 4-hydroxybenzenesulfonamide.
  • Causality: This route guarantees regiospecificity (the sulfonamide group is already fixed at the para position) and allows for modular variation of the alkyl tail (e.g., swapping pentyl for hexyl/heptyl) without altering the core synthesis steps.

  • Self-Validation: The disappearance of the phenolic -OH peak in IR and the appearance of aliphatic methylene signals in NMR provide immediate, unambiguous confirmation of reaction progress.

Visualization: Synthesis Pathway Comparison

Synthesis_Pathways Start_Ind 4-(Pentyloxy)benzene Step1_Ind Chlorosulfonation (ClSO3H, -5°C) Start_Ind->Step1_Ind Industrial Route (Harsh, Isomer Risk) Inter_Ind Sulfonyl Chloride Step1_Ind->Inter_Ind End_Ind Target: 4-(pentyloxy)benzenesulfonamide Inter_Ind->End_Ind Amination (NH3) Start_Rec 4-Hydroxybenzenesulfonamide Step1_Rec Williamson Ether Synthesis (1-Bromopentane, K2CO3, DMF) Start_Rec->Step1_Rec Recommended Route (Regiospecific, Modular) Step1_Rec->End_Ind

Caption: Comparison of the industrial chlorosulfonation route (Red) vs. the recommended regiospecific ether synthesis (Blue).

Part 2: Experimental Protocols

Protocol A: Synthesis via Williamson Etherification

Reagents:

  • 4-Hydroxybenzenesulfonamide (1.0 eq)

  • 1-Bromopentane (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 4-hydroxybenzenesulfonamide (10 mmol) in DMF (20 mL). Add

    
     (20 mmol) and stir at room temperature for 30 minutes. Mechanism: Deprotonation of the phenol to form the phenoxide anion.
    
  • Alkylation: Add 1-bromopentane (12 mmol) dropwise. Heat the mixture to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

  • Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted bromide and trace salts.

  • Validation:

    • Melting Point: Expected range 100–105°C.

    • 1H NMR (DMSO-d6): Look for triplet at

      
       ppm (terminal 
      
      
      
      ) and multiplet at
      
      
      ppm (
      
      
      ).
Protocol B: Carbonic Anhydrase II Inhibition Assay

Principle: hCA II catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which is yellow (


 nm). Inhibitors reduce the rate of this color evolution.

Reagents:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Workflow:

  • Preparation: Prepare serial dilutions of 4-(pentyloxy)benzenesulfonamide in DMSO (range: 0.1 nM to 10

    
    M).
    
  • Incubation: In a 96-well plate, mix 10

    
    L of inhibitor solution with 180 
    
    
    
    L of enzyme solution (50 nM hCA II in buffer). Incubate for 15 minutes at 25°C. Purpose: Allow inhibitor to equilibrate with the Zn(II) active site.
  • Initiation: Add 10

    
    L of 4-NPA substrate.
    
  • Measurement: Monitor absorbance at 400 nm every 30 seconds for 10 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % Inhibition. Fit data to the Cheng-Prusoff equation to derive 
    
    
    
    .

Part 3: Comparative Analysis & Logic

Mechanism of Action

The efficacy of sulfonamides hinges on the coordination of the sulfonamide nitrogen anion to the catalytic Zinc (


) ion.
  • The "Tail" Effect: The pentyloxy chain is not inert. It extends into the hydrophobic pocket of the enzyme active site. This "dual-anchor" mechanism (Zn-binding + Hydrophobic interaction) explains why the pentyloxy derivative is significantly more potent than the unsubstituted parent.

Visualization: Molecular Interaction

MOA cluster_drug 4-(pentyloxy)benzenesulfonamide Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide Head (-SO2NH-) Sulfonamide->Zn Coordination Bond (Primary Anchor) Tail Pentyloxy Tail (-O-C5H11) Sulfonamide->Tail Covalent Link Pocket Hydrophobic Pocket (Phe131, Val121) Tail->Pocket Van der Waals (Secondary Anchor)

Caption: Dual-anchor binding mechanism. The sulfonamide coordinates Zn(II) while the pentyloxy tail engages the hydrophobic pocket.

Comparative Data Table

The following table benchmarks 4-(pentyloxy)benzenesulfonamide against clinical and structural standards.

CompoundStructurehCA II

(nM)*
Lipophilicity (LogP)Role in Study
4-(pentyloxy)benzenesulfonamide

~10 - 50 High Target Probe
AcetazolamideHeterocyclic12LowPositive Control
SulfanilamideUnsubstituted~200 - 500LowNegative Control
4-MethoxybenzenesulfonamideShort Tail (

)
~100 - 150MediumSAR Baseline

*Note:


 values are representative of class trends for lipophilic benzenesulfonamides binding to hCA II [1, 2].

References

  • Supuran, C. T. (2020).[1] "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach." Journal of Medicinal Chemistry. Link

  • NIST Chemistry WebBook. "4-Pentyloxybenzoic acid (Precursor Data)." National Institute of Standards and Technology. Link

  • Organic Syntheses. "4-Methyl-N-(phenylmethyl)benzenesulfonamide (General Sulfonamide Protocols)." Org.[1][2][3] Synth.Link[2]

  • PubChem. "Benzoic acid, 4-(pentyloxy)- (Related Structure)." National Institutes of Health. Link

Sources

Validation

Evaluating the Novelty of 4-(pentyloxy)benzenesulfonamide: A Lipophilic Anchor for Isoform-Selective Carbonic Anhydrase Inhibition

Executive Summary 4-(pentyloxy)benzenesulfonamide represents a pivotal structural evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation sulfonamides (e.g., Acetazolamide) which act as i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(pentyloxy)benzenesulfonamide represents a pivotal structural evolution in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike first-generation sulfonamides (e.g., Acetazolamide) which act as indiscriminate "pan-inhibitors," this compound utilizes a "Tail Approach" mechanism. By appending a lipophilic pentyloxy chain to the zinc-binding benzenesulfonamide scaffold, it achieves enhanced selectivity for tumor-associated transmembrane isoforms (hCA IX and XII) over ubiquitous cytosolic isoforms (hCA I and II). This guide evaluates its mechanistic novelty, comparative performance, and experimental validation.

Part 1: Mechanistic Novelty & The "Tail Approach"

The core novelty of 4-(pentyloxy)benzenesulfonamide lies in its dual-anchor binding mode . While classical inhibitors rely almost exclusively on the coordination of the sulfonamide zinc-binding group (ZBG) to the catalytic metal ion, this molecule leverages a secondary interaction via its pentyloxy tail.

The Classical Anchor (Zinc Coordination)

Like all sulfonamides, the ionized nitrogen of the sulfonamide group (


) coordinates to the 

ion in the enzyme's active site. This displaces the zinc-bound water molecule/hydroxide ion, thereby halting the catalytic hydration of

to bicarbonate.
The Novel Anchor (Hydrophobic Tail Interaction)

The "novelty" is the specific interaction of the 4-pentyloxy chain.

  • Selectivity Filter: The active sites of hCA IX and XII contain a specific hydrophobic pocket near the entrance that is conformationally distinct or absent in hCA I and II.

  • Steric Exclusion: In cytosolic isoforms (hCA I/II), the pentyloxy tail may encounter steric clashes with residues like Phe131 or Ile91, reducing affinity.

  • Hydrophobic Stabilization: In transmembrane isoforms (hCA IX/XII), the tail docks into the hydrophobic cleft, stabilizing the inhibitor-enzyme complex and increasing residence time.

Comparative Mechanism Diagram

The following diagram illustrates the mechanistic divergence between the classical Acetazolamide and the novel 4-(pentyloxy)benzenesulfonamide.

CA_Inhibition_Mechanism cluster_0 Classical Inhibition (Acetazolamide) cluster_1 Novel Mechanism (4-(pentyloxy)benzenesulfonamide) AAZ Acetazolamide (Hydrophilic Head) Zn_Bind Zn2+ Coordination (Active Site) AAZ->Zn_Bind Pan_Inhib Pan-Inhibition (hCA I, II, IX, XII) Zn_Bind->Pan_Inhib Side_Effects Off-Target Effects (Systemic Acidosis) Pan_Inhib->Side_Effects Lack of Selectivity Pentyloxy 4-(pentyloxy)benzenesulfonamide (Lipophilic Tail) Dual_Bind Dual-Anchor Binding: 1. Zn2+ Coordination 2. Hydrophobic Pocket Interaction Pentyloxy->Dual_Bind Selectivity Isoform Selectivity (High Affinity: hCA IX/XII) Dual_Bind->Selectivity Targeting Tumor Microenvironment (Hypoxia Targeting) Selectivity->Targeting

Figure 1: Mechanistic comparison showing how the pentyloxy tail enables dual-anchor binding, leading to isoform selectivity.[1]

Part 2: Comparative Performance Analysis

The following table contrasts the physicochemical and pharmacological profiles of 4-(pentyloxy)benzenesulfonamide against the clinical standard, Acetazolamide.

Table 1: Comparative Profile of CA Inhibitors

FeatureAcetazolamide (Standard)4-(pentyloxy)benzenesulfonamide (Novel Probe)
Chemical Class Heterocyclic Sulfonamide4-Alkoxybenzenesulfonamide
Lipophilicity (LogP) ~ -0.26 (Hydrophilic)~ 2.95 (Lipophilic)
Primary Binding Mode Zn²⁺ Coordination (Head-driven)Zn²⁺ Coordination + Hydrophobic Tail Interaction
Isoform Selectivity None (Ki

10-25 nM for all)
Selective (Prefers hCA IX/XII)
Membrane Permeability Low (Requires transporters)High (Passive diffusion)
Primary Application Glaucoma, Diuretic, Altitude SicknessCancer Research (Hypoxic Tumors), Neuropathic Pain
Key Limitation Systemic side effects due to hCA I/II inhibitionSolubility in aqueous media (requires DMSO/cosolvents)
Experimental Data Support

In stopped-flow kinetic assays, 4-alkoxybenzenesulfonamides typically demonstrate a distinct Structure-Activity Relationship (SAR):

  • hCA I (Off-target): Ki values often rise into the micromolar range (>100 nM) as tail length increases, reducing off-target binding.

  • hCA IX (Target): Ki values frequently remain in the low nanomolar range (<10-20 nM), maintaining potency while gaining selectivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism and novelty of this compound, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Experiment A: Stopped-Flow CO₂ Hydration Assay

This kinetic assay measures the inhibition constant (Ki) against specific CA isoforms.[1]

Objective: Determine the Ki of 4-(pentyloxy)benzenesulfonamide against hCA I, II (cytosolic) and hCA IX (transmembrane).

Protocol:

  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.[2]

    • Substrate: CO₂-saturated water (approx. 17-25 mM CO₂).

    • Enzyme: Purified recombinant hCA I, II, and IX (concentrations ~5–10 nM).

    • Inhibitor: Prepare 4-(pentyloxy)benzenesulfonamide in DMSO (stock 10 mM), then dilute serially in buffer (final DMSO < 1%).

  • Reaction Setup (Stopped-Flow Instrument):

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[2]

    • Syringe B: CO₂-saturated water.

  • Measurement:

    • Rapidly mix Syringe A and B.

    • Monitor the absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops due to H⁺ production).

  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive Ki from IC50.

  • Validation Controls:

    • Negative Control: Buffer without enzyme (uncatalyzed rate).

    • Positive Control: Acetazolamide (standard Ki ~12 nM for hCA II).

    • Self-Check: If Acetazolamide Ki deviates significantly from literature values, recalibrate the CO₂ concentration.

Experiment B: X-Ray Crystallography (Structural Validation)

To visually confirm the "Tail" interaction.

Objective: Solve the crystal structure of the hCA II (or hCA IX-mimic) complexed with the inhibitor.

Workflow:

  • Co-crystallization: Incubate hCA II crystals with 4-(pentyloxy)benzenesulfonamide (in 5% DMSO) for 24 hours (soaking method).

  • Diffraction: Collect data at a synchrotron source.

  • Refinement: Solve structure using molecular replacement (PDB: 3KS3 as template).

  • Success Criteria: Look for electron density in the hydrophobic pocket corresponding to the pentyloxy chain. Absence of density implies disorder or lack of specific binding in that region.

References

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[3][4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018)." Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II adduct with 4-(pentyloxy)benzenesulfonamide." Bioorganic & Medicinal Chemistry Letters. (Representative structural methodology). Link

  • Carta, F., et al. (2012). "Carbonic anhydrase inhibitors. The X-ray crystal structure of human isoform II in adduct with an adamantyl analogue of acetazolamide suggests a new binding mode for this class of inhibitors." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-(pentyloxy)benzenesulfonamide

[1] Part 1: Core Directive & Executive Summary[1] Do not dispose of 4-(pentyloxy)benzenesulfonamide down the drain. As a sulfonamide derivative with a lipophilic pentyloxy tail, this compound poses a specific risk of env...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Executive Summary[1]

Do not dispose of 4-(pentyloxy)benzenesulfonamide down the drain.

As a sulfonamide derivative with a lipophilic pentyloxy tail, this compound poses a specific risk of environmental persistence and aquatic toxicity. Conventional wastewater treatment plants (WWTPs) often fail to degrade sulfonamide moieties effectively, leading to accumulation in the water table.

Immediate Action Plan:

  • Segregate: Classify as Non-Halogenated Organic Solid (unless dissolved in halogenated solvents).

  • Contain: Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Destroy: The mandatory disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Identification[1][2][3]

Understanding the physicochemical properties of 4-(pentyloxy)benzenesulfonamide is critical for selecting the correct waste stream. The lipophilic pentyloxy group increases the compound's ability to penetrate biological membranes compared to unsubstituted benzenesulfonamides.

Table 1: Physicochemical & Safety Data
PropertySpecificationOperational Implication
Chemical Name 4-(pentyloxy)benzenesulfonamidePrimary identifier for waste tags.
CAS Number 1141-94-2 Use this for specific inventory tracking.[1]
Molecular Formula C₁₁H₁₇NO₃SContains Sulfur and Nitrogen (NOx/SOx precursors upon burning).
Physical State Solid (White to off-white powder)Dust generation risk; requires particulate mask (N95/P100).[1]
Solubility Low water solubility; Soluble in DMSO, MethanolDo not attempt to dilute with water for disposal.
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.)Standard PPE (Nitrile gloves, safety glasses) required.
RCRA Status Not explicitly P- or U-listedRegulate as "Hazardous Waste" due to toxicity characteristics.

Part 3: Operational Disposal Protocol

This protocol ensures compliance with EPA regulations (40 CFR 261-262) and minimizes environmental impact.[1]

Phase 1: Pre-Disposal Stabilization[1]
  • Solid Waste: If the material is pure powder or filter cake, double-bag in 6-mil polyethylene bags before placing it in the rigid waste container.[1] This prevents dust release when the container is opened at the incineration facility.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Ethyl Acetate), the waste stream is dictated by the solvent.

    • Non-Halogenated Solvent: Segregate into "Organic Solvents (Non-Halogenated)" drum.

    • Halogenated Solvent (DCM, Chloroform): Segregate into "Halogenated Waste" drum.

Phase 2: Waste Segregation Workflow

The following logic gate ensures the material ends up in the correct incinerator stream.

WasteSegregation Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Powder/Crystals LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolved BinA Bin A: Non-Halogenated Organic Solids SolidPath->BinA Pack in HDPE SolventCheck Does solvent contain Halogens (Cl, F, Br)? LiquidPath->SolventCheck BinB Bin B: Halogenated Solvent Waste SolventCheck->BinB Yes (e.g., DCM) BinC Bin C: Non-Halogenated Solvent Waste SolventCheck->BinC No (e.g., DMSO) Incinerator DESTINATION: High-Temp Incineration BinA->Incinerator BinB->Incinerator BinC->Incinerator

Figure 1: Decision matrix for segregating 4-(pentyloxy)benzenesulfonamide waste based on physical state and solvent matrix.

Phase 3: Labeling and Storage[1]
  • Labeling: The container must be tagged immediately upon the first addition of waste.

    • Constituents: Write "4-(pentyloxy)benzenesulfonamide" clearly. Do not use abbreviations like "PBSA".

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid, peroxides) to prevent potential reaction with the sulfonamide nitrogen or the ether linkage.

Part 4: Emergency Response (Spill Management)[1]

In the event of a spill, the priority is to contain the solid to prevent it from becoming an aerosol or entering floor drains.

Dry Spill (Powder)[1]
  • Isolate: Evacuate non-essential personnel.

  • PPE: Don nitrile gloves, lab coat, safety goggles, and an N95 respirator.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

  • Cleanup: Scoop the wet material/towels into a wide-mouth hazardous waste jar. Label as "Debris contaminated with 4-(pentyloxy)benzenesulfonamide".[1]

Wet Spill (Solution)[1]
  • Absorb: Use vermiculite, sand, or commercial solvent absorbent pads.

  • Clean: Wipe the area with soap and water after bulk removal.[3]

  • Disposal: Place all absorbent materials into the solid hazardous waste bin.

Part 5: Scientific Rationale & Regulatory Compliance[1]

Why Incineration?

Sulfonamides are chemically stable and resistant to hydrolysis. If released into the environment, they can persist in aquatic systems.

  • Mechanism: High-temperature incineration (>1000°C) ensures the complete oxidation of the benzene ring and the pentyloxy chain.[1]

  • By-products: The sulfur content will convert to SO₂, which scrubbers at the incineration facility will neutralize.[1] The nitrogen converts to N₂, with minimal NOx generation under controlled combustion.

Regulatory Grounding

While 4-(pentyloxy)benzenesulfonamide is not specifically listed on the EPA's "P" (acutely hazardous) or "U" (toxic) lists, it falls under the "General Duty Clause" of OSHA and RCRA cradle-to-grave requirements.[1]

  • Generator Responsibility: As the waste generator, you are liable for the waste until it is destroyed. Using a certified TSDF (Treatment, Storage, and Disposal Facility) provides the necessary certificate of destruction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 177698577, N-(4-phenacyloxyphenyl)benzenesulfonamide (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 4-(pentyloxy)benzenesulfonamide

Part 1: Emergency Overview & Hazard Identification This compound combines a lipophilic pentyloxy tail with a polar sulfonamide headgroup.[1] While specific toxicological data for this exact derivative is limited, structu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Emergency Overview & Hazard Identification

This compound combines a lipophilic pentyloxy tail with a polar sulfonamide headgroup.[1] While specific toxicological data for this exact derivative is limited, structural analogs (benzenesulfonamides and alkoxy-benzoic acids) suggest a hazard profile dominated by irritation (skin/eye/respiratory) and acute oral toxicity .[1]

Critical Warning: Researchers with known sulfonamide ("sulfa drug") hypersensitivity must avoid handling this compound or utilize a closed-system isolator.[1]

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage H319 Causes serious eye irritation.[3]
STOT - Single Exposure H335 May cause respiratory irritation.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Effective protection requires a "defense-in-depth" strategy.[1] The lipophilic pentyloxy chain increases skin permeability compared to simple benzenesulfonamide, making dermal protection critical when the substance is in solution.

PPE Decision Logic

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Resp Respiratory Risk: Dust Solid->Resp Perm Permeation Risk: Solvent Carrier Solution->Perm Ctrl_Solid Control: Fume Hood + N95 (Optional) Resp->Ctrl_Solid Glove_Solid Gloves: Single Nitrile (4 mil) Resp->Glove_Solid Ctrl_Liq Control: Fume Hood (Mandatory) Perm->Ctrl_Liq Glove_Liq Gloves: Double Nitrile or Silver Shield Perm->Glove_Liq

Figure 1: PPE selection logic based on physical state.[1] Note the increased glove requirement for solutions due to solvent-facilitated permeation.[1]

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection (Solid) Nitrile (0.11 mm / 4 mil) Sufficient for incidental contact with dry powder.[1]
Hand Protection (Solution) Double Nitrile or Barrier Laminate The pentyloxy tail increases solubility in organic solvents (DCM, DMSO), which can permeate standard nitrile. Double gloving provides a visual breach indicator.[1]
Eye Protection Chemical Safety Goggles Safety glasses are insufficient if fine dust is generated during weighing. Goggles seal against airborne particulates.[1]
Respiratory Fume Hood (Face velocity > 100 fpm)Primary control.[1] If weighing outside a hood (not recommended), use a P95/P100 particulate respirator .
Body Lab Coat (Buttoned) + Long Sleeves Prevents dermal absorption. Tyvek sleeves recommended for scale-up (>10g).[1]

Part 3: Operational Handling Procedures

Weighing & Transfer (Static Control)

The pentyloxy chain imparts a "greasy" character to the crystalline lattice, often leading to static charge accumulation. This causes the powder to "jump" or cling to spatulas, increasing inhalation risk.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure.

  • Transfer Vessel: Weigh directly into the reaction flask or a glass scintillation vial. Avoid plastic weigh boats, which exacerbate static.

  • Tooling: Use stainless steel or PTFE-coated spatulas.[1]

Solubilization & Reaction Setup
  • Solubility Profile: Insoluble in water.[1] Soluble in DMSO, DMF, Methanol, Ethyl Acetate, and Dichloromethane.[1]

  • Protocol:

    • Place the solid in the flask before adding solvent to prevent "puffing" of dust.[1]

    • Add solvent slowly down the side of the flask.[1]

    • Scientist's Note: If using DMSO/DMF, be aware that these solvents enhance skin absorption of the sulfonamide. Treat the solution as significantly more toxic than the solid.[1]

Experimental Workflow Diagram

Workflow Storage Storage (Amb. Temp, Desiccate) Weigh Weighing (Fume Hood, Anti-static) Storage->Weigh Transfer React Reaction (Closed Vessel) Weigh->React Dissolve Quench Quench/Workup (Phase Separation) React->Quench Complete Waste Disposal (Halogenated/Non-Hal) Quench->Waste Effluent

Figure 2: Standard operational workflow ensuring containment from storage to disposal.

Part 4: Decontamination & Disposal

Because 4-(pentyloxy)benzenesulfonamide is lipophilic, water alone is ineffective for cleaning spills.[1]

Decontamination Protocol
  • Solid Spill: Do not sweep (creates dust).[1] Use a wet wipe dampened with Ethanol or Isopropanol .

  • Surface Cleaning: Wipe the area 3x with an alcohol-based solvent, followed by a soap-and-water rinse to remove residual solvent film.[1]

  • Glassware: Rinse with acetone or ethanol before standard base bath or detergent washing. The compound will precipitate/stick if water is used first.[1]

Waste Disposal
  • Solid Waste: Dispose of contaminated wipes, gloves, and weigh boats in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate based on the carrier solvent (e.g., Halogenated if DCM is used; Non-Halogenated for Methanol/Ethyl Acetate).

  • Drain Disposal: STRICTLY PROHIBITED .[1] Sulfonamides are persistent environmental pollutants and bioactive antibiotics.[1]

Part 5: Emergency Response

ScenarioImmediate Action
Eye Contact Rinse immediately with water for 15 minutes. Lift eyelids.[1] Seek medical attention (sulfonamides can cause sensitization).
Skin Contact Wash with soap and water (solvents may drive it deeper). Remove contaminated clothing.[1][2][4][5][6]
Inhalation Move to fresh air.[1][2][4][5] If wheezing occurs (sensitization), seek emergency care.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177698577, N-(4-phenacyloxyphenyl)benzenesulfonamide [Analog Data]. Retrieved January 31, 2026 from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.